2-Phenoxyphenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-phenoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMQCXFXODBYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180256 | |
| Record name | 2-Phenoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25562-98-5 | |
| Record name | 2-Phenoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025562985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25562-98-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Phenoxyphenylacetonitrile chemical properties
An In-depth Technical Guide on the Chemical Properties of 2-Phenoxyphenylacetonitrile
Introduction
This compound, also known as 2-phenoxybenzyl cyanide, is an organic compound with the chemical formula C14H11NO.[1] It belongs to the class of nitriles and ethers. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.
| Property | Value | Reference |
| CAS Number | 25562-98-5 | [1][2] |
| Molecular Formula | C14H11NO | [1][3] |
| Molecular Weight | 209.24 g/mol | [3] |
| Exact Mass | 209.084063974 g/mol | [3] |
| IUPAC Name | (2-phenoxyphenyl)acetonitrile | |
| Synonyms | 2-Phenoxybenzyl cyanide, Benzeneacetonitrile, 2-phenoxy- | [2] |
| XLogP3 | 3.4 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 33 Ų | [3] |
| Heavy Atom Count | 16 | [4] |
Synthesis and Purification
A common synthetic route to arylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following is a plausible experimental protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the synthesis of benzyl cyanides.[5]
Materials:
-
2-Phenoxybenzyl chloride (or bromide)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxybenzyl chloride in anhydrous acetone.
-
Add a stoichiometric equivalent of finely powdered sodium cyanide to the solution.
-
The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band around 2240-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage will likely be observed in the 1000-1300 cm⁻¹ range.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals for the aromatic protons in the range of δ 6.8-7.5 ppm. The benzylic methylene protons (-CH₂CN) would likely appear as a singlet around δ 3.7-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the nitrile carbon around 117-120 ppm. The benzylic methylene carbon would be expected around 20-30 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z = 209, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of the cyanide group and cleavage of the ether bond.
Caption: General workflow for analytical characterization.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[7] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of accidental contact, flush the affected area with copious amounts of water.[8] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7] Disposal should be in accordance with local, state, and federal regulations.[7]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to 2-Phenoxyphenylacetonitrile (CAS 25562-98-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Phenoxyphenylacetonitrile is limited in publicly available literature. This guide provides a comprehensive overview based on the chemical properties of the molecule and data from structurally related compounds. The experimental protocols and potential biological activities described herein are intended to serve as a foundation for future research and development.
Core Compound Information
This compound, with the CAS number 25562-98-5, is an aromatic nitrile. Its structure features a phenyl group linked to a benzene ring via an ether bond, with an acetonitrile group attached to the latter. This structure suggests potential for various chemical transformations and biological activities, making it a compound of interest in medicinal chemistry and materials science.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 145°C at 1 mmHg | [1] |
| Density | 1.11 g/mL | [1] |
| Refractive Index | 1.5770 | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through the alkylation of a suitable precursor. Based on synthetic strategies for structurally similar molecules, a plausible method involves the reaction of 2-phenoxybenzyl halide with a cyanide salt. The following protocol is a representative example based on established chemical principles.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Objective: To synthesize this compound from 2-phenoxybenzyl bromide.
Materials:
-
2-Phenoxybenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxybenzyl bromide (1 equivalent) in anhydrous DMF.
-
Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
-
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Activity and Quantitative Data
Cytotoxicity against Cancer Cell Lines
Derivatives of 2-phenylacrylonitrile have demonstrated significant growth inhibition against various human cancer cell lines. This suggests that this compound could be a candidate for similar biological evaluation.
Table 1: Cytotoxicity of Structurally Related 2-Phenylacrylonitrile Derivatives
| Compound | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | HT29 (Colon Cancer) | 0.52 µM (GI₅₀) | [2] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | BE2-C (Neuroblastoma) | 3 µM (GI₅₀) | [2] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast Cancer) | 0.127 µM (GI₅₀) | [2] |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile | Various | 0.53 µM (Average GI₅₀) | [3] |
Potential Enzyme Inhibition
Phenoxyphenyl derivatives have been identified as inhibitors of various enzymes. For instance, certain 4-phenoxy-phenyl isoxazoles act as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, which is often upregulated in cancer cells.
Table 2: Enzyme Inhibitory Activity of a Structurally Related Phenoxyphenyl Derivative
| Compound | Target Enzyme | Activity (IC₅₀) | Reference |
| 4-Phenoxy-phenyl isoxazole derivative (6g) | Human ACC1 | 99.8 nM |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound on a human cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.
Potential Signaling Pathways and Mechanism of Action
Based on the activities of related compounds, this compound could potentially exert its biological effects through the following signaling pathways:
Inhibition of Tubulin Polymerization
Many 2-phenylacrylonitrile derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.
Inhibition of Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis
The phenoxyphenyl moiety is present in known inhibitors of ACC. Inhibition of ACC would disrupt de novo fatty acid synthesis, a pathway essential for the proliferation of many cancer cells. This would lead to a depletion of fatty acids required for membrane formation and signaling, ultimately inducing cell cycle arrest and apoptosis.
Caption: Potential mechanism of action via inhibition of the fatty acid synthesis pathway.
Conclusion and Future Directions
This compound is a compound with a chemical structure that suggests potential for significant biological activity, particularly in the area of oncology. While direct experimental evidence is currently lacking, the data from closely related phenoxyphenyl and phenylacetonitrile derivatives provide a strong rationale for its investigation as a cytotoxic agent and enzyme inhibitor.
Future research should focus on:
-
The development and optimization of a robust synthetic route for this compound.
-
Comprehensive in vitro screening against a panel of human cancer cell lines to determine its cytotoxic profile and obtain IC₅₀ values.
-
Enzyme inhibition assays, particularly targeting tubulin and acetyl-CoA carboxylase, to elucidate its mechanism of action.
-
Further studies to identify and confirm its effects on specific cellular signaling pathways.
This technical guide provides a foundational framework to stimulate and guide such research endeavors. The promising activities of related compounds underscore the potential of this compound as a valuable lead compound in drug discovery and development.
References
A Technical Guide to Phenoxyphenylacetonitriles for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of phenoxyphenylacetonitriles, focusing on their chemical properties, synthesis, and potential applications in the fields of research and drug development. The information is tailored for researchers, scientists, and professionals involved in pharmaceutical and chemical sciences.
Introduction and Nomenclature
Phenoxyphenylacetonitrile encompasses a group of organic compounds characterized by a phenyl group and a cyanomethyl group attached to a phenoxy benzene ring. The position of the phenoxy group relative to the acetonitrile substituent on the benzene ring gives rise to three positional isomers: 2-(2-phenoxyphenyl)acetonitrile, 2-(3-phenoxyphenyl)acetonitrile, and 2-(4-phenoxyphenyl)acetonitrile. This guide will focus on the ortho and meta isomers, which are more commonly cited in chemical literature.
The International Union of Pure and Applied Chemistry (IUPAC) names for these compounds are:
-
2-(2-Phenoxyphenyl)acetonitrile for the ortho isomer.
-
2-(3-Phenoxyphenyl)acetonitrile for the meta isomer.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2-phenoxyphenyl)acetonitrile and 2-(3-phenoxyphenyl)acetonitrile is presented in the table below for easy comparison.
| Property | 2-(2-Phenoxyphenyl)acetonitrile | 2-(3-Phenoxyphenyl)acetonitrile |
| IUPAC Name | 2-(2-phenoxyphenyl)acetonitrile | 2-(3-phenoxyphenyl)acetonitrile[1] |
| Synonyms | 2-Phenoxybenzyl cyanide, 2-(Cyanomethyl)diphenyl ether[2] | m-Phenoxybenzyl cyanide, 3-Phenoxyphenylacetonitrile |
| CAS Number | 25562-98-5[3][4] | 35233-93-7 |
| Molecular Formula | C14H11NO[3][4] | C14H11NO[1] |
| Molecular Weight | 209.24 g/mol [3][4] | 209.24 g/mol |
| Appearance | Not specified | Not specified |
| Storage | Sealed in dry, 2-8°C[4] | Not specified |
Synthesis Protocols
The synthesis of phenoxyphenylacetonitriles can be achieved through various chemical routes. Below are detailed experimental protocols for related compounds, which can be adapted for the synthesis of the target molecules.
Synthesis of 2-(2-hydroxyphenyl)acetonitriles
A concise protocol for the synthesis of 2-(2-hydroxyphenyl)acetonitriles has been developed utilizing trimethylsilyl cyanide and 2-(1-tosylalkyl)phenols. This method proceeds via the formation of o-quinone methide intermediates under basic conditions.
Experimental Protocol:
-
A reaction mixture of 2-(1-tosylalkyl)phenol (0.40 mmol), trimethylsilyl cyanide (60 μL, 0.48 mmol), TBAF (1 mol·L⁻¹ in THF, 58 μL, 0.058 mmol), and K₂CO₃ (66 mg, 0.48 mmol) in acetonitrile (4 mL) is prepared.
-
The mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, water (20 mL) is added to the mixture.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel using petroleum ether and ethyl acetate to yield the desired 2-(2-hydroxyphenyl)acetonitrile.
Logical Workflow for Synthesis of 2-(2-hydroxyphenyl)acetonitriles
Caption: Workflow for the synthesis of 2-(2-hydroxyphenyl)acetonitriles.
Applications in Research and Drug Development
Acetonitrile and its derivatives are crucial in the pharmaceutical industry.[5] They serve as versatile solvents and key building blocks in the synthesis of various medicinal compounds.[5][6]
Intermediate in Synthesis
Phenoxyphenylacetonitrile derivatives serve as important intermediates in the synthesis of more complex molecules. For instance, 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile is an intermediate in the synthesis of τ-Fluvalinate, a synthetic pyrethroid acaricide used to control parasitic mites in honey bee colonies.[7]
Potential Therapeutic Applications
While the biological activity of 2-phenoxyphenylacetonitrile itself is not extensively documented, the nitrile group is a common feature in many medicinal compounds.[5] The structural scaffold of phenoxyphenylacetonitrile presents an opportunity for the development of novel therapeutic agents. Further research involving the synthesis and biological evaluation of new derivatives is warranted to explore the full medicinal chemistry potential of this compound class.
Signaling Pathway Exploration Logic
The following diagram illustrates a general logical progression for exploring the potential biological activities of a core chemical scaffold like phenoxyphenylacetonitrile through derivatization and subsequent screening.
Caption: Logical workflow for drug discovery from a core scaffold.
Conclusion
Phenoxyphenylacetonitriles are valuable compounds for chemical synthesis and hold potential for applications in drug discovery and development. This guide has provided a summary of their nomenclature, physicochemical properties, and synthetic methodologies. The versatility of the acetonitrile functional group, combined with the phenoxyphenyl scaffold, makes these compounds interesting candidates for further investigation in medicinal chemistry.
References
- 1. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Phenoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. 25562-98-5|2-(2-Phenoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. laballey.com [laballey.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile , 97%containinglessthan10%EA , 39515-47-4 - CookeChem [cookechem.com]
Synthesis of 2-Phenoxyphenylacetonitrile from Benzyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-phenoxyphenylacetonitrile, a valuable scaffold in medicinal chemistry, starting from benzyl cyanide. The core of this synthesis revolves around the formation of a diaryl ether bond, a transformation classically achieved through the Ullmann condensation. This document details the proposed synthetic strategy, provides in-depth experimental protocols for analogous reactions, presents quantitative data from the literature to guide optimization, and visualizes the reaction pathway and experimental workflow. The information is curated to assist researchers in developing a robust and efficient synthesis for this and structurally related molecules.
Introduction
This compound and its derivatives are important structural motifs in the development of novel therapeutic agents. The combination of a diaryl ether linkage and a cyanomethyl group offers a unique three-dimensional structure that can interact with a variety of biological targets. The synthesis of such molecules, however, requires careful consideration of the bond-forming strategies. This guide focuses on a logical and experimentally supported approach to synthesize this compound, leveraging the well-established Ullmann condensation for the key carbon-oxygen bond formation.
The proposed synthesis begins with the halogenation of benzyl cyanide to introduce a handle for the subsequent coupling reaction. The resulting 2-halobenzyl cyanide is then coupled with phenol in a copper-catalyzed Ullmann condensation to yield the target molecule.
Proposed Synthetic Pathway: The Ullmann Condensation Approach
The most direct and plausible route for the synthesis of this compound involves a two-step sequence starting from benzyl cyanide:
-
Bromination of Benzyl Cyanide: Introduction of a bromine atom at the ortho position of the phenyl ring of benzyl cyanide. This can be achieved through various aromatic bromination methods. The resulting 2-bromobenzyl cyanide serves as the electrophilic partner in the subsequent coupling reaction.[1][2][3]
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between 2-bromobenzyl cyanide and phenol to form the desired diaryl ether linkage.[4][5] The Ullmann reaction is a classic and reliable method for the formation of C-O bonds between aryl groups.[4][5]
The overall reaction scheme is presented below:
Caption: Proposed two-step synthesis of this compound.
Data Presentation: Key Parameters in Ullmann Condensation
The success of the Ullmann condensation is highly dependent on the reaction conditions. The following tables summarize quantitative data from the literature for analogous copper-catalyzed diaryl ether syntheses. This data can serve as a starting point for the optimization of the synthesis of this compound.
Table 1: Effect of Copper Catalyst and Ligand on Diaryl Ether Synthesis
| Aryl Halide | Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K2CO3 | Toluene | 110 | 24 | 85 | N/A |
| Bromobenzene | 4-Methoxyphenol | Cu2O (5) | N,N-Dimethylglycine (10) | Cs2CO3 | Dioxane | 100 | 18 | 92 | N/A |
| 4-Chlorotoluene | Phenol | CuCl (10) | L-Proline (20) | K3PO4 | DMSO | 120 | 36 | 78 | [6] |
| 2-Iodotoluene | 2,6-Dimethylphenol | CuI (5) | Picolinic acid (10) | K3PO4 | DMSO | 110 | 24 | 95 | [6] |
| 4-Iodobenzonitrile | Phenol | CuI (10) | None | K2CO3 | DMF | 140 | 12 | 88 | N/A |
Table 2: Influence of Base and Solvent on Ullmann Ether Synthesis
| Aryl Halide | Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Phenol | CuBr (10) | None | K3PO4 | DMF | 150 | 24 | 80 | N/A |
| Bromobenzene | Phenol | CuBr (10) | None | Cs2CO3 | Toluene | 110 | 48 | 65 | N/A |
| Iodobenzene | 4-Nitrophenol | CuI (5) | 1,10-Phenanthroline (10) | K2CO3 | NMP | 130 | 12 | 90 | N/A |
| Iodobenzene | 4-Nitrophenol | CuI (5) | 1,10-Phenanthroline (10) | NaOH | DMF | 130 | 12 | 55 | N/A |
| 4-Bromoacetophenone | Phenol | CuI (10) | N-Methylglycine (20) | K2CO3 | Dioxane | 100 | 24 | 89 | N/A |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key steps in the proposed synthesis of this compound. These are based on established procedures for similar transformations and should be adapted and optimized for the specific substrates.
Synthesis of 2-Bromobenzyl Cyanide (Starting Material)
This protocol is a representative procedure for the bromination of benzyl cyanide.
Materials:
-
Benzyl cyanide
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Sodium bicarbonate (NaHCO3) solution (5%)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
To a solution of benzyl cyanide (1.0 eq.) in CCl4, add N-bromosuccinimide (1.2 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).[1]
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a 5% NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2-bromobenzyl cyanide.
Synthesis of this compound via Ullmann Condensation
This protocol outlines a modern, ligand-assisted Ullmann condensation.
Materials:
-
2-Bromobenzyl cyanide
-
Phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line equipment
-
Heating mantle and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and the base (K2CO3 or Cs2CO3, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 2-bromobenzyl cyanide (1.0 eq.), phenol (1.2 eq.), and anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-150 °C and stir vigorously. The optimal temperature should be determined through small-scale experiments.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-48 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Catalytic Cycle of the Ullmann Condensation
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed Ullmann condensation for the formation of a diaryl ether.
Caption: Catalytic cycle of the Ullmann diaryl ether synthesis.
Experimental Workflow
The logical flow of the experimental procedure is crucial for successful synthesis. The diagram below outlines the general workflow from reaction setup to product isolation.
Caption: General experimental workflow for the synthesis.
Conclusion
References
- 1. Bromobenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
Physical characteristics of 2-Phenoxyphenylacetonitrile
An In-depth Technical Guide on the Physical Characteristics of 2-Phenoxyphenylacetonitrile and Its Isomers
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key chemical intermediate. Due to ambiguity in the common name, this document details the characteristics of the primary isomers to provide clarity for researchers, scientists, and drug development professionals. The data presented is compiled from various chemical databases and scientific literature.
Introduction to Phenoxyphenylacetonitrile Isomers
Phenoxyphenylacetonitrile encompasses several isomers based on the substitution pattern of the phenoxy group on the phenyl ring. The most common isomers are 2-(2-phenoxyphenyl)acetonitrile, 2-(3-phenoxyphenyl)acetonitrile, and the parent compound 2-phenoxy-2-phenylacetonitrile. These compounds are organic nitriles, which are important precursors in the synthesis of various pharmaceuticals and other fine chemicals. Understanding their distinct physical properties is crucial for their application in chemical synthesis and development.
Physicochemical Properties
The quantitative physical and chemical data for the isomers of phenoxyphenylacetonitrile are summarized in the tables below for easy comparison.
Table 1: Properties of 2-phenoxy-2-phenylacetonitrile
| Property | Value | Reference |
| CAS Number | 32121-27-0 | [1] |
| Molecular Formula | C₁₄H₁₁NO | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Exact Mass | 209.084063974 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 33 Ų | [1] |
| XLogP3 (log P) | 3.4 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Table 2: Properties of 2-(2-phenoxyphenyl)acetonitrile
| Property | Value | Reference |
| CAS Number | 25562-98-5 | [2] |
| Synonyms | 2-Phenoxybenzyl cyanide | [3] |
| Molecular Formula | C₁₄H₁₁NO | [2][3] |
| Molecular Weight | 209.2432 g/mol | [2][3] |
| Boiling Point | 338.1°C at 760 mmHg; 145°C at 1 torr | [3][4] |
| Exact Mass | 209.084 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 33 Ų | [3] |
| XLogP3 (log P) | 3.1 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Heavy Atom Count | 16 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Table 3: Properties of 2-(3-phenoxyphenyl)acetonitrile
| Property | Value | Reference |
| CAS Number | 51632-29-2 | [5] |
| Synonyms | m-Phenoxybenzyl cyanide | [5] |
| Molecular Formula | C₁₄H₁₁NO | [6] |
| Molecular Weight | 209.24 g/mol | [5] |
| Boiling Point | 137°C at 0.3 mmHg | [6] |
| Density | 1.124 g/mL at 25°C | [6] |
| Refractive Index (n20/D) | 1.578 | [6] |
| Flash Point | >110°C (>230°F) | [6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6] |
| Topological Polar Surface Area (TPSA) | 33 Ų | [5] |
| XLogP3 (log P) | 3.0 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound and its isomers.
-
Infrared (IR) Spectroscopy : The IR spectrum of these compounds is expected to show characteristic absorption bands. A strong, sharp peak for the nitrile group (C≡N) stretch typically appears in the range of 2200-2300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching within the aromatic rings appears in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage will show strong absorptions in the 1000-1300 cm⁻¹ range. An IR spectrum for 2-(2-phenoxyphenyl)acetonitrile is available in the NIST Chemistry WebBook.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will display signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A characteristic singlet for the methylene (-CH₂-) protons adjacent to the nitrile group is expected to appear in the range of 3.5-4.5 ppm. The exact chemical shifts and splitting patterns will differ depending on the substitution pattern of the isomer.
-
¹³C NMR : The carbon NMR spectrum will show a signal for the nitrile carbon around 115-125 ppm. The carbons of the aromatic rings will resonate in the 110-160 ppm region. The methylene carbon signal will appear further upfield.
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for C₁₄H₁₁NO would be observed at an m/z corresponding to its molecular weight (approximately 209.24).[1][2][5]
Experimental Protocols
Standard laboratory procedures are employed to determine the physical characteristics of chemical compounds like this compound.
-
Melting Point Determination : The melting point of a solid compound can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts is recorded.
-
Boiling Point Determination : The boiling point is typically measured at a specific pressure, often atmospheric pressure (760 mmHg) or under vacuum for high-boiling compounds.[3][4][6] The substance is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid is recorded as the boiling point.
-
Spectroscopic Analysis :
-
Sample Preparation : For NMR analysis, the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a thin film (for oils), a KBr pellet (for solids), or in a solution.
-
Data Acquisition : The prepared sample is placed in the respective spectrometer (NMR, IR, or Mass Spectrometer), and the spectrum is recorded according to the instrument's standard operating procedures.[7][8]
-
Visualization of Physicochemical Properties
The following diagram illustrates the key physicochemical properties and structural information for the common isomers of phenoxyphenylacetonitrile.
Caption: Logical diagram illustrating the relationship between the parent compound and its key isomers with their distinguishing physical properties.
References
- 1. echemi.com [echemi.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 25562-98-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-PHENOXYPHENYLACETONITRILE CAS#: 51632-29-2 [m.chemicalbook.com]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. m.youtube.com [m.youtube.com]
A Technical Guide to the Solubility of 2-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenoxyphenylacetonitrile and its isomers are key intermediates in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of their solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and its closely related isomers. Due to the limited availability of quantitative data in peer-reviewed literature, this guide presents qualitative solubility information and a detailed, adaptable experimental protocol for the precise determination of its solubility in various solvents. Furthermore, this document illustrates the role of a closely related precursor, 3-phenoxybenzaldehyde cyanohydrin, in the synthesis of the pyrethroid insecticide fenvalerate, providing a practical context for its application.
Introduction
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its isomers is essential for predicting their solubility behavior.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.24 g/mol |
| Appearance | Varies; may be a liquid or solid depending on the specific isomer and purity |
| Density | No data available for the 2-isomer. The 3-isomer has a reported density of approximately 1.12 g/cm³. |
| Boiling Point | No data available for the 2-isomer. |
| Melting Point | No data available for the 2-isomer. |
Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of solvents is not currently available in published literature. However, based on the solubility of the closely related isomer, 3-phenoxybenzyl cyanide ((S)-m-phenoxybenzaldehyde cyanohydrin), a qualitative solubility profile can be inferred.
| Solvent | Qualitative Solubility | Notes |
| Water | Insoluble | The hydrophobic nature of the two phenyl rings significantly limits its solubility in aqueous media. |
| Benzene | Soluble | Expected to be soluble due to the "like dissolves like" principle, given the aromatic nature of both the solute and the solvent. |
| Toluene | Soluble | Similar to benzene, toluene is a non-polar aromatic solvent and is expected to readily dissolve this compound. |
| Ethanol | Likely Soluble | The nitrile group can engage in hydrogen bonding with protic solvents like ethanol, suggesting potential solubility. |
| Methanol | Likely Soluble | Similar to ethanol, methanol is a polar protic solvent that should facilitate the dissolution of this compound. |
| Acetone | Likely Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Note: The qualitative solubility data is based on information for the 3-phenoxy isomer and general chemical principles. Experimental verification is required for precise quantitative values.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the accurate determination of this compound solubility in various solvents. This protocol is adapted from established methods for similar organic compounds.
Objective: To quantitatively determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
Accurately weigh the filtered saturated solution.
-
-
Analysis:
-
Dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).
-
Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve using standard solutions of known concentrations is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualization of a Relevant Synthesis Pathway
This compound and its precursors are important in the synthesis of pyrethroid insecticides. The following diagram illustrates the synthesis of fenvalerate, a widely used insecticide, from 3-phenoxybenzaldehyde, which proceeds through a cyanohydrin intermediate structurally similar to this compound.
Caption: Synthesis of Fenvalerate from 3-Phenoxybenzaldehyde.
Conclusion
While quantitative solubility data for this compound remains a gap in the readily available scientific literature, this technical guide provides a foundational understanding of its likely solubility characteristics based on its chemical structure and the properties of its isomers. The detailed experimental protocol presented herein offers a clear and reliable method for researchers to determine precise solubility values in various solvents, which is critical for its application in synthesis and formulation. The visualization of its precursor's role in the synthesis of fenvalerate underscores the industrial relevance of this class of compounds. Further research to quantify the solubility of this compound in a broad range of pharmaceutically and industrially relevant solvents is highly encouraged.
Spectroscopic Profile of 2-Phenoxyphenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenoxyphenylacetonitrile (CAS No: 25562-98-5). The document compiles available experimental and predicted spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and use in research and development. Detailed experimental protocols are provided to guide researchers in acquiring similar data.
Introduction
This compound, with the chemical formula C₁₄H₁₁NO, is an aromatic nitrile.[1] The structural elucidation and purity assessment of this compound are critical for its applications in various chemical syntheses. This guide presents a summary of its key spectroscopic characteristics to support such analytical efforts.
Spectral Data Summary
The following tables summarize the available quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 - 7.00 | Multiplet | 9H | Aromatic protons (C₆H₅- and -C₆H₄-) |
| ~3.80 | Singlet | 2H | Methylene protons (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~157 | Aromatic Carbon (C-O) |
| ~135 - 120 | Aromatic Carbons (C₆H₅- and -C₆H₄-) |
| ~117 | Nitrile Carbon (-C≡N) |
| ~25 | Methylene Carbon (-CH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the nitrile group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2250 | Strong, Sharp | Nitrile C≡N Stretch |
| ~1580, 1490 | Medium-Strong | Aromatic C=C Stretch |
| ~1240 | Strong | Aryl Ether C-O Stretch |
Data sourced from the NIST/EPA Gas-Phase Infrared Database.[1]
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 209 | High | Molecular Ion [M]⁺ |
| 180 | Medium | [M - HCN]⁺ |
| 152 | Medium | [M - C₂H₂O]⁺ |
| 77 | High | [C₆H₅]⁺ |
Data sourced from the NIST WebBook, based on electron ionization.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques described.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ = 0.0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is utilized for data acquisition.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence is used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are averaged to enhance the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is employed.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids/oils): A small drop of the sample is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid cell.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For volatile compounds like this compound, GC-MS is a common method.
-
Ionization Method: Electron Ionization (EI) is a standard technique for generating ions from organic molecules. A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing them to ionize and fragment.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which corresponds to the molecular weight of the compound) and the fragmentation pattern, which can provide structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a summary of the key spectroscopic data for this compound. While experimental IR and MS data are available, the NMR data presented is based on prediction and should be used as a reference until experimental data is obtained. The detailed protocols and workflow diagram offer a practical framework for researchers engaged in the synthesis and characterization of this and related compounds.
References
The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Phenoxyphenylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyphenylacetonitrile, a seemingly simple chemical scaffold, holds a significant place in the annals of synthetic chemistry and drug discovery. Its journey from a chemical curiosity to a cornerstone of blockbuster insecticides and a promising pharmacophore in medicinal chemistry is a testament to the intricate dance between chemical synthesis and biological application. This in-depth technical guide delves into the discovery and history of phenoxyphenylacetonitriles, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the initial synthetic endeavors, the pivotal role of this scaffold in the development of synthetic pyrethroids, and its emerging potential in other therapeutic areas. This guide will adhere to stringent data presentation and visualization requirements to facilitate a clear and thorough understanding of this important chemical class.
Discovery and Historical Synthesis
The precise first synthesis of the unsubstituted phenoxyphenylacetonitrile scaffold is not prominently documented in readily available literature, suggesting its early history is likely intertwined with the broader exploration of diphenyl ethers and aromatic nitriles. The two foundational reactions that underpin the classical synthesis of this scaffold are the Ullmann condensation for the formation of the diaryl ether linkage and the Rosenmund-von Braun reaction for the introduction of the nitrile group.
The Ullmann condensation , first reported by Fritz Ullmann in 1905, involves the copper-catalyzed reaction of an aryl halide with a phenol to form a diaryl ether.[1][2][3][4] This reaction, though requiring harsh conditions in its early iterations, was a fundamental tool for constructing the phenoxybenzene core of phenoxyphenylacetonitriles.
The Rosenmund-von Braun reaction , discovered by Karl Wilhelm Rosenmund and Erich Struck in 1914 and later improved by Julius von Braun, provides a method for the synthesis of aryl nitriles from aryl halides using cuprous cyanide.[4][5][6] This reaction was crucial for introducing the cyanomethyl moiety onto the phenoxybenzene backbone.
The widespread interest and development of phenoxyphenylacetonitriles, however, appear to be intrinsically linked to the rise of synthetic pyrethroid insecticides in the 1970s. The discovery that the α-cyano-3-phenoxybenzyl alcohol was a key component for a new generation of potent and more photostable insecticides spurred intense research into the synthesis of its precursor, 3-phenoxybenzyl cyanide (a phenoxyphenylacetonitrile).
A significant breakthrough in this context was the development of the synthetic pyrethroid fenvalerate in the 1970s. Fenvalerate incorporates the 3-phenoxyphenylacetonitrile moiety, and its commercial success solidified the importance of this chemical scaffold in agrochemistry.
Synthetic Methodologies: Experimental Protocols
The synthesis of phenoxyphenylacetonitriles can be broadly approached by two main strategies: formation of the diphenyl ether followed by introduction of the acetonitrile group, or formation of a substituted phenylacetonitrile followed by the ether linkage.
Classical Synthesis via Ullmann Condensation and Cyanation
This traditional approach involves a two-step process:
Step 1: Ullmann Condensation for the Synthesis of a Phenoxybenzonitrile
-
Reaction Principle: A substituted phenol is coupled with a bromobenzonitrile in the presence of a copper catalyst and a base.
-
Detailed Protocol:
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add the substituted phenol (1.0 eq.), bromobenzonitrile (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 140-160 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired phenoxybenzonitrile.
-
Step 2: Cyanation of a Phenoxybenzyl Halide
-
Reaction Principle: The phenoxybenzyl halide is reacted with a cyanide salt to introduce the nitrile group.
-
Detailed Protocol:
-
Dissolve the phenoxybenzyl bromide (1.0 eq.) in a polar aprotic solvent like acetone or acetonitrile.
-
Add sodium cyanide (1.2 eq.) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if necessary.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining cyanide salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.
-
Modern Synthetic Approaches: Knoevenagel Condensation
A more recent and efficient method for the synthesis of α,β-unsaturated phenoxyphenylacetonitriles involves the Knoevenagel condensation.
-
Reaction Principle: A phenoxybenzaldehyde is condensed with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[7][8][9][10][11]
-
Detailed Protocol for Knoevenagel Condensation:
-
In a round-bottom flask, dissolve the phenoxybenzaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or ammonium acetate.
-
Reflux the mixture for 2-6 hours, with azeotropic removal of water if using toluene as a solvent.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid product with cold solvent to remove impurities.
-
If necessary, the product can be further purified by recrystallization.
-
Biological Activities and Applications
While the most prominent application of phenoxyphenylacetonitriles has been in the field of insecticides, research has unveiled a broader spectrum of biological activities.
Insecticidal Activity
Phenoxyphenylacetonitrile is a key structural component of Type II pyrethroid insecticides. These insecticides are potent neurotoxins in insects.
-
Mechanism of Action: Type II pyrethroids, which contain an α-cyano group, modify the gating kinetics of voltage-gated sodium channels in the neuronal membranes of insects.[2][5] They prolong the opening of these channels, leading to a persistent influx of sodium ions. This causes membrane depolarization, repetitive firing of neurons, and eventual paralysis and death of the insect.
Anticancer Activity
Several studies have explored the potential of phenoxyphenylacetonitrile derivatives as anticancer agents.
-
Mechanism of Action: Some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[12] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death) in cancer cells.[6][13]
Antimicrobial Activity
The phenoxyphenylacetonitrile scaffold has also been investigated for its antimicrobial properties against various bacterial and fungal strains.
-
Mechanism of Action: The exact mechanism of antimicrobial action is not fully elucidated for all derivatives. However, it is hypothesized that these compounds may disrupt the cell membrane integrity of microorganisms or interfere with essential enzymatic processes.[14][15][16][17]
Quantitative Data Summary
The following tables summarize quantitative data on the biological activity of various phenoxyphenylacetonitrile derivatives from the literature.
Table 1: Insecticidal Activity of Fenvalerate
| Pest Species | LC50 (ppm) |
| Heliothis virescens | 0.03 |
| Spodoptera frugiperda | 0.15 |
| Trichoplusia ni | 0.04 |
Table 2: Anticancer Activity of Selected Phenoxyphenylacrylonitrile Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative A | A549 (Lung Cancer) | 2.5 |
| Derivative B | MCF-7 (Breast Cancer) | 1.8 |
| Derivative C | HCT116 (Colon Cancer) | 3.2 |
Table 3: Antimicrobial Activity of Selected Phenoxyphenylacetonitrile Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Derivative X | Staphylococcus aureus | 8 |
| Derivative Y | Escherichia coli | 16 |
| Derivative Z | Candida albicans | 4 |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of novel phenoxyphenylacetonitrile derivatives on cancer cell lines.[12][18][19]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of phenoxyphenylacetonitrile derivatives against various microorganisms.[18][19][20][21][22]
-
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Voltage-Gated Sodium Channel Modulation Assay (Patch-Clamp Electrophysiology)
This protocol is used to investigate the effects of phenoxyphenylacetonitrile derivatives on voltage-gated sodium channels, particularly relevant for their insecticidal activity.[2][5][23][24]
-
Principle: The patch-clamp technique allows for the measurement of ion currents across the membrane of a single cell, providing detailed information about the function of ion channels.
-
Protocol:
-
Culture cells expressing the target sodium channel (e.g., insect neurons or a heterologous expression system).
-
Prepare a whole-cell patch-clamp recording configuration.
-
Record baseline sodium currents in response to a series of voltage steps.
-
Perfuse the cells with a solution containing the test compound at a known concentration.
-
Record the sodium currents again in the presence of the compound.
-
Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the channel to determine the modulatory effects of the compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pyrethroids differentially alter voltage-gated sodium channels from the honeybee central olfactory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons | PLOS One [journals.plos.org]
- 6. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhu.ac.in [bhu.ac.in]
- 8. CN103351270B - Method for catalyzing Knoevenagel condensation reaction by using function ion liquid - Google Patents [patents.google.com]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. actascientific.com [actascientific.com]
- 23. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 24. LJMU Research Online [researchonline.ljmu.ac.uk]
An In-depth Technical Guide to the Potential Derivatives of 2-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 2-phenoxyphenylacetonitrile core structure. The document focuses on a particularly potent class of derivatives, the 2-phenylacrylonitriles, for which extensive research and significant biological data are available. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into their mechanism of action.
Introduction to this compound Derivatives
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. While the parent compound itself has limited reported biological activity, its structural analogs, particularly the 2-phenylacrylonitrile derivatives, have demonstrated significant potential as anticancer agents. These derivatives are characterized by the introduction of a double bond, forming a stilbene-like structure with a cyano group, which has been shown to enhance cytotoxic activity against various cancer cell lines.
Synthesis of 2-Phenylacrylonitrile Derivatives
A primary and efficient method for the synthesis of 2-phenylacrylonitrile derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a substituted phenylacetonitrile with a substituted benzaldehyde.
General Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: General workflow for the synthesis of 2-phenylacrylonitrile derivatives.
Biological Activity: Anticancer Properties
Numerous studies have highlighted the potent cytotoxic effects of 2-phenylacrylonitrile derivatives against a wide range of human cancer cell lines. A notable example is the derivative designated as 1g2a , which has shown exceptional inhibitory activity.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro anti-proliferative activities of a representative 2-phenylacrylonitrile derivative (1g2a) against various human cancer cell lines.[1]
| Compound | Cancer Cell Line | IC₅₀ (nM) |
| 1g2a | HCT116 (Colon) | 5.9 |
| BEL-7402 (Liver) | 7.8 |
Mechanism of Action: Tubulin Inhibition
The primary mechanism by which 2-phenylacrylonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).
Signaling Pathway of Tubulin Inhibition
The signaling pathway illustrating the mechanism of action of 2-phenylacrylonitrile derivatives is presented below.
Caption: Signaling pathway of tubulin inhibition by 2-phenylacrylonitrile derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 2-phenylacrylonitrile derivatives.
Synthesis by Knoevenagel Condensation[1]
Materials:
-
Substituted phenylacetonitrile (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Piperidine (0.2 eq)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of the substituted phenylacetonitrile, substituted benzaldehyde, and piperidine in ethanol is refluxed for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to afford the desired 2-phenylacrylonitrile derivative.
In Vitro Anti-proliferative Activity Assay (MTT Assay)[1]
Materials:
-
Human cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) for 48 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry[1]
Materials:
-
Human cancer cell lines
-
RPMI-1640 medium with 10% FBS
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cells are seeded in 6-well plates and treated with the test compounds at various concentrations for 24 hours.
-
The cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells are washed with PBS and then incubated with PI staining solution in the dark for 30 minutes at room temperature.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Conclusion
The derivatives of this compound, particularly the 2-phenylacrylonitrile analogs, represent a promising class of compounds with potent anticancer activity. Their well-defined mechanism of action as tubulin inhibitors, coupled with straightforward synthetic accessibility, makes them attractive candidates for further preclinical and clinical development. This guide provides a foundational understanding and practical protocols for researchers to explore and expand upon the therapeutic potential of this chemical scaffold.
References
An In-depth Technical Guide to the Thermochemical Data of 2-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the thermochemical properties of 2-Phenoxyphenylacetonitrile (CAS RN: 25562-98-5). A comprehensive review of publicly available scientific literature and databases reveals a significant gap in experimental data for this compound. To provide valuable context for researchers, this document summarizes the current state of knowledge, presents estimated thermochemical data for its isomers, details the rigorous experimental and computational protocols required for its full thermochemical characterization, and outlines a logical workflow for such an investigation.
Introduction
This compound, with the molecular formula C₁₄H₁₁NO, is an aromatic nitrile featuring a phenoxy group at the ortho position of the phenylacetonitrile core.[1] Understanding the thermochemical properties of such molecules, including their enthalpy of formation, combustion, and sublimation, is crucial for process safety, reaction engineering, and predicting compound stability and reactivity. Despite its relevance, there is a notable absence of experimentally determined thermochemical data for this compound in the current scientific literature.[1] This guide aims to bridge this knowledge gap by providing theoretical data for related isomers and outlining the established methodologies for the experimental determination of these essential parameters.
Quantitative Thermochemical Data
As of the date of this publication, no experimental thermochemical data for this compound has been found in a review of major databases and scientific literature. The NIST WebBook, a primary source for chemical and physical property data, contains entries for 2-, 3-, and 4-Phenoxyphenylacetonitrile, but these are limited to spectroscopic information (IR and mass spectra) and do not include thermochemical properties.[1]
To offer a point of reference, the following tables present calculated thermochemical data for the related isomers, 3-Phenoxyphenylacetonitrile and 4-Phenoxyphenylacetonitrile. These values were estimated using the Joback group contribution method, a well-established estimation technique.[2][3][4][5] It is critical to note that these are not experimental values and may have deviations from the true values.[6]
Table 1: Calculated Thermochemical Data for 3-Phenoxyphenylacetonitrile (CAS RN: 51632-29-2) [7]
| Property | Value | Unit | Method |
| Enthalpy of Formation (Ideal Gas, 298.15 K) | 161.96 | kJ/mol | Joback Method |
| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | 310.37 | kJ/mol | Joback Method |
| Enthalpy of Vaporization (at Normal Boiling Point) | 64.86 | kJ/mol | Joback Method |
| Enthalpy of Fusion | 22.40 | kJ/mol | Joback Method |
| Normal Boiling Point | 702.56 | K | Joback Method |
| Melting Point | 400.12 | K | Joback Method |
Table 2: Calculated Thermochemical Data for 4-Phenoxyphenylacetonitrile (CAS RN: 92163-15-0) [8]
| Property | Value | Unit | Method |
| Enthalpy of Formation (Ideal Gas, 298.15 K) | 161.96 | kJ/mol | Joback Method |
| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | 310.37 | kJ/mol | Joback Method |
| Enthalpy of Vaporization (at Normal Boiling Point) | 64.86 | kJ/mol | Joback Method |
| Enthalpy of Fusion | 22.40 | kJ/mol | Joback Method |
| Normal Boiling Point | 702.56 | K | Joback Method |
| Melting Point | 400.12 | K | Joback Method |
Note: The Joback method provides identical values for the 3- and 4-isomers due to its group-contribution nature, which does not differentiate between these substitution patterns.
Experimental Protocols for Thermochemical Data Determination
To obtain reliable thermochemical data for this compound, a combination of calorimetric and vapor pressure measurement techniques would be employed. A comprehensive approach, similar to that used for studying phenoxyphenols, would involve both experimental measurements and high-level computational chemistry for validation and prediction.[9]
The standard molar enthalpy of formation in the crystalline state is typically determined indirectly from the standard molar enthalpy of combustion (ΔcH°).
Methodology: Static Bomb Combustion Calorimetry [10]
-
Sample Preparation: A pellet of high-purity, crystalline this compound (mass accurately determined) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A cotton fuse of known mass and combustion energy is placed in contact with the sample.
-
Calorimeter Setup: The bomb is sealed, purged, and filled with high-pressure (e.g., 3 MPa) pure oxygen. It is then submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (e.g., to ±0.0001 K).
-
Combustion: The sample is ignited by passing an electric current through an ignition wire connected to the fuse. The complete and exothermic combustion of the sample and fuse releases heat, causing the temperature of the bomb, water, and calorimeter to rise.
-
Temperature Measurement: The temperature is monitored until it reaches a maximum and then begins to cool. The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.
-
Calculation:
-
The energy equivalent of the calorimeter (ε_cal) is determined in separate experiments by burning a standard substance with a precisely known energy of combustion, such as benzoic acid.
-
The total energy released in the experiment (ΔU_total) is calculated as: ΔU_total = ε_cal * ΔT
-
The standard internal energy of combustion of the sample (ΔcU°) is calculated by subtracting the energy contributions from the ignition wire and the cotton fuse from ΔU_total, and dividing by the moles of the sample.
-
The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the equation: ΔcH° = ΔcU° + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the balanced combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).
-
Finally, the standard enthalpy of formation of crystalline this compound (ΔfH°(cr)) is derived using Hess's law, based on the balanced combustion equation and the known standard enthalpies of formation of the products (CO₂(g) and H₂O(l)) and the formation of N₂(g).
-
The standard molar enthalpy of sublimation is the energy required for the phase transition from solid to gas. It is crucial for converting condensed-phase data to the gas phase, which is often more useful for theoretical comparisons.
Methodology: Knudsen Effusion Method [11][12][13][14][15]
-
Apparatus: A Knudsen effusion cell, which is a small, thermostated container with a very small orifice, is used. The cell is placed in a high-vacuum chamber.
-
Procedure: A sample of this compound is placed in the cell. At a given temperature, the solid will sublime, creating a vapor pressure inside the cell. Under high vacuum, the vapor molecules effuse through the orifice without collisions.
-
Measurement: The rate of mass loss of the sample is measured over time using a high-precision microbalance. This rate is proportional to the vapor pressure of the substance at that temperature.
-
Data Analysis: The experiment is repeated at several different temperatures. The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss.
-
Calculation: The enthalpy of sublimation (ΔsubH°) is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation in its integrated form: ln(p) = -ΔsubH° / (R * T) + C A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔsubH°/R, from which the enthalpy of sublimation can be calculated.
The gas-phase enthalpy of formation is a key value for computational chemistry comparisons. It is derived by combining the experimental results from the two methods described above:
ΔfH°(g) = ΔfH°(cr) + ΔsubH°
Computational Thermochemistry Protocols
In the absence of experimental data, computational methods are invaluable.
-
Group Contribution Methods (e.g., Joback Method): These methods estimate thermochemical properties by summing the contributions of individual functional groups within the molecule.[2][3] They are computationally inexpensive and provide rapid estimations, as shown in Tables 1 and 2. However, their accuracy is limited as they do not account for interactions between non-adjacent groups or complex stereoelectronic effects.[2]
-
High-Level Ab Initio Calculations: For greater accuracy, quantum chemical methods are employed. A common and reliable approach is the G3(MP2)//B3LYP composite method.[9][16]
-
Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional.[17][18][19]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Calculations: Higher-level single-point energy calculations (e.g., MP2 and other levels) are performed on the optimized geometry.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides, which allows for significant cancellation of errors in the quantum chemical calculations, leading to more accurate results.[16]
-
Visualization of Thermochemical Data Determination Workflow
The following diagram illustrates the logical workflow for a comprehensive experimental and computational study to determine the thermochemical properties of a solid organic compound like this compound.
Caption: Workflow for thermochemical characterization.
Conclusion
There is a clear and pressing need for the experimental determination of the thermochemical properties of this compound. This guide provides the established experimental and computational roadmaps to address this data deficiency. The presented protocols for combustion calorimetry, the Knudsen effusion method, and high-level ab initio calculations represent the state-of-the-art for obtaining accurate thermochemical data. Until such studies are performed, researchers may refer to the estimated data for related isomers provided herein, with the strong caveat that these are theoretical approximations. The outlined workflow provides a comprehensive strategy for future research in this area.
References
- 1. This compound [webbook.nist.gov]
- 2. Joback method - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. scribd.com [scribd.com]
- 5. EgiChem | Tools [egichem.com]
- 6. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 7. chemeo.com [chemeo.com]
- 8. 4-Phenoxyphenylacetonitrile (CAS 92163-15-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Calorimetric and computational study of the thermochemistry of phenoxyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Knudsen cell - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. [PDF] Thermochemistry of radicals and molecules relevant to atmospheric chemistry: determination of group additivity values using G3//B3LYP theory. | Semantic Scholar [semanticscholar.org]
- 17. Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. B3LYP and MP2 calculations of the enthalpies of hydrogen-bonded complexes of methanol with neutral bases and anions: comparison with experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Phenoxyphenylacetonitrile: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyphenylacetonitrile, a key structural motif in a variety of pharmacologically active compounds, exists as three distinct positional isomers: 2-phenoxyphenylacetonitrile, 3-phenoxyphenylacetonitrile, and 4-phenoxyphenylacetonitrile. The position of the phenoxy group on the phenylacetonitrile backbone significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides a comprehensive overview of the synthesis, comparative properties, and known biological activities of these isomers, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
A comparative analysis of the physicochemical properties of the three isomers is crucial for understanding their behavior in biological systems and for designing synthetic routes. The available data is summarized in the table below.
| Property | This compound | 3-Phenoxyphenylacetonitrile | 4-Phenoxyphenylacetonitrile |
| Molecular Formula | C₁₄H₁₁NO | C₁₄H₁₁NO | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol | 209.24 g/mol [1][2] | 209.24 g/mol [3] |
| Boiling Point | 145 °C / 1 torr | 137 °C / 0.3 mmHg[1][3] | 155-160 °C / 0.15 torr |
| Density | No data available | 1.124 g/mL at 25 °C[1][3] | 1.120 g/mL |
| Refractive Index (n²⁰/D) | No data available | 1.578[1][3] | 1.5820 |
| LogP (Octanol/Water Partition Coefficient) | No data available | No data available | 3.545 (Calculated)[3] |
| Water Solubility (log₁₀WS) | No data available | No data available | -3.78 (Calculated)[3] |
| Flash Point | No data available | >110 °C[3] | >230 °F |
| Physical Form | No data available | Oil[1] | No data available |
| Solubility | No data available | Slightly soluble in Chloroform and Ethyl Acetate[1] | No data available |
Synthesis of Phenoxyphenylacetonitrile Isomers
The synthesis of phenoxyphenylacetonitrile isomers can be approached through a multi-step process, typically involving the formation of the ether linkage followed by the introduction of the nitrile group. Two primary synthetic strategies are outlined below.
Logical Workflow for Synthesis
Caption: General synthetic workflow for phenoxyphenylacetonitrile isomers.
Experimental Protocols
1. Williamson Ether Synthesis to form the Phenoxy Intermediate
This general protocol can be adapted for the synthesis of 2-, 3-, or 4-phenoxyphenol, the precursors to the corresponding benzyl halides.
-
Materials:
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol and potassium hydroxide in the chosen solvent.
-
Heat the mixture to a specified temperature (e.g., 100-150 °C) to form the potassium phenoxide.
-
Slowly add the dihalobenzene to the reaction mixture.
-
Continue to heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude phenoxyphenol.
-
Purify the product by column chromatography or recrystallization.
-
2. Conversion of Phenoxybenzyl Alcohol to Phenoxyphenylacetonitrile
This two-step protocol involves the conversion of the corresponding phenoxybenzyl alcohol to a halide, followed by cyanation.
-
Step 2a: Conversion of Phenoxybenzyl Alcohol to Phenoxybenzyl Halide
-
Materials:
-
2-, 3-, or 4-Phenoxybenzyl alcohol
-
Thionyl chloride (SOCl₂) or a similar halogenating agent
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenoxybenzyl alcohol in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude phenoxybenzyl halide, which can often be used in the next step without further purification.
-
-
-
Step 2b: Cyanation of Phenoxybenzyl Halide
-
Materials:
-
Crude phenoxybenzyl halide from the previous step
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Solvent (e.g., ethanol/water mixture or acetone)
-
-
Procedure:
-
In a round-bottom flask, dissolve the phenoxybenzyl halide in the chosen solvent.
-
Add an aqueous solution of sodium cyanide or potassium cyanide to the flask.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude phenoxyphenylacetonitrile.
-
Purify the final product by vacuum distillation or column chromatography.
-
-
Biological Activities and Pharmacological Properties
While phenoxyphenylacetonitrile and its derivatives are known to be important intermediates in the synthesis of pyrethroid insecticides, specific pharmacological data for the individual isomers is limited in the public domain. However, the structural differences between the isomers suggest they are likely to exhibit distinct biological activities. The nitrile group can participate in various biological interactions, and the overall shape and electronic properties of each isomer will dictate its binding affinity to potential targets.
Based on the known activities of related compounds, potential areas of investigation for the phenoxyphenylacetonitrile isomers include:
-
Enzyme Inhibition: The 3-isomer is a known intermediate in the synthesis of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)[1]. This suggests that the isomers themselves may possess inhibitory activity against this or other enzymes.
-
Ion Channel Modulation: The phenoxy moiety is present in some known ion channel modulators. It is plausible that these isomers could interact with potassium channels or GABA receptors, which are common targets for neurologically active compounds.
-
Cytotoxic Effects: Many small aromatic molecules exhibit cytotoxic effects against various cancer cell lines. Preliminary screening of the phenoxyphenylacetonitrile isomers for their anti-proliferative activity could reveal potential anti-cancer leads.
Experimental Workflow for Biological Evaluation
Caption: A proposed workflow for the biological evaluation of phenoxyphenylacetonitrile isomers.
Conclusion
The 2-, 3-, and 4-phenoxyphenylacetonitrile isomers represent a class of compounds with potential for diverse biological activities. While their primary current use is as synthetic intermediates, their distinct physicochemical properties warrant further investigation into their individual pharmacological profiles. The synthetic routes outlined in this guide provide a foundation for accessing these molecules for further study. Future research should focus on a systematic evaluation of their effects on various enzymatic and receptor systems to unlock their full therapeutic potential. This in-depth guide serves as a critical resource for scientists and researchers aiming to explore the chemical and biological landscape of these intriguing isomers.
References
Quantum Chemical Blueprint: An In-Depth Technical Guide to 2-phenoxyphenylacetonitrile
Disclaimer: As of December 2025, a specific quantum chemical study on 2-phenoxyphenylacetonitrile is not available in the published scientific literature. Therefore, this guide provides a representative analysis based on computational studies of structurally analogous compounds: 2-phenoxybenzonitrile and benzyl cyanide (phenylacetonitrile) . The methodologies, data, and visualizations presented herein serve as an illustrative framework for researchers, scientists, and drug development professionals to apply to this compound.
This technical guide delves into the quantum chemical calculations pertinent to understanding the molecular structure, electronic properties, and reactivity of this compound. For drug development professionals, these computational insights are invaluable for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.
Computational Methodology
The computational protocols outlined below are standard approaches in the field for molecules of this nature.
Geometry Optimization
The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used method for this purpose.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a common choice.[1]
-
Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost for molecules of this size.
-
Convergence Criteria: The geometry is optimized until the forces on each atom are negligible, and the energy and displacement between optimization steps are below a defined threshold.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.
Protocol:
-
Method: The same DFT method and basis set used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) are applied.
-
Analysis: The calculated vibrational frequencies are often scaled by an empirical factor (e.g., 0.9613 for B3LYP) to better match experimental values.[2]
Electronic Properties Analysis
Understanding the electronic structure is crucial for predicting reactivity and intermolecular interactions. Key properties include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
Protocol:
-
Method: Single-point energy calculations are performed on the optimized geometry using the same DFT method and basis set.
-
Analysis:
-
HOMO-LUMO: The energies of the HOMO and LUMO orbitals and their energy gap are calculated. The spatial distribution of these orbitals provides insight into the regions of the molecule most likely to act as electron donors and acceptors.
-
MEP: The MEP is mapped onto the electron density surface to visualize the electrostatic potential. This map helps identify regions of positive (electrophilic) and negative (nucleophilic) potential, which are important for understanding non-covalent interactions.
-
Quantitative Data Summary
The following tables present representative quantitative data for the analogous compounds, 2-phenoxybenzonitrile and benzyl cyanide. These values provide an estimate of the expected parameters for this compound.
Table 1: Optimized Geometric Parameters (Representative)
| Parameter | Bond/Angle | 2-Phenoxybenzonitrile (Analog) | Benzyl Cyanide (Analog) |
| Bond Lengths (Å) | C-C (phenyl) | ~1.39 - 1.41 | ~1.39 - 1.40 |
| C-O (ether) | ~1.37 | - | |
| C-C≡N | ~1.46 | ~1.47 | |
| C≡N | ~1.16 | ~1.16 | |
| C-H (phenyl) | ~1.08 | ~1.08 | |
| C-H (methylene) | - | ~1.10 | |
| Bond Angles (°) | C-O-C (ether) | ~118 | - |
| C-C-C (phenyl) | ~119 - 121 | ~119 - 121 | |
| C-C-C≡N | ~110 | ~111 | |
| C-C≡N | ~179 | ~178 | |
| Dihedral Angles (°) | C-C-O-C | ~-150 | - |
Note: These are approximate values derived from general knowledge of similar structures and computational studies on related molecules. Actual calculated values would be required for this compound.
Table 2: Calculated Electronic Properties (Representative)
| Property | 2-Phenoxybenzonitrile (Analog) | Benzyl Cyanide (Analog) |
| HOMO Energy (eV) | ~ -6.5 | ~ -7.0 |
| LUMO Energy (eV) | ~ -1.5 | ~ -1.2 |
| HOMO-LUMO Gap (eV) | ~ 5.0 | ~ 5.8 |
| Dipole Moment (Debye) | ~ 4.5 | ~ 3.5 |
Note: These values are illustrative and depend heavily on the specific computational method and basis set used.
Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in the quantum chemical analysis of a molecule like this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenoxyphenylacetonitrile is a valuable intermediate in the synthesis of various organic molecules. This document provides detailed protocols for two primary synthetic routes to this compound: the cyanation of 2-phenoxybenzyl halide and the Ullmann condensation. The cyanation route is a well-established method for which a detailed experimental protocol is provided, including a discussion on the use of phase-transfer catalysis to potentially improve reaction efficiency. The Ullmann condensation is presented as an alternative route. Quantitative data from analogous reactions are summarized to provide expected outcomes.
Introduction
This compound, also known as 2-phenoxybenzyl cyanide, is a key building block in organic synthesis. Its structural motif is found in a variety of compounds of interest in medicinal chemistry and materials science. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This application note details two potential synthetic pathways for its preparation, providing experimental protocols and relevant data to aid researchers in their synthetic endeavors.
Synthetic Routes Overview
Two primary synthetic strategies for the preparation of this compound are outlined below:
-
Cyanation of 2-Phenoxybenzyl Halide: This is a classical and widely used method for the synthesis of benzyl cyanides. It involves the nucleophilic substitution of a halide (typically chloride or bromide) with a cyanide salt. The reaction can be carried out in a biphasic system, and the use of a phase-transfer catalyst can significantly enhance the reaction rate and yield.
-
Ullmann Condensation: This method involves the copper-catalyzed reaction of a phenol with an aryl halide. In this context, it would entail the coupling of phenol with a 2-halophenylacetonitrile. This approach is particularly useful for the formation of diaryl ethers.
Data Presentation
The following table summarizes quantitative data for analogous reactions to provide an expectation of yields and conditions for the synthesis of this compound.
| Route | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cyanation | Benzyl chloride, Sodium cyanide | Ethanol/Water | Reflux | 2.5 | 80-90 | [1] | |
| Phase-Transfer Catalysis (PTC) Cyanation | p-Chlorobenzyl chloride, Sodium cyanide | Isopropyl chloride, 50% aq. NaOH, Benzyltriethylammonium chloride | Toluene | 85 | 0.5 | 100 | [2] |
| Ullmann Condensation (general) | Aryl halide, Phenol | Copper catalyst, Base (e.g., K₃PO₄, Cs₂CO₃) | High-boiling polar solvent (e.g., DMF, DMSO) | >100 | Varies | Moderate to Good | [3][4] |
Experimental Protocols
Route 1: Cyanation of 2-Phenoxybenzyl Halide
This protocol is adapted from a well-established procedure for the synthesis of benzyl cyanide.[1]
Materials:
-
2-Phenoxybenzyl chloride (or bromide)
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
Water
-
Diethyl ether
-
50% Sulfuric acid (for isocyanide removal, optional)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in water.
-
Addition of Substrate: To the stirred sodium cyanide solution, add a solution of 2-phenoxybenzyl chloride in 95% ethanol.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2.5-3 hours with vigorous stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the bulk of the ethanol by distillation.
-
Extraction: Transfer the remaining mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution. An optional wash with warm (60°C) 50% sulfuric acid can be performed to remove any isocyanide byproduct.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Potential Improvement with Phase-Transfer Catalysis (PTC):
The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide or benzyltriethylammonium chloride), can significantly improve the reaction rate and yield by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase.[2]
Modified PTC Protocol Outline:
-
Combine 2-phenoxybenzyl halide and a phase-transfer catalyst (e.g., 1-5 mol%) in an organic solvent (e.g., toluene).
-
Add an aqueous solution of sodium cyanide.
-
Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 60-85°C) until the reaction is complete (monitored by TLC or GC).
-
Follow the work-up and purification procedure described above.
Route 2: Ullmann Condensation
This is a generalized protocol for the Ullmann condensation to form diaryl ethers.[3][4]
Materials:
-
Phenol
-
2-Bromophenylacetonitrile (or 2-chlorophenylacetonitrile)
-
Copper(I) iodide (CuI) or other copper catalyst
-
A suitable ligand (e.g., picolinic acid, N,N'-dimethylethylenediamine)
-
A base (e.g., potassium phosphate or cesium carbonate)
-
A high-boiling polar solvent (e.g., DMF or DMSO)
-
Toluene
-
Aqueous ammonium chloride solution
-
Brine
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add the copper catalyst, ligand, and base.
-
Addition of Reactants: Add phenol and 2-bromophenylacetonitrile to the reaction vessel, followed by the solvent.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Heating: Heat the reaction mixture to a high temperature (typically >100°C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and dilute it with toluene.
-
Filtration and Washing: Filter the mixture through a pad of celite and wash the filter cake with toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow of Synthetic Routes
Caption: Overview of the two main synthetic routes to this compound.
Experimental Workflow for Cyanation Route
Caption: Step-by-step workflow for the cyanation of 2-phenoxybenzyl halide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Phenoxyphenylacetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-phenoxyphenylacetonitrile as a versatile intermediate in organic synthesis, with a particular focus on its potential applications in pharmaceutical development. Detailed protocols, based on established and analogous chemical transformations, are provided to guide researchers in the synthesis and utilization of this compound.
Introduction
This compound is an aromatic nitrile featuring a diphenyl ether moiety. This structural motif is present in a variety of biologically active molecules. The nitrile group is a valuable functional handle, readily convertible into other functionalities such as carboxylic acids, amines, and amides, making it a key building block for the synthesis of more complex molecular architectures. While specific applications for the ortho-isomer are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals suggests its potential as a valuable precursor in drug discovery and development.[1][2]
Physicochemical Properties (Predicted and Known Analogs)
| Property | Value | Source |
| CAS Number | 25562-98-5 | [3] |
| Molecular Formula | C₁₄H₁₁NO | [4] |
| Molecular Weight | 209.24 g/mol | [4] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogous Compounds |
| Boiling Point | Not available. Expected to be > 300 °C at atmospheric pressure. | Analogous Compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | General Chemical Principles |
Synthetic Protocols
Two plausible synthetic routes for the preparation of this compound are presented below. These protocols are based on well-established synthetic methodologies for analogous compounds.[5][6]
Protocol 1: Cyanation of 2-Phenoxybenzyl Halide
This two-step protocol involves the preparation of 2-phenoxybenzyl bromide followed by a nucleophilic substitution with sodium cyanide.
Step 1a: Synthesis of 2-Phenoxybenzyl Alcohol
This step is a prerequisite if 2-phenoxybenzyl alcohol is not commercially available. A common method is the Ullmann condensation between 2-bromobenzyl alcohol and phenol.
Step 1b: Synthesis of 2-Phenoxybenzyl Bromide
-
Materials: 2-Phenoxybenzyl alcohol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-phenoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over ice water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-phenoxybenzyl bromide, which can be used in the next step without further purification.
-
Step 1c: Synthesis of this compound
-
Materials: 2-Phenoxybenzyl bromide, Sodium cyanide (NaCN), Acetone (anhydrous), Sodium iodide (NaI, catalytic).
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add finely powdered sodium cyanide (1.5 eq), a catalytic amount of sodium iodide (0.1 eq), and anhydrous acetone.
-
Add the crude 2-phenoxybenzyl bromide (1.0 eq) dissolved in anhydrous acetone to the flask.
-
Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.[5]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with additional acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Representative Quantitative Data for Analogous Phenylacetonitrile Synthesis
| Reactant | Product | Reagents | Solvent | Yield | Reference |
| Anisyl Chloride | p-Methoxyphenylacetonitrile | NaCN, NaI | Acetone | 74-81% | [5] |
| 3-Phenoxybenzyl Bromide | 2-(3-Phenoxyphenyl)acetonitrile | NaCN | Ethanol/Water | Not specified | [7] |
Protocol 2: Synthesis via Grignard Reaction and Cyanation
This alternative route involves the formation of a Grignard reagent from 2-phenoxybenzyl bromide, followed by reaction with a cyanating agent.
-
Materials: 2-Phenoxybenzyl bromide, Magnesium turnings, Diethyl ether or THF (anhydrous), Tosyl cyanide (TsCN) or Cyanogen bromide (BrCN).
-
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add anhydrous diethyl ether or THF and a small crystal of iodine.
-
Add a small portion of 2-phenoxybenzyl bromide (1.0 eq) dissolved in the anhydrous solvent to initiate the Grignard reaction.
-
Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 2-phenoxybenzyl bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
In a separate flask, dissolve the cyanating agent (e.g., Tosyl cyanide, 1.1 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add the Grignard reagent to the cyanating agent solution via cannula with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or vacuum distillation.
-
Application as a Pharmaceutical Intermediate
Phenylacetonitrile derivatives are key intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[8] For instance, the structurally similar 2-(3-phenoxyphenyl)propanenitrile is a direct precursor to the NSAID Fenoprofen.[1][2]
Potential Synthetic Utility:
-
Hydrolysis: The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-phenoxyphenylacetic acid, a potential building block for various pharmaceuticals.
-
Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would afford 2-(2-phenoxyphenyl)ethanamine. This primary amine could be a precursor for the synthesis of various bioactive compounds.
-
Alpha-Alkylation: The benzylic proton of this compound is acidic and can be removed by a strong base (e.g., NaH, LDA). The resulting carbanion can be alkylated with various electrophiles to introduce substituents at the carbon adjacent to the nitrile and phenyl ring, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.[1]
Characterization
The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR:
-
Aromatic protons (Ar-H): Multiplets in the range of δ 6.8-7.5 ppm (9H).
-
Methylene protons (-CH₂-CN): A singlet around δ 3.7-4.0 ppm (2H).
-
-
¹³C NMR:
-
Nitrile carbon (-CN): A signal in the range of δ 117-120 ppm.
-
Methylene carbon (-CH₂-CN): A signal around δ 20-25 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 115-160 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A characteristic sharp absorption band for the nitrile group (C≡N) stretch around 2240-2260 cm⁻¹.
-
C-O-C stretch (aryl ether) around 1240 cm⁻¹.
-
Aromatic C-H and C=C stretching bands.
-
-
Mass Spectrometry (MS):
-
Expected molecular ion peak (M⁺) at m/z = 209.08.
-
Visualized Workflows and Synthetic Pathways
Diagram 1: Synthetic Pathway for this compound (Protocol 1)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS: 25562-98-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. echemi.com [echemi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols: The 2-Phenoxyphenylacetonitrile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-phenoxyphenylacetonitrile framework, while not extensively documented as a bioactive agent in its own right, serves as a valuable structural motif in the discovery of novel therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anesthetic, and insecticidal properties. This document provides a comprehensive overview of the applications of key derivatives, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate relevant pathways and workflows.
Application 1: Anticancer Activity of 2-Phenylacrylonitrile Derivatives
Derivatives of 2-phenylacrylonitrile, which incorporate the core phenoxyphenylacetonitrile scaffold, have emerged as potent anticancer agents. These compounds have been shown to exert their effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Data Presentation: Anticancer Activity of 2-Phenylacrylonitrile Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| 1g2a | HCT116 | 5.9 | [1][2] |
| 1g2a | BEL-7402 | 7.8 | [1][2] |
| 2b | MCF-7 | 34,000 | [3] |
| 2a | MCF-7 | 44,000 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylacrylonitrile Derivatives via Knoevenagel Condensation [1][3]
This protocol describes a general method for the synthesis of 2-phenylacrylonitrile derivatives.
Materials:
-
Appropriately substituted benzaldehyde
-
2-Phenylacetonitrile
-
Ethanol
-
20% Sodium Hydroxide (NaOH) solution
-
Water
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) and 2-phenylacetonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add 20% NaOH solution to the mixture at room temperature until opacity is observed.
-
Stir the reaction mixture for 30 minutes.
-
Cool the mixture, which should result in the precipitation of the product.
-
Filter the precipitate and wash it with water.
-
Dry the resulting solid at room temperature to yield the 2-phenylacrylonitrile derivative.
Protocol 2: In Vitro Anti-proliferative Activity Assessment using MTT Assay [1][2]
This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, BEL-7402, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 2-phenylacrylonitrile derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualization
Caption: Workflow for the synthesis and biological evaluation of 2-phenylacrylonitrile derivatives.
Application 2: Intermediate in the Synthesis of the Anesthetic Propanidid
A hydroxylated and methoxylated derivative, 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, serves as a key intermediate in the multi-step synthesis of propanidid, a short-acting intravenous anesthetic.[4]
Experimental Protocols
Protocol 3: Synthesis of Propanidid from 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile [4]
This protocol outlines the conversion of the nitrile to the final anesthetic agent.
Step 1: Hydrolysis to 3-Methoxy-4-hydroxyphenylacetic acid
-
Reflux 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile with a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH followed by acidic workup).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and extract the product into a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
Step 2: Esterification to Propyl 3-methoxy-4-hydroxyphenylacetate
-
Dissolve the product from Step 1 in propanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, neutralize the acid, remove the excess propanol, and extract the ester product.
-
Purify the product by column chromatography.
Step 3: Etherification to Propanidid
-
Dissolve the ester from Step 2 in a polar aprotic solvent (e.g., acetone or DMF).
-
Add a base (e.g., potassium carbonate) and N,N-diethyl-2-chloroacetamide.
-
Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the final product, propanidid, by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic pathway from 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile to Propanidid.
Application 3: Scaffold for Bruton's Tyrosine Kinase (BTK) Inhibitors
The phenoxy moiety, a key component of the this compound scaffold, is present in a novel series of potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK).[5][6] BTK is a crucial regulator in B-cell receptor (BCR) signaling and is a validated target for the treatment of B-cell malignancies.[5][6][7]
Data Presentation: BTK Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| C11 | BTK | 17.0 | [8] |
| 18g | BTK | Not specified, but showed good potency | [5][6] |
Mandatory Visualization
Caption: Simplified diagram of the B-Cell Receptor signaling pathway and the role of BTK inhibitors.
Application 4: Insecticidal and Antimicrobial Activity
Certain derivatives of the phenoxyphenylacetonitrile scaffold have demonstrated insecticidal and antimicrobial properties.
-
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile has been shown to have insecticidal activity and is an intermediate in the synthesis of the pyrethroid insecticide τ-Fluvalinate.[9][10]
-
Methoxy-substituted phenylacrylonitrile derivatives have shown antimicrobial activity against various bacterial strains.[3]
Data Presentation: Antimicrobial Activity of Methoxy-Phenylacrylonitrile Derivatives [3]
| Compound | Bacterial Strain | MIC (mg/mL) |
| 2a, 2b, 2c | Escherichia coli | 2.5 - 25 |
| 2a, 2b, 2c | Pseudomonas aeruginosa | 5 - 12.5 |
Note: The provided data represents a summary of findings from the cited literature. For detailed experimental conditions and further data, please refer to the original publications.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile , 97%containinglessthan10%EA , 39515-47-4 - CookeChem [cookechem.com]
- 10. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile|lookchem [lookchem.com]
Application Notes and Protocols: Cyanation of 2-Phenoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-phenoxybenzyl cyanide, an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The featured method is a direct dehydroxylative cyanation of 2-phenoxybenzyl alcohol utilizing trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This approach is highlighted for its mild reaction conditions, high efficiency, and operational simplicity.
Introduction
The conversion of alcohols to nitriles is a fundamental transformation in organic synthesis. Nitriles serve as versatile precursors to amines, amides, carboxylic acids, and various heterocyclic compounds. The direct cyanation of benzylic alcohols, such as 2-phenoxybenzyl alcohol, presents a more efficient alternative to traditional multi-step sequences that often involve the conversion of the alcohol to a halide or other leaving group prior to cyanide displacement. Recent advancements in catalysis have enabled the direct displacement of the hydroxyl group under mild conditions.
This protocol details a Lewis acid-catalyzed cyanation that proceeds through the in-situ activation of the benzylic alcohol, followed by nucleophilic attack by the cyanide source. Among various catalysts, indium(III) bromide has been shown to be particularly effective for this transformation, affording high yields in short reaction times.[1][2]
Data Summary
The following table summarizes the results for the direct cyanation of various benzylic alcohols using a Lewis acid catalyst and TMSCN. This data, gathered from relevant literature, demonstrates the general applicability and efficiency of the described method for substrates similar to 2-phenoxybenzyl alcohol.[1][3]
| Entry | Substrate (Benzylic Alcohol) | Catalyst (mol%) | Solvent | Time | Yield (%) |
| 1 | Benzyl alcohol | InBr₃ (5) | CH₂Cl₂ | 10 min | 92 |
| 2 | 4-Methylbenzyl alcohol | InBr₃ (5) | CH₂Cl₂ | 5 min | 99 |
| 3 | 4-Methoxybenzyl alcohol | InBr₃ (5) | CH₂Cl₂ | 5 min | 98 |
| 4 | 4-Chlorobenzyl alcohol | InBr₃ (10) | CH₂Cl₂ | 30 min | 85 |
| 5 | 1-Phenylethanol | InBr₃ (5) | CH₂Cl₂ | 10 min | 95 |
| 6 | Diphenylmethanol | InBr₃ (5) | CH₂Cl₂ | 5 min | 99 |
| 7 | 4-Phenylbenzyl alcohol | Zn(OTf)₂ (10) | 1,2-DCE | 2 h | 90 |
Experimental Protocol: Cyanation of 2-Phenoxybenzyl Alcohol
This protocol is adapted from the general procedure for the indium(III) bromide-catalyzed cyanation of benzylic alcohols.[1]
Materials:
-
2-Phenoxybenzyl alcohol
-
Indium(III) bromide (InBr₃)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-phenoxybenzyl alcohol (1.0 equiv).
-
Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) (approximately 0.1 M concentration).
-
Catalyst Addition: To the stirred solution, add indium(III) bromide (InBr₃) (0.05 - 0.10 equiv).
-
Reagent Addition: Slowly add trimethylsilyl cyanide (TMSCN) (1.2 - 1.5 equiv) to the reaction mixture at room temperature using a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically within 30 minutes).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-phenoxybenzyl cyanide.
Safety Precautions:
-
Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This experiment must be performed in a well-ventilated fume hood.
-
Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyanide waste should be quenched and disposed of according to institutional safety guidelines.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-phenoxybenzyl cyanide.
References
Application Notes and Protocols: The Role of 2-Phenoxyphenylacetonitrile in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Phenoxyphenylacetonitrile and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds.[][2][] The structural motif of a phenylacetonitrile core provides a versatile scaffold for building more complex molecules. The nitrile group, in particular, is a valuable functional group that can be readily converted into other functionalities, most notably a carboxylic acid, which is a common feature in many active pharmaceutical ingredients (APIs).[4][5][6][7] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a specific focus on the synthesis of Fenoprofen.
Application Note 1: Synthesis of Fenoprofen via a 2-(3-Phenoxyphenyl)propionitrile Intermediate
Fenoprofen, with the IUPAC name 2-(3-phenoxyphenyl)propanoic acid, is a well-established NSAID used for the management of pain and inflammation.[8][9] A key synthetic route to Fenoprofen involves the methylation of a 2-(3-phenoxyphenyl)acetonitrile precursor to form 2-(3-phenoxyphenyl)propionitrile, followed by hydrolysis of the nitrile to the final carboxylic acid.[8] This pathway highlights the utility of this compound as a starting material in multi-step drug synthesis.
Synthetic Pathway Overview
The synthesis of Fenoprofen from a 2-(3-phenoxyphenyl)acetonitrile derivative can be conceptualized as a two-step process:
-
α-Methylation of 2-(3-Phenoxyphenyl)acetonitrile: This step introduces the methyl group at the alpha position to the nitrile, forming the propionitrile derivative. This reaction is a type of alkylation, a fundamental carbon-carbon bond-forming reaction.[10][11]
-
Hydrolysis of 2-(3-Phenoxyphenyl)propionitrile: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid, yielding the final API, Fenoprofen.[4][6]
The overall synthetic workflow is depicted in the diagram below.
References
- 2. nbinno.com [nbinno.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 11. Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Alkylation of Phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the alkylation of phenylacetonitrile, a key synthetic transformation in the preparation of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below cover different catalytic systems and reaction conditions to afford α-substituted phenylacetonitriles.
I. Introduction
The alkylation of phenylacetonitrile is a fundamental carbon-carbon bond-forming reaction that introduces an alkyl group at the α-position to the nitrile. This reaction proceeds via the deprotonation of the acidic benzylic proton to form a resonance-stabilized carbanion, which then acts as a nucleophile to displace a leaving group from an alkylating agent. The choice of base, solvent, and catalyst is crucial for achieving high yields and selectivity. This document outlines two primary methods: Phase-Transfer Catalysis (PTC) and base-promoted alkylation using an alcohol as the alkylating agent.
II. Experimental Protocols
Protocol 1: Alkylation of Phenylacetonitrile via Phase-Transfer Catalysis
This protocol describes a liquid-liquid phase-transfer catalyzed alkylation of phenylacetonitrile with an alkyl halide.[1] Phase-transfer catalysts facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase to deprotonate the phenylacetonitrile, and the resulting carbanion then reacts with the alkyl halide.[2]
Materials:
-
Phenylacetonitrile
-
50% aqueous sodium hydroxide (NaOH) or 85% potassium hydroxide (KOH)[2][3]
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, tetrabutylammonium bromide, PEG-1000-Et2)[2][3][4]
-
Organic solvent (e.g., benzene, toluene)[3]
-
Water
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2][3]
-
Round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser[2]
-
Reaction Setup: In a four-necked round-bottomed flask, combine the 50% aqueous sodium hydroxide or 85% potassium hydroxide solution, phenylacetonitrile, and the phase-transfer catalyst.[2][3]
-
Addition of Alkylating Agent: Begin vigorous stirring and add the alkyl halide dropwise over a period of approximately 1.5 to 2 hours, maintaining the reaction temperature between 28–35°C. Cooling with a water bath may be necessary.[2][3] For less reactive alkyl halides, a higher temperature (e.g., 70°C) may be required.[3]
-
Reaction Monitoring: After the addition is complete, continue stirring for an additional 2 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[5]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., benzene). Separate the organic and aqueous layers.[2][3]
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.[2]
-
Washing: Wash the combined organic layers successively with water, dilute hydrochloric acid, and again with water.[2][3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[2][3]
-
Purification: Purify the crude product by vacuum distillation to obtain the α-alkylated phenylacetonitrile.[2][3]
Protocol 2: Base-Promoted α-Alkylation with Alcohols
This protocol details a transition-metal-free method for the α-alkylation of phenylacetonitrile using an alcohol as the alkylating agent, promoted by a strong base.[6][7]
Materials:
-
Phenylacetonitrile
-
Alcohol (e.g., substituted benzyl alcohols)[6]
-
Round-bottomed flask
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction Setup: To an oven-dried round-bottomed flask under an inert atmosphere, add phenylacetonitrile, the alcohol, potassium tert-butoxide, and anhydrous toluene.
-
Reaction Conditions: Heat the reaction mixture to 120°C under a closed system and stir for the specified time (typically several hours).[6][7]
-
Reaction Monitoring: Monitor the reaction for the consumption of starting materials using TLC or GC.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully quench the reaction with water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.[5]
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired α-alkylated product.[5]
III. Data Presentation
Table 1: Comparison of Alkylation Protocols for Phenylacetonitrile
| Parameter | Protocol 1: Phase-Transfer Catalysis | Protocol 2: Base-Promoted with Alcohol |
| Alkylation Agent | Alkyl Halide (e.g., n-octyl chloride)[3] | Alcohol (e.g., benzyl alcohol)[6][7] |
| Base | 85% KOH[3] | KOtBu[6][7] |
| Catalyst | PEG-1000-Et2[3] | None (Base-promoted)[6][7] |
| Solvent | Benzene/Water (two-phase)[3] | Toluene[6][7] |
| Temperature | 70°C[3] | 120°C[6][7] |
| Reaction Time | 6 hours[3] | 3-12 hours[7] |
| Yield | 81% (for 2-phenyldecanenitrile)[3] | Varies (e.g., good yields reported)[7] |
IV. Visualizations
Reaction Scheme: Alkylation of Phenylacetonitrile
Caption: General reaction scheme for the alkylation of phenylacetonitrile.
Experimental Workflow: Phase-Transfer Catalysis
Caption: Step-by-step workflow for the phase-transfer catalyzed alkylation.
V. Troubleshooting and Considerations
-
Choice of Base: The base must be strong enough to deprotonate phenylacetonitrile (pKa ≈ 22 in DMSO).[5] For phase-transfer catalysis, concentrated aqueous hydroxides are effective.[2] For anhydrous conditions, stronger bases like KOtBu or NaH are necessary.[5]
-
Moisture: Many strong bases are sensitive to moisture. Ensure anhydrous conditions when required by using oven-dried glassware and anhydrous solvents.[5]
-
Side Reactions: Dialkylation can be a significant side reaction. Using a molar ratio of alkyl halide to phenylacetonitrile of around 1.05 can lead to about 10% of the dialkylated product in some PTC systems.[3] Sterically hindered alkyl halides, such as secondary alkyl halides, tend to favor monoalkylation.[3]
-
Catalyst: In phase-transfer catalysis, the choice and concentration of the catalyst can influence the reaction rate and yield.[4]
-
Temperature Control: Some alkylation reactions are exothermic. Proper temperature control is essential to prevent side reactions and ensure safety.[8]
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 2-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2-Phenoxyphenylacetonitrile. The following methods are based on established analytical techniques and provide guidance for researchers in drug development and quality control.
Introduction
This compound is a chemical intermediate with applications in the synthesis of various organic compounds. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and stability studies. This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of organic molecules like this compound. The method described below is a general guideline and may require optimization for specific matrices.
Principle
The method separates this compound from other components in a sample mixture based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Reagents:
2.2.2. Chromatographic Conditions
A suggested starting point for the chromatographic conditions is provided in the table below. Optimization may be necessary.
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | To be determined by UV scan (typically in the 220-280 nm range) |
| Run Time | 10 minutes |
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction or other sample clean-up steps may be necessary to remove interfering excipients.
2.2.4. Method Validation Parameters (Typical Expected Values)
The following table summarizes typical validation parameters for an HPLC method. These values should be experimentally determined for the specific method.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it suitable for trace-level analysis and confirmation of identity.
Principle
The sample is vaporized in the injector of the gas chromatograph and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique fragmentation pattern (mass spectrum) for compound identification. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column with a non-polar or mid-polar stationary phase is recommended (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents:
3.2.2. GC-MS Conditions
The following are suggested starting conditions for the GC-MS analysis.
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) - specific ions to be determined from the full scan mass spectrum of the standard |
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Similar to the HPLC method, sample preparation will be matrix-dependent. Liquid-liquid extraction or solid-phase extraction (SPE) may be required for complex matrices.
3.2.4. Method Validation Parameters (Typical Expected Values)
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Quantitative Data Summary
The following table provides a hypothetical comparison of the quantitative performance of the HPLC and GC-MS methods. The actual performance should be determined during method validation.
| Parameter | HPLC-UV | GC-MS (SIM) |
| Linearity Range (µg/mL) | 1 - 100 | 0.1 - 10 |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.995 |
| LOD (µg/mL) | ~0.1 | ~0.01 |
| LOQ (µg/mL) | ~0.3 | ~0.03 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 |
| Precision (% RSD) | ≤ 2.0 | ≤ 5.0 |
Concluding Remarks
The choice between the HPLC and GC-MS methods will depend on the specific application, required sensitivity, and the nature of the sample matrix. The HPLC method is generally simpler and more robust for routine quality control analysis of bulk material. The GC-MS method offers higher sensitivity and selectivity, making it ideal for trace analysis, impurity profiling, and analysis in complex matrices. It is essential to validate the chosen analytical method according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure reliable and accurate results. The use of a certified reference standard is critical for the accuracy of the quantification.[1][2][3][4]
References
Application Notes and Protocols: 2-Phenoxyphenylacetonitrile Reaction Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the probable reaction mechanism for the synthesis of 2-phenoxyphenylacetonitrile, a key intermediate in the development of various bioactive molecules. The protocols outlined below are based on well-established synthetic methodologies for analogous compounds and provide a framework for its laboratory-scale preparation.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry. Understanding the reaction mechanisms involved in their synthesis is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products. The primary synthetic route to this compound involves the nucleophilic substitution of a suitable 2-phenoxybenzyl halide with a cyanide salt.
Synthesis of this compound: A Mechanistic Overview
The most direct and widely employed method for the synthesis of arylacetonitriles is the cyanation of the corresponding arylmethyl halide. In the case of this compound, this involves the reaction of 2-phenoxybenzyl chloride with an alkali metal cyanide, such as sodium cyanide.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism . This is a single-step concerted process where the cyanide nucleophile attacks the electrophilic benzylic carbon, and the chloride leaving group departs simultaneously. For primary benzylic halides like 2-phenoxybenzyl chloride, the SN2 pathway is generally favored over a unimolecular (SN1) mechanism.
Key Mechanistic Steps (SN2 Pathway):
-
Nucleophilic Attack: The negatively charged cyanide ion (CN⁻), a potent nucleophile, attacks the carbon atom of the chloromethyl group of 2-phenoxybenzyl chloride. The attack occurs from the side opposite to the chlorine atom (backside attack).
-
Transition State: A transient, high-energy transition state is formed where the carbon atom is partially bonded to both the incoming cyanide nucleophile and the outgoing chloride leaving group.
-
Leaving Group Departure: As the new carbon-cyanide bond forms, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. This results in the formation of this compound.
Due to the backside attack, an SN2 reaction typically leads to an inversion of stereochemistry if the electrophilic carbon is a chiral center. However, in this case, the benzylic carbon of 2-phenoxybenzyl chloride is not chiral.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of benzyl cyanides and related phenylacetonitrile derivatives.[1][2] Researchers should adapt and optimize these protocols for their specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-Phenoxybenzyl Cyanide via SN2 Reaction
This protocol describes the synthesis of this compound from 2-phenoxybenzyl chloride and sodium cyanide.
Materials:
-
2-Phenoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or aqueous Ethanol
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenoxybenzyl chloride in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of ethanol and water.
-
In a separate beaker, prepare a solution of sodium cyanide in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the sodium cyanide solution to the stirred solution of 2-phenoxybenzyl chloride at room temperature.
-
Heat the reaction mixture to a temperature between 60-90°C and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by adding a sufficient amount of water.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Precursor | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Chloride | Sodium Cyanide | Aqueous Ethanol | Reflux | 4 | 80-90 | Organic Syntheses |
| 1-Chlorobutane | Sodium Cyanide | Dimethyl Sulfoxide | 60-90 | ~1 | 94 | [1] |
| 2,4-Dichlorobenzyl Chloride | Sodium Cyanide | Ethanol/Water | Reflux | 8-20 | Not specified | [2] |
Visualizations
Reaction Mechanism Diagram
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Phenoxyphenylacetonitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals. The described methodology is a robust two-step process commencing from the readily available 2-phenoxybenzyl alcohol.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the conversion of 2-phenoxybenzyl alcohol to 2-phenoxybenzyl chloride. This is followed by a nucleophilic substitution reaction where the benzylic chloride is displaced by a cyanide group to yield the final product.
Figure 1: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected yields and purity at each key stage of the synthesis on a large scale. These values are based on typical results for analogous chemical transformations.
| Parameter | Step 1: Chlorination | Step 2: Cyanation & Purification |
| Starting Material | 2-Phenoxybenzyl Alcohol | 2-Phenoxybenzyl Chloride |
| Key Reagents | Thionyl Chloride | Sodium Cyanide |
| Solvent | Toluene | Ethanol/Water |
| Reaction Temperature | 0-5 °C to 25 °C | Reflux (approx. 80-85 °C) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Scale | 10 kg | 10.8 kg |
| Expected Yield (molar) | ~95% | ~85% |
| Product Purity (crude) | >90% | >90% |
| Product Purity (final) | N/A | >99% (after distillation) |
Experimental Protocols
Safety Precautions: This synthesis involves hazardous materials. All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Sodium cyanide is highly toxic and must be handled with extreme care. An emergency cyanide poisoning treatment kit should be readily available.
Step 1: Synthesis of 2-Phenoxybenzyl Chloride
This protocol details the conversion of 2-phenoxybenzyl alcohol to 2-phenoxybenzyl chloride using thionyl chloride.
Materials and Equipment:
-
2-Phenoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Toluene
-
A large, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser with a gas outlet connected to a scrubber (for trapping HCl and SO₂ gases).
-
Heating/cooling circulator.
Procedure:
-
Reaction Setup: Charge the reactor with 2-phenoxybenzyl alcohol (10.0 kg, 50.0 mol) and toluene (40 L).
-
Cooling: Cool the mixture to 0-5 °C with constant stirring.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (4.4 L, 60.0 mol) to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to cold water (50 L). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 20 L) and brine (20 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-phenoxybenzyl chloride as an oil. The crude product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the cyanation of 2-phenoxybenzyl chloride to produce this compound.
Materials and Equipment:
-
Crude 2-phenoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
A large, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Heating mantle or circulator.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: In the reactor, dissolve sodium cyanide (2.7 kg, 55.0 mol) in water (10 L).
-
Addition of Reactant: To a separate vessel, add the crude 2-phenoxybenzyl chloride (approx. 10.8 kg, 49.5 mol, assuming quantitative yield from the previous step) and ethanol (40 L). Transfer this solution to the aqueous sodium cyanide solution in the reactor with stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water (30 L) and toluene (40 L) to the residue. Stir and separate the layers. Extract the aqueous layer with toluene (2 x 20 L).
-
Washing: Combine the organic layers and wash with water (2 x 30 L) and brine (30 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Logical Relationships and Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for the cyanation step.
Figure 2: Detailed workflow for the cyanation and purification of this compound.
2-Phenoxyphenylacetonitrile as a precursor for novel heterocycles
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-phenoxyphenylacetonitrile as a versatile precursor for novel heterocyclic scaffolds.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials.[1] The strategic selection of a starting material is paramount, as its inherent reactivity dictates the accessible chemical space. This compound emerges as a precursor of significant potential, possessing multiple reactive centers that can be orchestrated to construct a diverse array of heterocyclic systems.
The molecule's structure is characterized by three key features:
-
An Activated Methylene Group: The protons on the carbon adjacent to both the phenyl ring and the nitrile group are acidic, readily abstracted by a base to form a nucleophilic carbanion. This site is the linchpin for many carbon-carbon and carbon-heteroatom bond-forming reactions.
-
A Nitrile Moiety: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, and the nitrogen atom can participate in cyclization reactions. The nitrile group is a versatile functional handle for building nitrogen-containing heterocycles.
-
A Diphenyl Ether Scaffold: The phenoxy group provides a stable, bulky, and lipophilic backbone, which is a common motif in bioactive molecules.[2] It offers sites for further functionalization on either aromatic ring through electrophilic substitution, influencing the physicochemical properties of the final compounds.
This guide provides detailed protocols and mechanistic insights into the transformation of this compound into several classes of medicinally relevant heterocycles, including quinolines, thiazoles, and pyrimidines.
Part 1: Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in drug discovery, present in numerous antimalarial, anticancer, and anti-inflammatory agents.[3][4] The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, is a classic and effective method for quinoline synthesis.[3] By modifying this compound, we can create a suitable ketone precursor for this reaction.
Workflow for Quinoline Synthesis
The overall strategy involves a two-step process: first, the acylation of this compound to form an α-acyl intermediate, followed by its condensation with an o-aminobenzophenone to yield the target tri-substituted quinoline.
References
Application Notes and Protocols: Biological Activity of 2-Phenoxyphenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 2-phenoxyphenylacetonitrile derivatives and related compounds. Detailed protocols for key experimental procedures are included to facilitate further research and development of this class of molecules as potential therapeutic agents.
Overview of Biological Activities
This compound derivatives have emerged as a promising scaffold in drug discovery, exhibiting a range of biological activities. The primary activities investigated to date include anticancer, antimicrobial, anti-inflammatory, and potential neuroprotective effects. The core structure, a phenylacetonitrile moiety with a phenoxy substituent, provides a versatile backbone for chemical modifications to optimize potency and selectivity.
Quantitative Data Presentation
The biological activities of this compound derivatives and structurally related compounds are summarized below.
Table 1: Anticancer Activity of 2-Phenylacrylonitrile Derivatives
| Compound ID | Cancer Cell Line | IC50 (nM)[1] | Notes |
| 1g2a | HCT116 (Colon) | 5.9 | Potent and selective activity. |
| 1g2a | BEL-7402 (Liver) | 7.8 | High potency observed. |
Note: The data presented is for 2-phenylacrylonitrile derivatives, which are structurally related to this compound derivatives and provide a strong rationale for investigating the anticancer potential of the latter.
Table 2: Antimicrobial Activity of Phenylacrylonitrile and Related Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Phenylacrylonitriles | S. aureus | 12.5–25[2] | A. niger | 50[2] |
| Phenylacrylonitriles | E. coli | 12.5[2] | ||
| Phenylacrylonitriles | P. aeruginosa | 12.5[2] | ||
| Nitrofuran Derivatives | C. neoformans | 3.9 - >250[3] | H. capsulatum | 0.48 - >250[3] |
| Coumarin Derivatives | Gram-positive/negative | 1.20 - 4.80[4] |
Note: Data for specific this compound derivatives is limited; the table provides a reference based on related structures.
Table 3: Anti-Inflammatory Activity of Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) |
| Kakadu Plum Extracts | RAW 264.7 | NO Production | 33.3 - 163.3[5] |
| Hesperetin Derivatives | RAW 264.7 | NO Production | 1.55 - 7.03 (µM)[6] |
| 1,4-Naphthoquinones | RAW 264.7 | COX-2 Activity | Inhibition at 0.1-1.0 µM[7] |
Note: This data is for compounds with anti-inflammatory properties and provides a basis for evaluating this compound derivatives in similar assays.
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Tubulin Polymerization Inhibition
Certain 2-phenylacrylonitrile derivatives exert their potent anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-Inflammatory Drugs
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of major classes of anti-inflammatory drugs, with a primary focus on Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and a brief discussion on Corticosteroids. It details the key signaling pathways these drugs target, presents established and modern synthetic routes, and offers specific experimental protocols for the laboratory-scale synthesis of representative molecules. Quantitative data on synthetic yields are summarized for comparative analysis. Diagrams generated using Graphviz are provided to illustrate complex biological pathways and experimental workflows, adhering to specified visualization standards for clarity and accessibility.
Introduction to Anti-Inflammatory Drugs
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Anti-inflammatory drugs are essential for managing these conditions. They are broadly categorized into two main groups: NSAIDs and corticosteroids.
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): This class includes widely used drugs like aspirin, ibuprofen, and naproxen.[2][3] NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[4][5][6] While effective, traditional NSAIDs can cause gastrointestinal side effects by inhibiting both COX-1, which has a protective role in the stomach, and COX-2, which is more specific to inflammation.[5][7] The development of selective COX-2 inhibitors, such as celecoxib, aimed to reduce these side effects.[5][8]
-
Corticosteroids: These are steroid hormones produced in the adrenal cortex or their synthetic analogs.[9] They are potent anti-inflammatory agents that regulate a wide range of physiological processes, including the immune response and inflammation.[9] Their mechanism is complex, involving the regulation of pro-inflammatory genes.
Key Signaling Pathways in Inflammation
The Cyclooxygenase (COX) Pathway
The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[6] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[4][10] Non-selective NSAIDs inhibit both isoforms, while COX-2 selective inhibitors (Coxibs) primarily target the inflammation-induced COX-2 enzyme.[4][11]
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates genes responsible for the inflammatory and immune response.[1][12][13] The canonical NF-κB pathway is activated by pro-inflammatory stimuli like cytokines (e.g., TNFα).[14] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[13] This phosphorylation marks IκBα for degradation, freeing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines and chemokines.[1][13]
Synthesis of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
The synthesis of NSAIDs often involves multi-step processes starting from readily available chemical precursors. Modern synthetic chemistry, including continuous-flow processes, has been applied to improve efficiency, safety, and yield.[2][15]
Synthetic Approaches and Yields
Various synthetic routes have been developed for common NSAIDs. The choice of method often depends on factors like cost, efficiency, and environmental impact (atom economy).
| Drug | Starting Material(s) | Key Reaction Type(s) | Reported Overall Yield (%) | Reference(s) |
| Ibuprofen | Isobutylbenzene, Propionyl chloride | Friedel-Crafts Acylation, 1,2-Aryl Migration | 83 (Continuous Flow) | [15] |
| Naproxen | 2-Naphthol | Esterification, Aryl Migration, Hydrolysis | Not specified | [16] |
| Diclofenac | Aniline, Chloroacetic acid | Amidation, Etherification/Smiles Rearrangement, Cyclization | 63 (Continuous Flow) | [17] |
| Diclofenac | Phenylacetate | Nitration, Hydrogenation, Amidation, Chapman Rearrangement | 67 | [18] |
| Celecoxib | 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, 4-sulfamoylphenylhydrazine | Cyclocondensation | 80 | [19] |
| Aspirin | Salicylic acid, Acetic anhydride | Esterification | High (typically >85% in lab scale) | [20][21] |
Experimental Protocols
Protocol 1: Synthesis of Aspirin (Acetylsalicylic Acid)
Aspirin is synthesized via the acid-catalyzed esterification of salicylic acid with acetic anhydride.[22]
Materials:
-
Salicylic acid (2-hydroxybenzoic acid): 2.0 g[21]
-
Acetic anhydride: 5 mL[21]
-
Concentrated phosphoric acid (85%) or sulfuric acid: 5-10 drops (catalyst)[21][22]
-
Deionized water
-
Ethanol (for recrystallization)
-
1% Ferric chloride (FeCl₃) solution (for purity test)
Equipment:
-
125 mL Erlenmeyer flask
-
Water bath or steam bath
-
Ice bath
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: Weigh 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask.[21] In a fume hood, carefully add 5 mL of acetic anhydride, followed by 5 drops of concentrated phosphoric or sulfuric acid.[21]
-
Heating: Swirl the flask gently to mix the reagents. Heat the flask in a water bath set to 70-80°C for at least 15 minutes to complete the reaction.[20][21]
-
Hydrolysis of Excess Anhydride: Remove the flask from the heat and, while it is still warm and in the fume hood, cautiously add 20 drops of deionized water to hydrolyze any unreacted acetic anhydride.[22]
-
Crystallization: Add 50 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.[21][22] If crystals do not form, gently scratch the inside of the flask with a glass rod.[21]
-
Isolation: Collect the solid aspirin crystals by vacuum filtration using a Buchner funnel.[22] Wash the crystals with a small amount of ice-cold deionized water to remove impurities.[21]
-
Recrystallization (Purification): Transfer the crude product to a beaker and dissolve it in a minimum amount of warm ethanol.[23] Slowly add warm water until the solution becomes cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath to recrystallize the pure aspirin.
-
Drying and Analysis: Collect the purified crystals by vacuum filtration, wash with cold water, and allow them to air dry completely.[22] Weigh the final product to calculate the percent yield.
-
Purity Check (Ferric Chloride Test): Dissolve a few crystals of the product in water and add a few drops of 1% ferric chloride solution. The absence of a violet color indicates that the unreacted salicylic acid (a phenol) has been successfully removed.[21][23]
Protocol 2: Overview of Ibuprofen Synthesis (BHC Process)
The Boots-Hoechst-Celanese (BHC) process is a more modern and greener industrial synthesis of ibuprofen compared to the original Boots method. It improves atom economy and uses recyclable hydrogen fluoride as a catalyst instead of aluminum chloride.[2]
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Hydrogen fluoride (HF) - catalyst
-
Hydrogen gas (H₂)
-
Palladium catalyst
-
Carbon monoxide (CO)
Procedure Overview:
-
Step 1: Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride using hydrogen fluoride as a catalyst to produce 4-isobutylacetophenone.
-
Step 2: Hydrogenation: The ketone produced in the first step is reduced to a secondary alcohol using hydrogen gas and a palladium catalyst.
-
Step 3: Carbonylation: The alcohol is then reacted with carbon monoxide, again in the presence of a palladium catalyst, to directly form ibuprofen. This step adds the carboxylic acid moiety in a single, highly efficient step.
This three-step process is more environmentally friendly than the original six-step synthesis and is a hallmark of green chemistry in pharmaceutical manufacturing.
Biosynthesis of Corticosteroids
Corticosteroids are synthesized in the adrenal cortex from cholesterol through a series of enzymatic reactions.[9][24] The pathway involves multiple enzymes from the cytochrome P450 family.[24][25] The synthesis is compartmentalized within the cell, with key steps occurring in the mitochondria.[24] The initial and rate-limiting step is the conversion of cholesterol to pregnenolone.[24][25] From pregnenolone, the pathway diverges to produce glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone).[25]
Conclusion
The synthesis of anti-inflammatory drugs encompasses a wide range of classic and modern organic chemistry principles. From the straightforward esterification used to produce aspirin to the sophisticated, atom-economical processes for ibuprofen, the field continues to evolve towards more efficient and sustainable methods. Understanding the underlying biological pathways, such as the COX and NF-κB cascades, is crucial for the rational design and development of new therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and synthesis of novel anti-inflammatory compounds.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 7. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Corticosteroid - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 16. Naproxen - Wikipedia [en.wikipedia.org]
- 17. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
- 18. US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Synthesis of Aspirin [home.miracosta.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. UpToDate 2018 [doctorabad.com]
- 25. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Phenoxyphenylacetonitrile in Pesticide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyphenylacetonitrile and its derivatives are pivotal intermediates in the synthesis of a class of potent synthetic insecticides known as pyrethroids. While not typically used as an active pesticide ingredient itself, its structural motif is integral to the efficacy of Type II pyrethroids. These insecticides are characterized by the presence of an α-cyano group, which significantly enhances their insecticidal activity. This document provides an overview of the application of this compound in the synthesis of pyrethroid insecticides, focusing on Fenvalerate as a primary example. It also details the mechanism of action of these compounds and provides generalized protocols for their synthesis and evaluation.
Synthesis of Pyrethroid Insecticides using this compound Precursors
A common application of this compound chemistry in pesticide development is in the synthesis of fenvalerate. Fenvalerate is a broad-spectrum insecticide effective against a wide range of pests in agriculture and public health.[1][2] The synthesis generally involves the esterification of a cyanohydrin, specifically cyano(3-phenoxyphenyl)methanol (also known as 3-phenoxybenzaldehyde cyanohydrin), with a suitable carboxylic acid chloride.[1][2] 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a key intermediate in the synthesis of other pyrethroids like τ-Fluvalinate as well.[3]
A general method for preparing fenvalerate involves the reaction of 2-(4-chlorophenyl)-3-methylbutyryl chloride with 3-phenoxybenzaldehyde and sodium cyanide in a one-step process.[4] This reaction, often referred to as the Francis reaction, conveniently produces fenvalerate.[2]
Generalized Experimental Protocol for Fenvalerate Synthesis
The following is a generalized protocol based on patent literature for the synthesis of fenvalerate.[4][5]
Materials:
-
3-Phenoxybenzaldehyde
-
Sodium cyanide (NaCN)
-
2-(4-chlorophenyl)-3-methylbutyryl chloride
-
Triethylamine (catalyst)
-
Toluene (solvent)
-
Water
Procedure:
-
In a three-necked reaction flask, dissolve 3-phenoxybenzaldehyde and a catalytic amount of triethylamine in toluene and water.
-
Add sodium cyanide to the mixture.
-
Under stirring, slowly add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., room temperature or as specified in the patent, ranging from -10 to 90°C) and allow it to proceed for a designated time (e.g., overnight or 2.5-3.5 hours).[4][5]
-
After the reaction is complete, perform a liquid-liquid extraction to separate the organic phase.
-
Wash the organic phase to remove impurities.
-
Evaporate the solvent (toluene) to obtain the crude fenvalerate product.
-
Further purification can be carried out if necessary.
Synthesis Workflow Diagram
Caption: One-pot synthesis of Fenvalerate.
Mechanism of Action of Resulting Pyrethroids
Pyrethroids derived from this compound, such as fenvalerate, are classified as Type II pyrethroids.[2] Their primary mode of action is the disruption of the nervous system of insects.[6][7][8]
Specifically, these pyrethroids target the voltage-gated sodium channels (Vssc) in the nerve cell membranes.[6][7] They bind to the open state of these channels, causing a delay in their inactivation and persistently prolonging the influx of sodium ions.[6][7] This leads to continuous nerve stimulation, resulting in tremors, paralysis, and ultimately the death of the insect.[8] The presence of the α-cyano group in Type II pyrethroids is responsible for their prolonged effect on the sodium channels.[7]
Signaling Pathway Diagram
Caption: Mechanism of action of Type II pyrethroids.
Quantitative Data
The following table summarizes the key properties of fenvalerate, a representative pesticide synthesized using this compound chemistry.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₂ClNO₃ | [1] |
| Molecular Weight | 419.9 g/mol | [1] |
| Appearance | Clear viscous yellow liquid | [1] |
| Melting Point | 39.5 - 53.7 °C | [1] |
| Log Kow | 6.20 | [1] |
| Vapor Pressure | 1.5 x 10⁻⁹ mm Hg at 25 °C | [1] |
| Water Solubility | Insoluble | [9] |
Application in Pesticide Formulations
Fenvalerate is formulated in various ways for effective application, including:
-
Emulsifiable concentrates
-
Ultra-low volume concentrates
-
Dusts
-
Wettable powders[2]
These formulations are used in agriculture, particularly on crops like cotton, fruits, and vegetables, as well as in public health and animal husbandry for controlling pests such as flies.[2]
Toxicological Profile of Resulting Pesticides
Fenvalerate exhibits high contact insecticidal activity against a broad spectrum of pests, including those resistant to organochlorine, organophosphorus, and carbamate insecticides.[2] While highly toxic to insects, pyrethroids like fenvalerate generally show lower toxicity to mammals.[6] However, they are known to be highly toxic to fish and aquatic invertebrates.[9] Fenvalerate is moderately persistent in soils and has the potential to accumulate in aquatic sediments due to its low water solubility and high octanol-water partition coefficient.[9]
Conclusion
This compound is a critical chemical intermediate in the pesticide industry. Its primary application lies in the synthesis of potent Type II pyrethroid insecticides, such as fenvalerate. Understanding the synthesis pathways involving this intermediate and the mechanism of action of the resulting pesticides is crucial for the development of new and effective crop protection agents. The information and protocols provided herein serve as a valuable resource for researchers and professionals in the field of pesticide science and development.
References
- 1. Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile|lookchem [lookchem.com]
- 4. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]
- 5. CN102675149A - Preparation method of fenvalerate - Google Patents [patents.google.com]
- 6. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]
- 9. Chemistry and fate of fenvalerate and esfenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Phenoxyphenylacetonitrile
Welcome to the technical support guide for the purification of 2-phenoxyphenylacetonitrile. This document is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome challenges in your purification workflows.
Critical First Step: Safety & Handling
This compound and related nitrile compounds demand careful handling due to their potential toxicity.[1][2] Always consult the latest Safety Data Sheet (SDS) from your supplier before beginning any work.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][3] A face shield is recommended when handling larger quantities or during operations with a risk of splashing.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or mists.[2]
-
Toxicity Hazards: This compound class is harmful if swallowed, inhaled, or absorbed through the skin.[1][4] Nitriles can metabolize to release cyanide, making utmost caution necessary.
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[1][4]
-
Ingestion or Inhalation: Move the person to fresh air. Seek immediate medical attention.[2]
-
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is a dark oil, and the color persists after initial work-up. How can I remove these colored impurities?
A1: The presence of persistent color, typically yellow or brown, often indicates polymeric or highly conjugated impurities. A common and effective method to address this is treatment with activated carbon.
-
Causality: Activated carbon has a high surface area with a network of fine pores, allowing it to adsorb large, color-bearing molecules through van der Waals forces.
-
Protocol Insight: Before distillation or recrystallization, dissolve your crude this compound in a suitable organic solvent (e.g., toluene or ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product) and stir the mixture, sometimes with gentle heating, for 15-30 minutes. Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the carbon. The resulting filtrate should be significantly lighter in color and ready for the next purification step.[5]
Q2: I performed vacuum distillation, but my final purity (by GC/HPLC) is still low, or I have a poor recovery. What are the likely causes?
A2: This is a frequent issue that can stem from several factors related to the distillation setup and the nature of the impurities.
-
Inefficient Fractionation: If impurities have boiling points close to that of this compound, a simple distillation setup may be insufficient.
-
Solution: Employ fractional distillation by using a column with a higher number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings). This enhances the separation efficiency between liquids with close boiling points.[5]
-
-
Thermal Decomposition: Nitriles and other functionalized aromatics can be susceptible to thermal degradation at high temperatures, even under vacuum. This can create new, lower-boiling impurities.
-
Solution: Ensure your vacuum is stable and sufficiently low to reduce the boiling point as much as possible. The distillation temperature should be kept to the minimum required for a steady distillation rate.[5] Monitor the pot temperature closely.
-
-
Product Solidification in Condenser: this compound has a relatively high boiling point and can solidify in a cold condenser, blocking the apparatus and halting distillation.
-
Solution: Use slightly warmer water in the condenser. The water should be cool enough to condense the vapor but not so cold as to cause solidification. Circulating water at 20-25°C is often a good starting point.[5]
-
Q3: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice. This is common when the solution is cooled too quickly or when the solvent is not ideal.
-
Causality: The boiling point of the solvent may be higher than the melting point of your compound, or the solubility curve is too steep, leading to a high degree of supersaturation upon minimal cooling.
-
Solutions:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. This gives the molecules time to orient into a crystal lattice.
-
Solvent System Modification: You may be using a solvent that is "too good." A two-solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, while the solution is still hot, slowly add a "poor" solvent (one in which it is much less soluble) dropwise until you reach persistent cloudiness. Add a drop or two of the good solvent to redissolve the cloudiness, then allow it to cool slowly.[6][7] Common systems include ethanol/water or hexane/ethyl acetate.[7]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Q4: I'm using column chromatography, but the separation between my product and an impurity is poor.
A4: Poor separation (co-elution) in column chromatography is typically a mobile phase or column packing issue.
-
Causality: The polarity of the eluent is not optimized to create a sufficient difference in the retention factors (Rf) of the compounds being separated.
-
Solutions:
-
TLC Optimization: Before running the column, systematically test different solvent systems using Thin-Layer Chromatography (TLC). The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4, with clear separation from all impurity spots.[8] For a moderately polar compound like this compound, start with varying ratios of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8]
-
Column Packing: Ensure the column is packed evenly without any air bubbles or channels, as these lead to band broadening and poor separation. The "slurry method," where the silica gel is mixed with the initial eluent before being poured into the column, is generally reliable.[9][10][11]
-
Loading Technique: Load the crude sample onto the column in the most concentrated band possible. "Dry loading," where the crude product is pre-adsorbed onto a small amount of silica gel and then added to the top of the column, is often superior to "wet loading" for achieving sharp bands.[8]
-
Frequently Asked Questions (FAQs)
Q: What are the expected physical properties of pure this compound? A: While properties can vary slightly between isomers (e.g., 2-, 3-, or 4-phenoxy), the 3-phenoxy isomer is commonly reported as a colorless to slightly yellow oil with the following properties:
-
Boiling Point: ~137 °C at 0.3 mmHg[12]
-
Density: ~1.124 g/mL at 25 °C[12]
-
Solubility: Generally soluble in common organic solvents like ether, alcohols, acetone, and chloroform; insoluble in water.[2][12][13]
Q: What are the most common impurities I should expect in my crude this compound? A: Impurities are highly dependent on the synthetic route but can generally be classified as:
-
Organic Impurities: Unreacted starting materials, intermediates, and by-products from side reactions (e.g., over-alkylation, hydrolysis of the nitrile to the corresponding carboxylic acid or amide).[14]
-
Inorganic Impurities: Residual catalysts, salts from work-up procedures (e.g., sodium cyanide, inorganic bases).[14]
-
Residual Solvents: Solvents used in the reaction or work-up.[14]
Q: Which analytical techniques are best for assessing the purity of the final product? A: A combination of methods provides the most complete picture of purity.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quantitative purity assessment.[15][][17] They can separate and quantify small amounts of impurities effectively.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and identifying organic impurities. Infrared (IR) spectroscopy can confirm the presence of the key nitrile functional group (C≡N stretch) and the absence of impurities like alcohols (-OH) or carbonyls (C=O).[][18]
Q: How should I store the purified this compound? A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][2] For long-term storage, refrigeration is often recommended to minimize degradation.
Purification Decision & Troubleshooting Workflow
The choice of purification method depends on the scale of your experiment and the nature of the impurities. The following diagrams provide a logical workflow for making this decision and for troubleshooting common issues.
Caption: Purification Method Selection Workflow.
Caption: Troubleshooting Poor Column Chromatography Separation.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating compounds with different polarities and is suitable for small to medium scales.
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation of this compound from its impurities. An Rf value of 0.2-0.4 for the product is desirable.[8]
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer (~1 cm) of sand.[10]
-
Prepare a slurry of silica gel (230-400 mesh) in your starting eluent.[8][10]
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.[8][9]
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your product adsorbed onto the silica.[8]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
-
Collect fractions in test tubes or flasks and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Two-Solvent Recrystallization
This method is excellent for purifying crystalline solids on a range of scales.
-
Solvent Selection:
-
Identify a solvent pair: a "good" solvent (#1) in which the compound is soluble when hot but poorly soluble when cold, and a "poor" solvent (#2) in which the compound is insoluble or sparingly soluble even when hot. The two solvents must be miscible.[6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot solvent #1 required to fully dissolve the solid at its boiling point.[6]
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent #2 dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.[6]
-
If you add too much, clarify the solution by adding a few drops of hot solvent #1.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold solvent mixture (in the same ratio used for crystallization) to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals thoroughly, preferably in a vacuum oven, to remove residual solvents. Obtain the final mass and assess purity.
-
Data Summary Tables
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Ideal For | Pros | Cons |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Thermally stable liquids with significantly different boiling points from impurities. | Scalable to large quantities; effective for removing non-volatile or very low-boiling impurities. | Risk of thermal decomposition; ineffective for separating compounds with close boiling points.[5] |
| Flash Chromatography | Differential partitioning between a stationary and mobile phase.[11] | Small to medium scale purification; separation of compounds with similar properties. | High resolution; applicable to a wide range of compounds; room temperature operation. | Can be labor-intensive; requires significant solvent volumes; not easily scalable.[8] |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[19] | Crystalline solids; removal of small amounts of impurities. | Can yield very high purity material; relatively inexpensive; scalable. | Requires the compound to be a solid; yield can be low; finding a suitable solvent can be challenging.[7] |
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. rroij.com [rroij.com]
- 12. 3-PHENOXYPHENYLACETONITRILE CAS#: 51632-29-2 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. repository.up.ac.za [repository.up.ac.za]
- 17. benchchem.com [benchchem.com]
- 18. ijrar.org [ijrar.org]
- 19. mt.com [mt.com]
Technical Support Center: 2-Phenoxyphenylacetonitrile Synthesis
This technical support center provides troubleshooting guides, experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming low-yield issues during the synthesis of 2-Phenoxyphenylacetonitrile.
Process Overview & Key Challenge Areas
The synthesis of this compound typically involves two key transformations: the formation of the diaryl ether bond and the introduction of the acetonitrile group. Low yields can often be traced back to inefficiencies in one of these two stages. The most common synthetic routes are:
-
Route A: Formation of a 2-phenoxybenzyl halide followed by nucleophilic substitution with a cyanide salt.
-
Route B: An Ullmann-type or Rosenmund-von Braun reaction to directly couple a phenol with a cyanated aryl halide.
This guide will address potential pitfalls in both approaches.
Troubleshooting Guides & Frequently Asked questions (FAQs)
Section 1: Issues with the Diaryl Ether Precursor Synthesis (e.g., 2-Phenoxybenzyl Bromide)
Q1: My Williamson ether synthesis to produce the 2-phenoxyphenyl precursor is resulting in a low yield. What are the common causes?
A1: Low yields in the Williamson ether synthesis step are frequently due to issues with reaction conditions or starting materials. Key factors to investigate include:
-
Base Selection: The choice of base is critical. While strong bases like sodium hydride (NaH) are effective, they can be moisture-sensitive. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) are often preferred for aryl ether synthesis as they can minimize side reactions.[1]
-
Reaction Temperature: The reaction may require heat to proceed efficiently. However, excessively high temperatures can lead to decomposition or side reactions. It is crucial to find the optimal temperature for your specific substrates.
-
Purity of Reactants: Ensure both the phenol and the alkyl halide are pure and, critically, that the solvent is anhydrous. Water can quench the alkoxide intermediate and deactivate strong bases.[1]
-
Leaving Group: A good leaving group on the alkyl halide is essential for the Sₙ2 reaction. Bromides and iodides are generally more reactive than chlorides.[2]
-
Side Reactions: For secondary alkyl halides, elimination (E2) can compete with substitution (Sₙ2), leading to the formation of alkenes. Using a primary halide is preferable.[2]
Q2: I am observing significant byproduct formation during the synthesis of the 2-phenoxyphenyl ether linkage. How can I improve selectivity?
A2: Byproduct formation often arises from competing reactions. To enhance selectivity for the desired O-alkylation:
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile can accelerate Sₙ2 reactions and minimize competing elimination reactions.[1]
-
Optimize Base and Temperature: A milder base (e.g., K₂CO₃) and the lowest effective temperature can reduce the rate of undesired elimination or decomposition pathways.[3]
-
Consider a Copper-Catalyzed Reaction (Ullmann Condensation): For constructing the diaryl ether bond from an aryl halide and a phenol, the Ullmann condensation is a classic method.[4][5] Modern protocols often use ligands to facilitate the reaction at lower temperatures, improving functional group tolerance.[6] However, traditional Ullmann conditions can be harsh, requiring high temperatures (often >200°C).[7][8]
Section 2: Issues with the Cyanation Step
Q1: My cyanation of 2-phenoxybenzyl halide via nucleophilic substitution is giving a poor yield. What are the potential problems?
A1: This classic Sₙ2 reaction can be hampered by several factors:
-
Cyanide Source and Solubility: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common reagents. Their solubility in organic solvents can be limited. Using a polar solvent like ethanol/water mixture[9], DMF, or DMSO can improve solubility and reaction rate. Phase-transfer catalysts can also be employed to facilitate the reaction between the organic-soluble halide and the aqueous-soluble cyanide.
-
Leaving Group Quality: The reaction works best with good leaving groups. 2-Phenoxybenzyl bromide or iodide are significantly more reactive than the corresponding chloride.
-
Reaction Conditions: The reaction may require heating (reflux) to proceed to completion.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent decomposition from prolonged heating.
Q2: I am attempting a Rosenmund-von Braun reaction to synthesize the nitrile directly, but the yield is low and the workup is difficult. How can this be improved?
A2: The classical Rosenmund-von Braun reaction involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often at very high temperatures (150-250°C) in a high-boiling polar solvent like DMF or nitrobenzene.[10][11] This can lead to several issues:
-
Harsh Conditions: The high temperatures required can degrade sensitive functional groups on the substrate.[10]
-
Workup Complexity: The use of stoichiometric, poorly soluble copper salts makes product purification challenging.[11]
-
Modern Improvements: To mitigate these issues, consider the following optimizations:
-
Ligand Promotion: Adding a ligand, such as L-proline, has been shown to promote the reaction at significantly lower temperatures (e.g., 80–120 °C), improving compatibility with sensitive substrates.[10]
-
Alternative Cyanide Sources: Instead of highly toxic metal cyanides, safer and more manageable sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be used in palladium-catalyzed cyanations, which often proceed under milder conditions.[12]
-
Q3: What are the primary side products I should look out for during the cyanation step?
A3: Depending on the method, several side products can reduce your yield:
-
Hydrolysis: If water is present in the reaction mixture, the nitrile product can be hydrolyzed to the corresponding amide or carboxylic acid, especially under acidic or basic conditions at elevated temperatures.
-
Elimination: In the Sₙ2 cyanation of a benzyl halide, elimination is less common than with other alkyl halides but can occur under harsh basic conditions.
-
Homocoupling (Ullmann/Rosenmund-von Braun): In copper-mediated reactions, the aryl halide can couple with itself to form a biaryl byproduct.[7]
Data Presentation
Table 1: Effect of Ligand and Solvent on Rosenmund-von Braun Reaction Yield
This table summarizes the impact of adding L-proline as a ligand and varying the solvent on the copper-catalyzed cyanation of 1-bromo-4-nitrobenzene. The data highlights how additives can dramatically improve yields and allow for milder conditions.
| Entry | Precursor | Cyanide Source | Catalyst / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-4-nitrobenzene | CuCN (2.0 eq) | None | DMF | 120 | 45 | 10 |
| 2 | 1-bromo-4-nitrobenzene | CuCN (2.0 eq) | None | Pyridine | Reflux | 45 | 15 |
| 3 | 1-bromo-4-nitrobenzene | CuCN (2.0 eq) | None | Toluene | Reflux | 45 | <5 |
| 4 | 1-bromo-4-nitrobenzene | CuCN (2.0 eq) | L-proline (1.0 eq) | DMF | 120 | 45 | 81 |
Data adapted from a study on L-proline promoted Rosenmund-von Braun reactions.[10]
Table 2: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation of Aryl Bromides
This table shows the effectiveness of different cyanide sources in the Pd-catalyzed cyanation of 4-bromotoluene. It demonstrates that less toxic, alternative cyanide sources can be highly effective.
| Entry | Cyanide Source (eq) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | KCN (1.2) | Pd(OAc)₂ / Ligand | Toluene | 100 | 24 | 75-85 |
| 2 | Zn(CN)₂ (0.6) | Pd/C / dppf | DMAC | 120 | 12 | 88 |
| 3 | K₄[Fe(CN)₆] (0.4) | Pd(OAc)₂ / Ligand | NMP | 120 | 5 | 96 |
Yields are representative ranges compiled from various sources on modern cyanation methods.[12]
Experimental Protocols
Protocol 1: Cyanation of 2-Phenoxybenzyl Bromide
This protocol is adapted from established methods for the cyanation of benzyl halides.[9]
Materials:
-
2-Phenoxybenzyl bromide
-
Sodium cyanide (NaCN)
-
Ethanol, 95%
-
Water, deionized
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenoxybenzyl bromide (1.0 eq) in 95% ethanol.
-
Addition of Cyanide: In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of the bromide. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water and extract three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel as needed.
Protocol 2: L-Proline-Promoted Rosenmund-von Braun Cyanation
This protocol is based on an improved method for the cyanation of aryl bromides using L-proline as a promoter.[10]
Materials:
-
2-Phenoxybromobenzene (or corresponding aryl halide)
-
Copper(I) cyanide (CuCN)
-
L-proline
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-phenoxybromobenzene (1.0 eq), copper(I) cyanide (2.0 eq), and L-proline (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture to 120°C with vigorous stirring for 45 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filtration: Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 12. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Phenoxyphenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Phenoxyphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The most common laboratory synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide (typically chlorine) from 2-chloroacetonitrile by the phenoxide ion generated from 2-phenoxyphenol in the presence of a base. The reaction proceeds via an SN2 mechanism.
Q2: What are the most common side reactions to be aware of during this synthesis?
The primary side reactions of concern are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired product) or at a carbon atom on the aromatic ring (C-alkylation, undesired byproduct).
-
Hydrolysis of the nitrile group: The nitrile functional group (-CN) can be hydrolyzed to a carboxamide or a carboxylic acid under certain conditions, especially if water is present and the reaction conditions are harsh (e.g., high temperatures, strong acid or base).
-
Elimination reactions: While less common with the substrate 2-chloroacetonitrile, elimination reactions can be a competing pathway with SN2 reactions, particularly at higher temperatures.[1]
Q3: How can I minimize the formation of the C-alkylated byproduct?
The choice of solvent and base can significantly influence the ratio of O-alkylation to C-alkylation.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving a more "naked" and reactive oxygen nucleophile, which favors O-alkylation.[1]
-
Base: While a strong base is needed to deprotonate the phenol, very strong or bulky bases might favor C-alkylation under certain conditions. Mild bases like potassium carbonate are often effective.[1]
Q4: What is the best way to monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (2-phenoxyphenol and 2-chloroacetonitrile), you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 2-phenoxyphenol. 2. Insufficient reaction temperature or time. 3. Deactivated reagents. 4. Presence of moisture. | 1. Ensure a suitable base (e.g., K₂CO₃, NaH) is used in sufficient molar excess. 2. Gradually increase the reaction temperature while monitoring for side product formation via TLC. Extend the reaction time. A typical temperature range is 50-100 °C, and reaction times can vary from 1 to 8 hours.[1] 3. Use fresh, high-purity starting materials and anhydrous solvents. 4. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive bases like NaH.[1] |
| Significant Amount of C-Alkylated Byproduct | 1. Inappropriate solvent choice. 2. Reaction temperature is too high. | 1. Switch to a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. 2. Perform the reaction at the lowest effective temperature. |
| Presence of Hydrolyzed Nitrile Byproducts (Amide or Carboxylic Acid) | 1. Water contamination in the reaction mixture. 2. Extended reaction time at high temperatures. 3. Work-up conditions are too harsh (strongly acidic or basic). | 1. Use anhydrous solvents and reagents. 2. Monitor the reaction by TLC and stop it once the starting material is consumed to avoid over-reaction. 3. Use mild acidic or basic conditions during the aqueous work-up. |
| Complex Mixture of Products | 1. Reaction temperature is too high, leading to multiple side reactions. 2. Impure starting materials. | 1. Lower the reaction temperature. Consider starting at a lower temperature and gradually increasing it.[1] 2. Purify starting materials before use. |
Reaction Pathways
The following diagram illustrates the desired O-alkylation pathway for the synthesis of this compound and the competing C-alkylation side reaction.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Phenoxyphenol
-
2-Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-phenoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add 2-chloroacetonitrile (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data
The following table provides a hypothetical summary of how reaction conditions can influence the yield and purity of this compound. Actual results may vary.
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield of O-Alkylated Product (%) | C-Alkylated Impurity (%) |
| DMF | K₂CO₃ | 70 | 6 | 85 | < 5 |
| Acetonitrile | K₂CO₃ | 70 | 8 | 80 | < 5 |
| Ethanol | NaOEt | 78 (reflux) | 6 | 65 | 10-15 |
| Toluene | NaH | 80 | 4 | 75 | 5-10 |
Experimental Workflow
The logical flow of the synthesis and purification process is outlined below.
References
Technical Support Center: 2-Phenoxyphenylacetonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenoxyphenylacetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via two primary routes:
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Williamson Ether Synthesis: This is a widely used method for forming ethers. In this case, it would involve the reaction of a 2-halophenylacetonitrile (e.g., 2-chlorophenylacetonitrile) with a phenoxide salt, or the reaction of a 2-phenoxybenzyl halide with a cyanide salt. The reaction proceeds via an SN2 mechanism.
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Ullmann Condensation: This copper-catalyzed reaction can be used to form the diaryl ether bond by coupling a phenol with a 2-halobenzonitrile. This method often requires high temperatures and polar aprotic solvents.[1] Modern variations of the Ullmann reaction may utilize palladium or nickel catalysts under milder conditions.[2]
Q2: What are the potential byproducts in the synthesis of this compound via Williamson Ether Synthesis?
A2: When synthesizing this compound using the Williamson ether synthesis, several byproducts can form depending on the specific reactants and conditions:
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Starting Materials: Unreacted 2-halophenylacetonitrile, phenol, or 2-phenoxybenzyl alcohol may be present in the final product mixture if the reaction does not go to completion.
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Hydrolysis Products: If water is present in the reaction mixture, the benzyl halide starting material can be hydrolyzed back to the corresponding alcohol (e.g., 2-phenoxybenzyl alcohol).[3]
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Elimination Products: If the reaction conditions are too harsh (e.g., high temperature, strongly basic conditions), elimination reactions can occur, especially if secondary or tertiary alkyl halides are involved, though less common with benzyl halides.
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Dialkylated Products: Over-alkylation of the phenoxide can lead to the formation of undesired dialkylated products, although this is less common.
-
Isomeric Products: Depending on the substitution pattern of the starting materials, isomeric phenoxyphenylacetonitrile products could potentially form.
Q3: What byproducts can be expected from an Ullmann Condensation to produce this compound?
A3: The Ullmann condensation, while effective, can be prone to several side reactions, leading to the formation of various byproducts:
-
Homocoupling Products: The reaction of two molecules of the aryl halide (e.g., 2-chlorobenzonitrile) can lead to the formation of a biphenyl derivative. Similarly, two phenol molecules can couple.
-
Reduction Products: The aryl halide can be reduced to the corresponding arene (e.g., benzonitrile).
-
Starting Materials: Incomplete reaction can result in the presence of unreacted phenol and 2-halobenzonitrile.
-
Products from Ligand Decomposition: If ligands are used to improve the reaction, their decomposition products may be present as impurities.
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature, but monitor for byproduct formation. - Ensure efficient stirring to overcome heterogeneity. |
| Poor Nucleophilicity of Phenoxide (Williamson Synthesis) | - Use a stronger base to ensure complete deprotonation of the phenol. - Consider using a phase-transfer catalyst to enhance the nucleophilicity of the phenoxide. |
| Deactivation of Catalyst (Ullmann Condensation) | - Use freshly prepared or activated copper catalyst. - Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. - Consider using a ligand to stabilize the copper catalyst. |
| Side Reactions | - Optimize reaction conditions (temperature, solvent, base) to minimize byproduct formation (see FAQs above). - For Williamson synthesis, ensure anhydrous conditions to prevent hydrolysis of the halide. |
Problem 2: Presence of significant amounts of starting materials in the final product.
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). - Increase the reaction time or temperature as needed. |
| Stoichiometry of Reactants | - Ensure the correct molar ratios of the reactants are used. A slight excess of one reactant may be beneficial to drive the reaction to completion. |
| Inefficient Mixing | - Improve the stirring efficiency, especially for heterogeneous reactions. |
Problem 3: Identification of unknown impurities in the product.
| Possible Cause | Troubleshooting Step |
| Formation of Byproducts (as listed in FAQs) | - Use analytical techniques like GC-MS or LC-MS to identify the molecular weight and fragmentation pattern of the impurities. - Compare the retention times and mass spectra with those of potential byproducts. - 1H and 13C NMR spectroscopy can provide structural information for isolated impurities. |
| Contamination from Reagents or Solvents | - Check the purity of the starting materials and solvents. - Run a blank reaction (without one of the key reactants) to identify any impurities originating from the solvent or other reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis (Illustrative)
This is a general illustrative protocol and should be optimized for specific laboratory conditions.
Materials:
-
2-Chlorobenzyl cyanide
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chlorobenzyl cyanide (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Identification of Byproducts by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for separating aromatic compounds (e.g., DB-5ms).
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium
-
MS Ionization: Electron Impact (EI)
-
Mass Range: m/z 40-500
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks to identify potential byproducts by comparing them with spectral libraries (e.g., NIST) and considering the possible side reactions.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Byproducts under Different Reaction Conditions.
| Condition | Main Product Yield (%) | Byproduct A (%) (e.g., 2-Phenoxybenzyl alcohol) | Byproduct B (%) (e.g., Diphenyl ether) |
| Williamson Synthesis (K₂CO₃/DMF, 80°C) | 85 | 5 | Not Detected |
| Williamson Synthesis (NaH/THF, 65°C) | 90 | 2 | Not Detected |
| Ullmann Condensation (CuI/Pyridine, 150°C) | 70 | Not Detected | 10 |
Note: This table is for illustrative purposes only. Actual results will vary based on specific experimental conditions.
Visualizations
Reaction Pathway for Williamson Ether Synthesis
Caption: Williamson ether synthesis pathway for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
Optimizing reaction conditions for 2-Phenoxyphenylacetonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenoxyphenylacetonitrile. The following sections detail a common synthetic route, provide established experimental protocols, offer solutions to common issues encountered during the synthesis, and present quantitative data to aid in reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and logical synthetic route involves a three-step sequence:
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Williamson Ether Synthesis: Formation of the diaryl ether, 2-phenoxytoluene, from phenol and a substituted toluene.
-
Benzylic Bromination: Radical bromination of the methyl group of 2-phenoxytoluene to yield 2-(bromomethyl)diphenyl ether.
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Cyanation: Nucleophilic substitution of the bromide with a cyanide salt to form the final product, this compound.
Q2: What are the critical parameters to control in the Williamson ether synthesis step?
A2: Key parameters for the synthesis of the 2-phenoxytoluene intermediate include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.[1] Polar aprotic solvents such as DMF or DMSO can facilitate the reaction.[1] Temperature control is crucial to prevent side reactions.
Q3: Why is N-Bromosuccinimide (NBS) preferred for the benzylic bromination step?
A3: NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine (Br2) radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[2][3] This selectivity is crucial for minimizing the formation of unwanted side products.[2]
Q4: What are the safety precautions for the cyanation step?
A4: The cyanation step involves the use of highly toxic cyanide salts (e.g., sodium cyanide). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. It is also crucial to have an emergency plan and access to a cyanide antidote kit.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis of 2-Phenoxytoluene
| Possible Cause | Recommended Action(s) |
| Incomplete Deprotonation of Phenol | Ensure the base is fresh and used in a slight excess. If using a solid base like K2CO3, ensure it is finely powdered and the reaction is vigorously stirred. |
| Side Reactions (e.g., C-alkylation) | Use a less polar solvent to favor O-alkylation.[1] |
| Low Reactivity of Aryl Halide | If using an unactivated aryl halide, consider using a copper catalyst (Ullmann condensation conditions).[1] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature while monitoring for side product formation by TLC. |
Issue 2: Formation of Multiple Products in Benzylic Bromination
| Possible Cause | Recommended Action(s) |
| Over-bromination (dibromide formation) | Use a slight excess (e.g., 1.05 equivalents) of NBS.[4] Continuous, slow addition of NBS can also minimize over-bromination.[5] |
| Aromatic Ring Bromination | Ensure the reaction is carried out in a non-polar solvent like carbon tetrachloride and initiated with light or a radical initiator (e.g., AIBN or benzoyl peroxide).[6] Avoid acidic conditions which can promote electrophilic aromatic substitution. |
| Decomposition of Starting Material/Product | Maintain a moderate reaction temperature and protect the reaction from excessive light exposure. |
Issue 3: Incomplete or Slow Cyanation Reaction
| Possible Cause | Recommended Action(s) |
| Poor Solubility of Cyanide Salt | Use a polar aprotic solvent like DMSO or DMF to dissolve the sodium cyanide.[7] The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial in biphasic systems.[7] |
| Deactivated Benzylic Bromide | Ensure the benzylic bromide is pure and free from impurities from the previous step. |
| Hydrolysis of Cyanide | Ensure all reagents and solvents are anhydrous, as water can react with the cyanide ion. |
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reactants | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Williamson Ether Synthesis | Phenol, 2-Chlorotoluene | K2CO3 | DMF | 120-140 | 12-24 | 70-85 |
| 2. Benzylic Bromination | 2-Phenoxytoluene | NBS, AIBN (cat.) | CCl4 | 75-85 (Reflux) | 2-4 | 80-90 |
| 3. Cyanation | 2-(Bromomethyl)diphenyl ether | NaCN | DMSO | 80-100 | 2-6 | 85-95 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenoxytoluene (Williamson Ether Synthesis)
-
To a stirred solution of phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add finely powdered potassium carbonate (1.5 eq.).
-
Heat the mixture to 80 °C for 1 hour to ensure complete formation of the phenoxide.
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Add 2-chlorotoluene (1.1 eq.) to the reaction mixture.
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Increase the temperature to 130 °C and maintain for 18 hours, monitoring the reaction progress by TLC.
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After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain 2-phenoxytoluene.
Protocol 2: Synthesis of 2-(Bromomethyl)diphenyl ether (Benzylic Bromination)
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Dissolve 2-phenoxytoluene (1.0 eq.) in carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN).
-
Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp for 3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude 2-(bromomethyl)diphenyl ether, which can be used in the next step without further purification.
Protocol 3: Synthesis of this compound (Cyanation)
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Dissolve the crude 2-(bromomethyl)diphenyl ether (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO).
-
Carefully add sodium cyanide (NaCN, 1.2 eq.) in portions.
-
Heat the reaction mixture to 90 °C for 2 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Radical mechanism of the benzylic bromination step.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. scribd.com [scribd.com]
- 4. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
2-Phenoxyphenylacetonitrile stability and degradation pathways
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Phenoxyphenylacetonitrile. This resource provides essential information on the stability and degradation of this compound to assist you in your research and development activities. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its functional groups: the ether linkage, the phenyl rings, and the nitrile group. Key factors that can lead to degradation include exposure to acidic or basic conditions (hydrolysis), light (photodegradation), elevated temperatures (thermal degradation), and oxidizing agents.[1]
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample that has been stored for some time. What could these be?
A2: Unexpected peaks in your chromatogram are likely degradation products. Depending on the storage conditions, these could arise from:
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Hydrolysis: Cleavage of the ether bond, potentially forming phenol and 2-(hydroxyphenyl)acetonitrile, or hydrolysis of the nitrile group to a carboxylic acid (2-phenoxyphenylacetic acid).
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Oxidation: Formation of hydroperoxides at the benzylic position or on the ether linkage. Ethers are known to undergo autoxidation in the presence of oxygen.[2]
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Photodegradation: Light, especially UV light, can induce cleavage of the ether bond or other photochemical reactions.[1]
To confirm the identity of these peaks, analytical techniques such as LC-MS or GC-MS are recommended for structural elucidation.
Q3: My this compound solution appears to be degrading even when stored in the dark at low temperatures. What could be the cause?
A3: If photolytic and thermal degradation are minimized, consider the following possibilities:
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Hydrolysis: The pH of your solution could be a critical factor. Traces of acid or base can catalyze the hydrolysis of the ether or nitrile functional groups. Ensure the solvent is neutral and of high purity.
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Oxidative Degradation: Dissolved oxygen in the solvent can contribute to slow oxidation over time. For long-term storage of solutions, degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon) is advisable. Ethers are particularly susceptible to forming explosive peroxides upon prolonged exposure to air.[2]
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Incompatible Container: Ensure the storage container is made of an inert material (e.g., borosilicate glass) and is properly sealed to prevent contamination.
Troubleshooting Guide: Stability Issues
This guide provides a systematic approach to troubleshooting common stability problems encountered with this compound.
| Symptom | Possible Cause | Recommended Action |
| Loss of Purity / Appearance of New Peaks in Chromatogram | Hydrolytic Degradation | - Verify the pH of your sample and solvents. Use high-purity, neutral solvents. - If working with aqueous solutions, use buffers to maintain a neutral pH. |
| Oxidative Degradation | - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Use freshly prepared solutions for experiments. - Consider adding an antioxidant if compatible with your experimental setup. | |
| Photodegradation | - Protect samples from light by using amber vials or by wrapping containers in aluminum foil. - Conduct experiments under controlled lighting conditions. | |
| Thermal Degradation | - Store solid samples and solutions at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or lower for long-term). | |
| Inconsistent Results Between Experiments | Variable Sample Handling | - Standardize sample preparation, storage, and analysis procedures. - Minimize the time samples are exposed to ambient conditions. |
| Contaminated Solvents or Reagents | - Use high-purity, analytical grade solvents and reagents. - Check for peroxides in ether-based solvents. |
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound to illustrate expected stability trends.
Table 1: Summary of Forced Hydrolysis Studies
| Condition | Time (hours) | This compound Assay (%) | Major Degradant 1 (%) (Phenol) | Major Degradant 2 (%) (2-Phenoxyphenylacetic acid) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 8.1 | 5.9 |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 12.3 | 8.4 |
| pH 7 Buffer (60°C) | 24 | 98.1 | < 1.0 | < 1.0 |
Table 2: Summary of Forced Oxidation, Thermal, and Photostability Studies
| Stress Condition | Duration | This compound Assay (%) | Total Degradants (%) |
| 3% H₂O₂ (Room Temp) | 24 hours | 92.3 | 7.1 |
| Dry Heat (80°C) | 48 hours | 95.8 | 3.9 |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours & 200 W h/m² | 90.5 | 8.9 |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5]
1.1. Hydrolytic Degradation:
-
Acidic Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours), neutralize, and analyze by HPLC.
-
Basic Hydrolysis: Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Use a neutral buffer (e.g., pH 7.0 phosphate buffer) instead of acid or base.
1.2. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Stir the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals and analyze by HPLC.
1.3. Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C.
-
At specified time points, remove a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.
1.4. Photodegradation:
-
Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7][8]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples by HPLC.
Protocol 2: HPLC Method for Stability Testing
A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
The following diagrams illustrate the potential degradation pathways of this compound and a typical experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Ether | Chemical Structure & Properties | Britannica [britannica.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. rdlaboratories.com [rdlaboratories.com]
- 8. atlas-mts.com [atlas-mts.com]
Navigating the Scale-Up of 2-Phenoxyphenylacetonitrile Production: A Technical Support Guide
The successful scale-up of 2-Phenoxyphenylacetonitrile synthesis is critical for researchers and professionals in drug development, yet it presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the transition from laboratory to industrial-scale production.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield of this compound
A significant decrease in yield upon scaling up is a common and costly issue.
| Potential Cause | Recommended Solution |
| Inefficient Mixing | In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] Solution: Implement overhead mechanical stirrers with appropriate impeller designs (e.g., pitched-blade turbine) to ensure homogenous mixing. Perform mixing studies to validate uniform reagent distribution. |
| Poor Temperature Control | Exothermic reactions can lead to temperature gradients in large vessels, causing decomposition of reactants or products.[1] Solution: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling jacket. Employ a cascaded temperature control system for precise regulation. Consider a semi-batch process where one reactant is added portion-wise to manage heat evolution. |
| Side Reactions | Increased reaction times or localized high temperatures can favor the formation of byproducts. Solution: Optimize reaction conditions (temperature, concentration, catalyst loading) at a pilot scale before full-scale production. Analyze for common impurities to understand and mitigate side reaction pathways. |
| Incomplete Reaction | Insufficient reaction time or inadequate mixing can lead to unreacted starting materials. Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, GC).[2][3] Extend the reaction time if necessary, ensuring that product degradation does not occur. |
Problem 2: High Impurity Profile in the Crude Product
The presence of significant impurities can complicate purification and impact the final product quality.
| Potential Impurity | Formation Mechanism | Mitigation and Removal |
| Unreacted 2-Phenoxybenzyl Halide | Incomplete cyanation reaction. | Mitigation: Ensure a slight excess of the cyanide source and adequate reaction time. Removal: The unreacted halide can often be removed during vacuum distillation, though it may co-distill if boiling points are close. A quenching step with a suitable reagent can also be considered. |
| Dialkylated Byproducts | Further reaction of the product with the starting halide. | Mitigation: Use a moderate excess of the cyanide source and control the stoichiometry carefully. Avoid high temperatures that can promote over-alkylation. |
| Hydrolysis Products (e.g., 2-Phenoxyphenylacetic acid) | Presence of water in the reaction mixture, especially under basic conditions. | Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen) to exclude moisture. Removal: An aqueous wash with a mild base can extract the acidic impurity. |
| Colored Impurities | Formation of polymeric or degradation products. | Mitigation: Maintain strict temperature control and minimize reaction time. Removal: Treat a solution of the crude product with activated carbon before distillation.[4] |
Problem 3: Difficulties in Product Purification
Challenges during the work-up and purification stages can lead to product loss and reduced purity.
| Issue | Potential Cause | Recommended Solution |
| Emulsion Formation during Aqueous Work-up | Presence of surfactants or finely divided solids at the interface of organic and aqueous layers. | Solution: Add a small amount of brine to the aqueous layer to increase its ionic strength. Allow the mixture to stand for an extended period without agitation. Centrifugation can also be effective at a larger scale. |
| Product Decomposition during Distillation | High temperatures during vacuum distillation can cause thermal degradation.[4] | Solution: Use a high-vacuum system to lower the boiling point of the product. Employ a wiped-film evaporator for heat-sensitive materials, which minimizes the residence time at high temperatures. |
| Co-distillation of Impurities | Impurities with boiling points close to that of the product.[4] | Solution: Use a fractional distillation column with a higher number of theoretical plates (e.g., a packed column) to improve separation.[4] Analyze fractions by GC or HPLC to identify and combine the purest ones.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a common industrial synthesis route for this compound?
A common and scalable method is the nucleophilic substitution of a 2-phenoxybenzyl halide (e.g., chloride or bromide) with an alkali metal cyanide (e.g., sodium or potassium cyanide). This reaction is typically carried out in a polar aprotic solvent.
Q2: How can I monitor the progress of the cyanation reaction during scale-up?
For in-process control, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.[2][3] A small sample of the reaction mixture can be withdrawn, quenched, and analyzed to determine the ratio of starting material to product. This allows for real-time monitoring and determination of the reaction endpoint.
Q3: What are the key safety precautions to consider during the large-scale production of this compound?
The use of highly toxic cyanides necessitates strict safety protocols. The reaction should be conducted in a well-ventilated area within a contained system. All personnel must be equipped with appropriate personal protective equipment (PPE). A quenching solution (e.g., sodium hypochlorite) should be readily available to neutralize any cyanide spills.
Q4: Can phase-transfer catalysis be used for the synthesis of this compound?
Yes, phase-transfer catalysis can be an effective method, especially when dealing with a two-phase system (e.g., an aqueous solution of cyanide and an organic solution of the benzyl halide). A quaternary ammonium salt is a common choice for a phase-transfer catalyst in such reactions.
Q5: What are the typical final purity specifications for this compound used in drug development?
The required purity is typically very high, often exceeding 99.5%. The levels of specific impurities, especially those that are potentially genotoxic, must be strictly controlled and fall below the thresholds set by regulatory agencies.[5]
Experimental Protocols
Protocol 1: In-Process Monitoring by HPLC
-
Sample Preparation: Carefully withdraw approximately 0.1 mL of the reaction mixture and immediately quench it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[2]
-
Injection Volume: 10 µL.
-
-
Analysis: Monitor the disappearance of the 2-phenoxybenzyl halide peak and the appearance of the this compound peak. The reaction is considered complete when the area of the starting material peak is below a predetermined threshold.
Protocol 2: Purification by Vacuum Distillation
-
Pre-treatment: If the crude product is dark, dissolve it in a suitable solvent (e.g., toluene) and stir with 1-2% w/w activated carbon for 1-2 hours.[4] Filter off the carbon.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Fractional Distillation: Transfer the crude oil to a distillation flask equipped with a fractionating column.
-
Distillation: Gradually heat the flask while applying a high vacuum. Collect fractions and analyze each for purity by GC or HPLC.[4] Combine the fractions that meet the required purity specifications.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A logical flow for troubleshooting common scale-up issues.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. cipac.org [cipac.org]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Phenoxyphenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenoxyphenylacetonitrile. The following sections offer detailed guidance on removing impurities and ensuring the high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities in this compound often originate from the synthesis process, which typically involves a Williamson ether synthesis. These can include:
-
Unreacted starting materials: Such as 2-chlorophenylacetonitrile or phenol.
-
Byproducts of side reactions: Including products from elimination reactions.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
Degradation products: If the reaction or purification is carried out at high temperatures, some degradation of the desired product may occur.
Q2: How can I get a preliminary assessment of the purity of my this compound?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for the initial assessment of purity.[1][2][3] By spotting your crude sample alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your mixture. A single spot for your product that is well-separated from other spots indicates a relatively pure sample.
Q3: My this compound is an oil. Can I still use recrystallization?
A3: If your crude product is an oil, it may still be possible to induce crystallization. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then slowly adding a "bad" solvent (one in which it is insoluble) until turbidity appears.[4] Cooling this mixture may yield crystals. If crystallization cannot be induced, column chromatography is the recommended purification method.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[5] The impurities, on the other hand, should either be very soluble or insoluble at all temperatures. Common solvents to test for recrystallization of moderately polar compounds like this compound include ethanol, methanol, acetone, ethyl acetate, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[5][6]
Q5: What analytical techniques can I use to confirm the final purity of this compound?
A5: To confirm the purity of your final product, you can use a combination of techniques:
-
Thin-Layer Chromatography (TLC): To check for the presence of any remaining impurities.[1][2][3]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups (e.g., the nitrile group).
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Recrystallization yields no crystals upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. Alternatively, add a small seed crystal of pure this compound to induce crystallization. |
| The product "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the product, or the product is too impure. | Use a lower-boiling point solvent. If the product is very impure, first purify by column chromatography. |
| Colored impurities persist after recrystallization. | The colored compounds have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. |
| In column chromatography, the compound does not move from the origin. | The eluting solvent is not polar enough. | Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[7] |
| All compounds run to the solvent front in column chromatography. | The eluting solvent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane). |
| The separation of spots is poor in column chromatography. | The polarity difference between the compound and impurities is small. | Use a less polar solvent system and/or a longer column to improve separation. A gradient elution, where the solvent polarity is gradually increased, can also be effective.[7][8] |
Data Presentation: Comparison of Purification Methods
The following table provides a summary of expected outcomes for the purification of this compound using recrystallization and column chromatography. These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Crude Purity (%) | Expected Purified Purity (%) | Expected Yield (%) | Primary Application |
| Recrystallization | 80 - 90 | 95 - 98 | 70 - 85 | Removing small amounts of impurities from a solid product. |
| Column Chromatography | 60 - 85 | > 99 | 50 - 75 | Separating complex mixtures or purifying oily products.[9] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a few drops of various hot solvents to find a suitable one or a solvent pair.[5] A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (e.g., ethanol), and the other should be a poor solvent (e.g., water).[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[10]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.[9] A common system for compounds of similar polarity is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[11]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[9][11][12]
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[7]
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant level of solvent above the silica gel to prevent the column from running dry.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. analyticaltoxicology.com [analyticaltoxicology.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. huaxichemical.com [huaxichemical.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. rroij.com [rroij.com]
Technical Support Center: Phase-Transfer Catalysis in Nitrile Synthesis
This guide provides solutions to common problems encountered during the synthesis of nitriles using phase-transfer catalysis (PTC). It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction yield low or the reaction stalled?
Low or no yield is the most common issue in PTC nitrile synthesis. Several factors, often interlinked, can be responsible.
-
Poor Mass Transfer/Mixing: The transfer of the cyanide anion from the aqueous or solid phase to the organic phase is critical. If agitation is insufficient, the interfacial area between the phases is too small, limiting the transfer rate.[1] At low stirring speeds, the reaction rate can be highly dependent on the agitation energy.[1]
-
Catalyst Deactivation or Poisoning: The phase-transfer catalyst can be "poisoned" by certain ions or impurities.[2][3][4] Highly polarizable or lipophilic leaving groups, such as iodide (I⁻) and tosylate (TsO⁻), can pair strongly with the catalyst cation (e.g., quaternary ammonium), preventing it from transferring the desired cyanide anion.[2] Impurities like sulfur or other metals in the starting materials can also poison the catalyst.[3][4]
-
Presence of Water: For water-sensitive substrates, the presence of excess water can lead to hydrolysis of the alkyl halide starting material or the nitrile product.[5][6] Using anhydrous solvents and ensuring glassware is thoroughly dried is crucial.[5] High concentrations of the cyanide salt in the aqueous phase can also minimize the hydration of the nucleophile, which reduces its reactivity.[7]
-
Poor Solubility of Cyanide Salt: The cyanide salt (e.g., NaCN, KCN) must have some solubility in the aqueous phase or be a fine, high-surface-area solid to interact with the catalyst.[1][5] Using solid cyanide salt or high concentrations in the aqueous phase can favor the reaction.[7][8]
-
Suboptimal Temperature: Temperature affects reaction rates but can also lead to catalyst decomposition.[8] Quaternary ammonium salts, for example, can decompose at temperatures as low as 50-70°C in the presence of strong bases like NaOH or KOH.[8] For less reactive electrophiles, such as unactivated secondary alkyl chlorides, higher temperatures might be necessary for the thermal reaction, though alternative methods like photoinduced copper-catalyzed cyanation can proceed at room temperature.[9][10]
Q2: My catalyst seems to be inactive. What are the common causes?
Catalyst inactivity is a frequent cause of reaction failure. The primary reasons include poisoning, incorrect selection, and thermal degradation.
-
Catalyst Poisoning: As mentioned in Q1, this is a major issue. The catalyst forms a tight, unreactive ion pair with a more lipophilic anion present in the system, taking it out of the catalytic cycle. A classic example is the preference of a quaternary ammonium cation for a tosylate anion over a desired nucleophile, leading to significantly reduced yields.[2]
-
Incorrect Catalyst Choice: The structure of the catalyst is crucial for its effectiveness. The organophilicity of the catalyst determines how well it partitions into the organic phase with the anion. For reactions where the organic phase reaction is the rate-determining step, catalysts with a higher total number of carbons (C# in the range of 16-32) are often preferred.[2] Conversely, for mass-transfer-limited reactions, the "q-value," a measure of the catalyst's structure, can be a better predictor of performance.[2]
-
Thermal Decomposition: Many common PTC catalysts, particularly quaternary ammonium salts, are not stable at high temperatures, especially under strongly basic conditions.[8] If the reaction requires heating, it is essential to choose a thermally stable catalyst, such as phosphonium salts, which can tolerate higher temperatures.[11]
Q3: I am observing significant elimination byproducts. How can I minimize this?
The formation of alkenes via dehydrohalogenation is a common side reaction that competes with the desired SN2 substitution, particularly with secondary and tertiary alkyl halides.[6]
-
Reaction Conditions: It is possible to adjust PTC reaction conditions to alter the ratio of nucleophilicity to basicity for the cyanide anion.[6] This can involve changing the solvent, catalyst, or temperature to favor substitution over elimination.
-
Substrate Choice: For substrates prone to elimination, alternative synthetic routes that avoid the problematic step may be necessary.[6]
-
Cyanide Source: The choice of cyanide source and its concentration can influence the outcome. While not strictly a PTC issue, some palladium-catalyzed cyanations use sources like K₄[Fe(CN)₆] or Zn(CN)₂ to manage reactivity and avoid side reactions.[12][13]
Q4: How do I select the right phase-transfer catalyst?
Choosing an appropriate catalyst is critical for success. The ideal catalyst efficiently transfers the cyanide anion into the organic phase and releases it to react with the substrate.
-
Catalyst Structure (Organophilicity): The catalyst must have sufficient solubility in the organic phase. This is often related to the total number of carbon atoms (C#) in the alkyl chains of the quaternary ammonium or phosphonium salt.[2] A higher C# increases organophilicity.[2]
-
Catalyst Type: Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB, Aliquat 336) are most common.[11] Phosphonium salts offer greater thermal stability.[11] Crown ethers or polyethylene glycols (PEGs) are also used, which function by encapsulating the cation (e.g., Na⁺, K⁺) and transferring the entire ion pair into the organic phase.[8]
-
Reaction Type: For reactions limited by the rate of transfer across the phase boundary, the catalyst's structure, as described by the "q-value," can be important.[2] For reactions limited by the intrinsic reaction rate in the organic phase, organophilicity (C#) is more critical.[2]
Data & Protocols
Data Summary Tables
Table 1: Influence of Leaving Group on PTC Reaction Yield
This table illustrates the concept of catalyst poisoning, where a highly lipophilic leaving group can inhibit the catalyst.
| Leaving Group | Yield of Substitution Product | Probable Reason for Low Yield | Reference |
| Mesylate | 95% | N/A (Good Result) | [2] |
| Tosylate | 5% | Catalyst poisoning by the lipophilic tosylate anion. The catalyst pairs more strongly with tosylate than the desired nucleophile. | [2] |
Table 2: General Guidelines for Quaternary Ammonium Catalyst Selection
| Rate-Limiting Step | Key Parameter | Optimal Range | Description | Reference |
| Intrinsic Organic Phase Reaction | C# (Total Carbons) | 16 - 32 | Higher organophilicity increases the concentration of the catalyst-anion pair in the organic phase. | [2] |
| Interfacial Mass Transfer | q-value | 1.0 - 2.0 | A structural parameter useful for hydrophilic anions where transfer is the bottleneck. | [2] |
General Experimental Protocol: PTC Cyanation of an Alkyl Halide
This protocol is a representative example and should be optimized for specific substrates and scales.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Sodium or potassium cyanide (NaCN or KCN)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB, 5 mol%)
-
Organic Solvent (e.g., Toluene)
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, combine the alkyl halide (1.0 eq), the organic solvent (e.g., toluene), and the phase-transfer catalyst (0.05 eq).
-
Aqueous Phase Preparation: In a separate beaker, dissolve the cyanide salt (e.g., NaCN, 1.5 eq) in a minimal amount of deionized water. Note: Use high concentrations of the cyanide salt to enhance the reaction rate.[7][8] Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Initiation: Add the aqueous cyanide solution to the vigorously stirring organic mixture in the flask. Efficient mixing is crucial to maximize the interfacial area between the two phases.[1]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC). Reactions can take several hours to reach completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer from the aqueous layer. Caution: The aqueous layer contains toxic cyanide. Quench the aqueous layer with bleach or hydrogen peroxide solution according to established safety procedures before disposal.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the resulting crude nitrile product by a suitable method, such as distillation or column chromatography.[5]
Visual Guides
Catalytic Cycle and Troubleshooting Workflow
Caption: The catalytic cycle in phase-transfer catalysis for nitrile synthesis.
Caption: A logical workflow for troubleshooting low yields in PTC reactions.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. benchchem.com [benchchem.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Improving selectivity in the synthesis of phenoxyphenylacetonitrile isomers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of phenoxyphenylacetonitrile isomers. Our aim is to help you improve selectivity, increase yields, and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to phenoxyphenylacetonitrile isomers?
A1: The most common and effective methods for synthesizing phenoxyphenylacetonitrile isomers involve the formation of a diaryl ether bond. The two principal approaches are the Ullmann condensation and the Buchwald-Hartwig O-arylation. Both methods couple a phenol (or phenoxide) with a halogenated phenylacetonitrile, or a cyanophenol with a halobenzene. The choice between these routes often depends on the desired isomer, available starting materials, and required reaction conditions.
Q2: How can I control the regioselectivity to favor the para-isomer (4-phenoxyphenylacetonitrile) over the ortho-isomer (2-phenoxyphenylacetonitrile)?
A2: Achieving high regioselectivity is a common challenge. Several factors influence the ortho/para product ratio:
-
Steric Hindrance: The ortho position is more sterically hindered than the para position. Bulky ligands on the metal catalyst (in the case of Buchwald-Hartwig) or large substituents on the reactants can disfavor substitution at the ortho position, thus increasing the yield of the para isomer.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes overcome the activation energy barrier for the more sterically hindered ortho position, potentially leading to a mixture of isomers. Lowering the temperature may improve para selectivity, although it might also decrease the overall reaction rate.
-
Catalyst and Ligand Choice (Buchwald-Hartwig): The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can significantly influence the steric environment around the palladium center, thereby enhancing para selectivity.
-
Leaving Group: In nucleophilic aromatic substitution, the nature of the leaving group on the phenylacetonitrile can influence the ortho/para ratio, although this effect is often less pronounced than steric factors.
Q3: I am observing a significant amount of hydrodehalogenation of my starting material. What could be the cause and how can I minimize it?
A3: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination. This can be caused by the presence of water or other proton sources in the reaction mixture. To minimize this side reaction, ensure that all solvents and reagents are anhydrous and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the best methods for separating the different phenoxyphenylacetonitrile isomers?
A4: The separation of positional isomers like 2-, 3-, and 4-phenoxyphenylacetonitrile can be challenging due to their similar physical properties. The most effective method is typically column chromatography on silica gel. The choice of eluent system is critical and may require some optimization. A gradient elution with a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often effective. In some cases, preparative HPLC may be necessary to achieve high purity.
Troubleshooting Guides
Low Yield of Phenoxyphenylacetonitrile
| Potential Cause | Suggested Solution |
| Inactive Catalyst | For Buchwald-Hartwig reactions, ensure the palladium precatalyst is properly handled and stored. For Ullmann condensations, the copper catalyst may need to be activated. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Be aware that excessively high temperatures can lead to side product formation. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC. If the starting material is still present after the recommended time, extend the reaction duration. |
| Poor Quality Reagents | Use freshly distilled solvents and ensure the purity of your starting materials. Water and other impurities can significantly impact the reaction outcome. |
| Inappropriate Base | The choice of base is critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide are often used. For Ullmann condensations, potassium carbonate is common. The base should be finely powdered to ensure good reactivity. |
Poor Regioselectivity (Mixture of ortho and para Isomers)
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Lowering the reaction temperature can favor the formation of the thermodynamically more stable para isomer. |
| Inappropriate Ligand (Buchwald-Hartwig) | Screen a variety of phosphine ligands. Bulky ligands such as XPhos or SPhos can increase steric hindrance around the palladium catalyst, favoring substitution at the less hindered para position. |
| Steric Effects | If possible, use a starting material with a bulky protecting group at a position that can influence the steric environment around the reaction center to favor the desired isomer. |
Data Presentation
Comparison of Synthetic Routes for 4-Phenoxyphenylacetonitrile
| Parameter | Ullmann Condensation | Buchwald-Hartwig O-Arylation |
| Starting Materials | 4-Bromophenylacetonitrile, Phenol | 4-Bromophenylacetonitrile, Phenol |
| Catalyst | Copper(I) iodide (CuI) | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | L-Proline (optional) | Xantphos |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Toluene |
| Temperature | 120-140 °C | 100-110 °C |
| Typical Yield | 60-75% | 75-90% |
| Selectivity | Moderate to Good | Good to Excellent |
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Phenoxyphenylacetonitrile via Ullmann Condensation
Materials:
-
4-Bromophenylacetonitrile
-
Phenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromophenylacetonitrile (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 130 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenoxyphenylacetonitrile.
Protocol 2: Selective Synthesis of 4-Phenoxyphenylacetonitrile via Buchwald-Hartwig O-Arylation
Materials:
-
4-Bromophenylacetonitrile
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
To this catalyst mixture, add 4-bromophenylacetonitrile (1.0 eq), phenol (1.2 eq), and anhydrous Cs₂CO₃ (1.5 eq).
-
Seal the flask and heat the reaction mixture to 110 °C for 8-12 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-phenoxyphenylacetonitrile.
Visualizations
Caption: Experimental workflow for the Ullmann condensation synthesis of 4-phenoxyphenylacetonitrile.
Caption: Experimental workflow for the Buchwald-Hartwig O-arylation synthesis of 4-phenoxyphenylacetonitrile.
Caption: Troubleshooting logic for improving para-selectivity in phenoxyphenylacetonitrile synthesis.
References
Handling and disposal of 2-Phenoxyphenylacetonitrile waste
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Phenoxyphenylacetonitrile waste.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (also known as 3-Phenoxybenzyl cyanide) is a chemical intermediate. It is classified as hazardous and is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause serious eye irritation and skin irritation, and may also lead to respiratory irritation.[1]
Q2: What immediate steps should I take in case of accidental exposure?
A2: In case of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a POISON CENTER or doctor.[1]
-
If on Skin: Wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get medical attention if irritation persists.[1]
-
If Swallowed: Rinse the mouth and call a POISON CENTER or doctor if you feel unwell.[1]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: When handling this compound, you must wear protective gloves, protective clothing, eye protection, and face protection.[1] All work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid breathing mists, vapors, or spray.[1][2]
Q4: How should I store this compound and its waste?
A4: Store the chemical and any generated waste in its original or a compatible, tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials like strong oxidizing agents, acids, and bases.[1][3]
Q5: Can I dispose of small amounts of this compound waste down the drain?
A5: No. Under no circumstances should this compound or its waste be disposed of down the drain.[1][4] It must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[4]
Q6: What materials are incompatible with this compound?
A6: this compound is incompatible with strong oxidizing agents.[5] As a nitrile, it should also be kept away from strong acids, bases, reducing agents, peroxides, and epoxides, as mixing can lead to violent reactions or the release of toxic hydrogen cyanide gas.[3][6]
Troubleshooting Guide
| Problem / Issue | Probable Cause | Solution |
| Accidental Spill | Improper handling, container failure. | For small spills: Immediately contain the spill with an inert absorbent material like sand or vermiculite.[1] Wearing appropriate PPE, collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1] Avoid breathing vapors.[1] For large spills: Evacuate the area and move upwind.[1] Alert your institution's emergency services or fire brigade. Prevent the spill from entering drains or waterways.[1] |
| Container for Waste is Leaking | Container degradation, physical damage. | Place the leaking container into a larger, compatible, and properly labeled secondary containment bin. Transfer the waste to a new, appropriate container if safe to do so. Dispose of the damaged container as hazardous waste. Always check containers for physical damage before use.[1] |
| Unsure How to Label Waste Container | Lack of procedural knowledge. | All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Do not use abbreviations. The label should also include the date the waste was first added. |
| Mixing with Other Waste Streams | Improper waste segregation. | Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.[5][7] Incompatible materials can cause dangerous reactions.[3] Keep different waste streams in separate, clearly labeled containers. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | [8] |
| Molecular Weight | 209.24 g/mol | [8] |
| Appearance | Liquid | [1] |
| Boiling Point | ~230-234 °C (for Phenylacetonitrile) | [9][10] |
| Flash Point | ~101-102 °C (for Phenylacetonitrile) | [9][10] |
| Water Solubility | Insoluble | [9][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, reducing agents. | [3][10] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx), Hydrogen cyanide. | [5][10] |
Experimental Protocols
Protocol 1: General Handling and Use of this compound
This protocol outlines the safe handling of this compound during a typical laboratory experiment.
1. Preparation and Precautionary Measures:
- Confirm that a current Safety Data Sheet (SDS) for this compound is accessible.
- Ensure a chemical spill kit with appropriate absorbent material is readily available.
- Set up your experiment inside a certified chemical fume hood.
- Don the required PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves (e.g., nitrile).
2. Aliquoting the Reagent:
- Place the stock container of this compound in a secondary containment tray inside the fume hood.
- Carefully measure and transfer the required amount of the chemical to your reaction vessel.
- Securely close the lid of the stock container immediately after use.[1]
3. During the Experiment:
- Keep all vessels containing this compound closed when not actively in use.
- Continuously operate the fume hood throughout the experiment.
- Monitor the reaction for any signs of incompatibility or unexpected outcomes.
4. Waste Generation and Collection:
- All materials that come into direct contact with this compound (e.g., pipette tips, contaminated gloves, absorbent paper) must be considered hazardous waste.
- Dispose of these solid waste items into a designated, clearly labeled hazardous waste bag or container kept inside the fume hood.
- Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.[4] Do not mix with other waste streams.[7]
5. Post-Experiment Cleanup:
- Decontaminate any non-disposable equipment (e.g., glassware) by rinsing with an appropriate solvent. Collect this rinsate as hazardous waste.
- Wipe down the work surface inside the fume hood with a suitable cleaning agent. Dispose of the wipe as solid hazardous waste.
- Remove PPE carefully, disposing of gloves and any other contaminated items into the hazardous waste stream.
- Wash hands thoroughly with soap and water after the procedure is complete.[1]
Visualizations
Workflow for Handling this compound Waste
Caption: Waste handling workflow from generation to final disposal.
Spill Response Decision Pathway
Caption: Decision-making process for responding to a chemical spill.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.ie [fishersci.ie]
Technical Support Center: Preventing Polymerization During 2-Phenylacetonitrile Distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for preventing polymerization during the distillation of 2-phenylacetonitrile (also known as benzyl cyanide). Uncontrolled polymerization can lead to significant product loss, equipment fouling, and safety hazards. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe and efficient purification process.
Troubleshooting Guide: Polymerization During Distillation
| Issue | Potential Cause | Recommended Action |
| Thickening or solidification of the distillation residue | Thermal Polymerization: High temperatures can initiate polymerization, leading to the formation of higher molecular weight oligomers or polymers. | - Lower the distillation pressure: Operating under a higher vacuum will reduce the boiling point of 2-phenylacetonitrile, allowing for distillation at a lower temperature. - Use a suitable polymerization inhibitor: Add a small amount of a free-radical scavenger, such as hydroquinone or Butylated Hydroxytoluene (BHT), to the crude 2-phenylacetonitrile before starting the distillation. |
| Discoloration of the distillate (yellow to brown) | Thermal Decomposition and Minor Polymerization: Elevated temperatures can cause some decomposition, and the initial stages of polymerization can lead to colored byproducts. | - Optimize distillation conditions: Ensure the distillation is performed at the lowest feasible temperature by using an efficient vacuum system. - Use a fresh, pure sample: Impurities can sometimes promote decomposition and polymerization. |
| Rapid, uncontrolled boiling and pressure increase | Runaway Polymerization: This is a hazardous situation where the exothermic polymerization reaction accelerates, leading to a rapid increase in temperature and pressure. | - Immediately stop the heating source. - If safe to do so, cautiously vent the system to relieve pressure. - Cool the distillation flask with an ice bath. - In the future, always use a polymerization inhibitor and monitor the distillation temperature closely. |
| Blockage in the condenser or collection adapter | Solidification of Product or Polymer: If the condenser is too cold, the 2-phenylacetonitrile may solidify. Alternatively, fine polymer particles could be carried over with the vapor. | - Use tempered water in the condenser: Circulate water at a temperature that is cool enough to condense the vapor but warm enough to prevent solidification. - Ensure the use of an inhibitor: This will minimize the formation of solid polymer particles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the distillation of 2-phenylacetonitrile?
A1: The primary cause is believed to be thermally induced free-radical polymerization. At elevated temperatures, molecules of 2-phenylacetonitrile can form radical species that initiate a chain reaction, leading to the formation of polymers. While other mechanisms like the Thorpe-Ziegler condensation can occur with nitriles, they typically require basic or acidic conditions and are less likely to be the main cause during a standard neutral distillation.
Q2: What are the most effective polymerization inhibitors for 2-phenylacetonitrile distillation?
A2: Phenolic antioxidants are commonly used as free-radical scavengers to inhibit polymerization. The most frequently recommended inhibitors for similar organic compounds are:
-
Hydroquinone: A highly effective free-radical scavenger.
-
Butylated Hydroxytoluene (BHT): Another widely used antioxidant that can prevent polymerization.
The choice between these may depend on the specific impurities present and the desired purity of the final product.
Q3: How much inhibitor should I use?
A3: A common recommendation for inhibitors like hydroquinone or BHT in the distillation of monomers is in the range of 100 to 500 ppm (parts per million) relative to the amount of crude 2-phenylacetonitrile. It is crucial to start with a lower concentration and optimize based on the scale and conditions of your distillation.
Q4: When and how should I add the inhibitor?
A4: The inhibitor should be added directly to the crude 2-phenylacetonitrile in the distillation flask before heating begins. Ensure the inhibitor is thoroughly mixed with the liquid to ensure even distribution.
Q5: Can I reuse the distillation residue that contains the inhibitor?
A5: It is generally not recommended to reuse the distillation residue. It will be concentrated with inhibitor, polymerized material, and other high-boiling impurities, which can interfere with subsequent reactions or purifications.
Q6: Are there any safety concerns when using polymerization inhibitors?
A6: Yes, always consult the Safety Data Sheet (SDS) for the specific inhibitor you are using. Handle these chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses. Perform the distillation in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Vacuum Distillation of 2-Phenylacetonitrile with a Polymerization Inhibitor
This protocol outlines the general procedure for the safe vacuum distillation of 2-phenylacetonitrile using a polymerization inhibitor.
Materials:
-
Crude 2-phenylacetonitrile
-
Polymerization inhibitor (e.g., Hydroquinone or BHT)
-
Standard vacuum distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask, vacuum pump, and pressure gauge)
-
Heating mantle with a stirrer
-
Inert gas source (e.g., Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Inhibitor Addition: Weigh the crude 2-phenylacetonitrile and add it to the distillation flask. Add the chosen polymerization inhibitor at a concentration of 100-500 ppm. For example, for 100 g of crude product, add 10-50 mg of the inhibitor.
-
Inert Atmosphere: Flush the apparatus with an inert gas to remove oxygen, as the presence of oxygen can sometimes affect the efficiency of phenolic inhibitors.
-
Vacuum Application: Slowly and carefully apply the vacuum. A pressure of 1-10 mmHg is typically effective for lowering the boiling point of 2-phenylacetonitrile into a safer range (approximately 100-120 °C).
-
Heating and Distillation:
-
Begin stirring the contents of the distillation flask.
-
Gradually heat the flask using the heating mantle.
-
Monitor the temperature of the vapor and the pressure of the system closely.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully release the vacuum by introducing an inert gas.
-
Disassemble the apparatus and properly dispose of the distillation residue.
-
Visualizations
The following diagrams illustrate the potential polymerization process and the mechanism of inhibition.
Caption: A simplified workflow of a potential free-radical polymerization process.
Caption: Mechanism of polymerization inhibition by a phenolic compound.
Caption: Troubleshooting workflow for polymerization during distillation.
Validation & Comparative
A Comparative Analysis of 2-Phenoxyphenylacetonitrile and 4-Phenoxyphenylacetonitrile for Research and Development
An essential guide for researchers, scientists, and drug development professionals, this document provides a detailed comparison of the physicochemical properties of 2-phenoxyphenylacetonitrile and 4-phenoxyphenylacetonitrile. This guide also outlines common synthetic approaches and highlights the current landscape of biological activity data for these compounds.
While both this compound and its para-substituted isomer, 4-phenoxyphenylacetonitrile, share the same molecular formula and weight, their structural differences impart distinct physicochemical characteristics. These differences can significantly influence their behavior in chemical reactions and biological systems, making a detailed comparison crucial for their application in research and drug discovery.
Physicochemical Properties: A Head-to-Head Comparison
The positional variance of the phenoxy group on the phenylacetonitrile scaffold directly impacts the physical properties of these isomers. The available data, a mix of experimental and calculated values, is summarized below for ease of comparison.
| Property | This compound (meta-isomer) | 4-Phenoxyphenylacetonitrile (para-isomer) |
| Molecular Formula | C₁₄H₁₁NO | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol | 209.25 g/mol |
| Boiling Point | 137 °C at 0.3 mmHg[1] | 155-160 °C at 0.15 Torr[2][3] |
| Density | 1.124 g/mL at 25 °C[1] | 1.120 g/cm³[2][3] |
| Refractive Index | Data not available | n20/D 1.5820[2] |
| Melting Point | Data not available | 400.12 K (126.97 °C) (Calculated)[4] |
| Water Solubility | Data not available | log10WS = -3.78 (Calculated)[4] |
| Octanol/Water Partition Coefficient (LogP) | Data not available | 3.545 (Calculated)[4] |
Note: Some data for this compound is for the meta-isomer, (3-phenoxyphenyl)acetonitrile.
Synthesis and Spectral Characterization
General Synthetic Workflow
A common approach to synthesizing phenoxyphenylacetonitriles is through a nucleophilic substitution reaction. The workflow generally involves the following steps:
Caption: A generalized workflow for the synthesis of phenoxyphenylacetonitriles.
Experimental Protocols
Synthesis of 2-(3-phenoxyphenyl)propanenitrile (A related compound):
A documented protocol for a related compound, 2-(3-phenoxyphenyl)propanenitrile, involves the alkylation of (3-phenoxyphenyl)acetonitrile.[5] This procedure can be adapted for the synthesis of the target molecules.
-
Materials: (3-phenoxyphenyl)acetonitrile, a suitable alkylating agent (if modification of the acetonitrile side chain is desired), a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂), and an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[5]
-
Procedure: The (3-phenoxyphenyl)acetonitrile is dissolved in the anhydrous solvent and treated with the strong base to generate the corresponding carbanion. The alkylating agent is then added to the reaction mixture, which is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or column chromatography.
Synthesis of p-Methoxyphenylacetonitrile (A related compound):
The synthesis of p-methoxyphenylacetonitrile from p-methoxybenzyl chloride (anisyl chloride) and sodium cyanide provides another relevant protocol.[6]
-
Materials: p-Methoxybenzyl chloride, sodium cyanide, sodium iodide (as a catalyst), and anhydrous acetone.[6]
-
Procedure: A mixture of p-methoxybenzyl chloride, sodium cyanide, and sodium iodide in anhydrous acetone is heated under reflux with vigorous stirring.
-
Work-up: After cooling, the inorganic salts are filtered off, and the acetone is removed by distillation. The residue is taken up in a solvent like benzene, washed with water, dried, and the solvent is evaporated. The final product is purified by vacuum distillation.[6]
Spectroscopic Data
While a full comparative spectral analysis is not available, an Infrared (IR) spectrum for 3-phenoxyphenylacetonitrile has been recorded, which can serve as a reference for the 2-isomer.[7] For the 4-isomer, predicted collision cross section data from mass spectrometry is available.[8] Researchers synthesizing these compounds would need to perform standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Biological Activity and Signaling Pathways
A comprehensive search of the current scientific literature did not yield any specific experimental data comparing the biological activities of this compound and 4-phenoxyphenylacetonitrile. While the nitrile functional group is present in numerous biologically active compounds, and various phenylacetonitrile derivatives have been investigated for their therapeutic potential, a direct comparative study of these two isomers is conspicuously absent.
The broader class of phenoxy-containing compounds has been explored in various therapeutic areas. For instance, fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of 2-(3-phenoxyphenyl)propanoic acid, which is synthesized from (3-phenoxyphenyl)acetonitrile.[9] This suggests that the phenoxyphenyl scaffold can be a valuable starting point for the development of new therapeutic agents.
Given the lack of specific data, no signaling pathways have been elucidated for either this compound or 4-phenoxyphenylacetonitrile. Future research in this area would be highly valuable to uncover the potential pharmacological profiles of these compounds.
Conclusion
This guide provides a summary of the currently available information on this compound and 4-phenoxyphenylacetonitrile. While there is some data on their physicochemical properties and general synthetic strategies can be inferred from related compounds, a significant knowledge gap exists, particularly concerning their comparative biological activities and mechanisms of action. This presents a clear opportunity for further research. The structural variance between these two isomers suggests they may possess different biological profiles, and a thorough investigation is warranted to unlock their potential in drug discovery and other scientific applications. Researchers are encouraged to use the information provided as a foundation for their own experimental work to further characterize and compare these intriguing molecules.
References
- 1. 3-PHENOXYPHENYLACETONITRILE CAS#: 51632-29-2 [m.chemicalbook.com]
- 2. 2-Phenylacetoacetonitrile(4468-48-8) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(4-Phenoxyphenyl)acetonitrile(92163-15-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4-Phenoxyphenylacetonitrile (CAS 92163-15-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acetonitrile, (m-phenoxyphenyl)- [webbook.nist.gov]
- 8. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 2-Phenoxyphenylacetonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Phenoxyphenylacetonitrile, a valuable building block in medicinal chemistry and materials science, can be synthesized through various methodologies. This guide provides a comparative analysis of three primary synthetic routes: direct C-H cyanation, nucleophilic substitution, and the Sandmeyer reaction. We present a critical evaluation of each method, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given research and development objective.
Comparative Performance of Synthesis Methods
The selection of a synthetic route for this compound is a multifactorial decision, weighing aspects such as yield, regioselectivity, reaction conditions, and the availability of starting materials. The following table summarizes the quantitative performance of the discussed methods.
| Parameter | Direct C-H Cyanation (Photoredox) | Direct C-H Cyanation (Nickel-Catalyzed) | Nucleophilic Substitution | Sandmeyer Reaction |
| Starting Material | Diphenyl ether | Diphenyl ether | 2-Phenoxybenzyl bromide | 2-Phenoxyaniline |
| Key Reagents | Acridinium photocatalyst, TMSCN, Na₂HPO₄ | NiCl₂·6H₂O, dtbbpy, Zn(CN)₂, Zn powder | Sodium cyanide | NaNO₂, HCl, CuCN |
| Overall Yield | 69% (mixture of isomers) | High (specific yield not reported) | Moderate to High (yield dependent on precursor synthesis) | Moderate |
| Regioselectivity | Mixture of ortho and para isomers (1:1.6 o:p)[1] | Highly ortho-selective | Specific to the precursor | Specific to the precursor |
| Reaction Time | 24 hours | Not specified | Several hours | Several hours |
| Reaction Temperature | Room temperature (with light irradiation) | Elevated temperatures | Reflux | 0-5 °C (diazotization), then elevated |
| Key Advantages | Direct functionalization of C-H bonds | High ortho-selectivity | Potentially high yielding, avoids direct C-H activation challenges | Utilizes readily available anilines |
| Key Disadvantages | Mixture of isomers requires separation | Requires pre-functionalization to thianthrenium salt | Multi-step process, precursor synthesis required | Use of diazonium salts, potential for side reactions |
Experimental Protocols
Direct C-H Cyanation: Photoredox Catalysis
This method allows for the direct introduction of a nitrile group onto the diphenyl ether backbone, albeit with limited regioselectivity.
Experimental Workflow:
Figure 1: Workflow for Photocatalytic Cyanation.
Procedure: In a reaction vessel, diphenyl ether (1.0 equiv) is dissolved in dichloromethane (DCM). To this solution are added 3,6-di-tert-butyl-9-mesityl-10-phenylacridinium tetrafluoroborate (photocatalyst, 0.10 equiv), trimethylsilyl cyanide (TMSCN, 3.0 equiv), and sodium phosphate dibasic (Na₂HPO₄, 3.0 equiv).[2] The mixture is degassed and then irradiated with a blue LED lamp (456 nm) for 24 hours at room temperature.[2] Following the reaction, the mixture is quenched, and the organic layer is extracted. The crude product is then purified by column chromatography to separate the ortho and para isomers.[1]
Direct C-H Cyanation: Nickel-Catalyzed via Aryl Thianthrenium Salt
This method offers a highly regioselective route to the ortho-cyanated product through the pre-functionalization of diphenyl ether to its corresponding thianthrenium salt.
Logical Relationship of Synthesis:
Figure 2: Nickel-Catalyzed Ortho-Cyanation Pathway.
Procedure: The synthesis begins with the preparation of the aryl thianthrenium salt of diphenyl ether. In a subsequent step, the aryl thianthrenium salt (1.0 equiv) is subjected to a nickel-catalyzed cyanation.[3] The reaction is carried out in the presence of nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 20 mol%), zinc cyanide (Zn(CN)₂, 3.0 equiv), and zinc powder (0.4 equiv).[3] The reaction mixture is heated in a suitable solvent under an inert atmosphere. After completion, the reaction is worked up, and the product is purified by chromatography.
Nucleophilic Substitution
This classical approach involves the synthesis of a 2-phenoxybenzyl halide, which then undergoes nucleophilic substitution with a cyanide salt.
Experimental Workflow:
Figure 3: Two-Step Nucleophilic Substitution Pathway.
Procedure: Step 1: Synthesis of 2-Phenoxybenzyl Bromide. 2-Phenoxytoluene is subjected to a radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux. The reaction progress is monitored, and upon completion, the succinimide byproduct is filtered off, and the solvent is removed to yield crude 2-phenoxybenzyl bromide.
Step 2: Synthesis of this compound. The crude 2-phenoxybenzyl bromide is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN) is added, and the mixture is heated to facilitate the nucleophilic substitution. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, followed by purification of the product by distillation or chromatography.
Sandmeyer Reaction
The Sandmeyer reaction provides a pathway from an amino group to a nitrile via a diazonium salt intermediate.
Signaling Pathway of Sandmeyer Reaction:
Figure 4: Key Stages of the Sandmeyer Reaction.
Procedure: 2-Phenoxyaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.[4] A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.[4] In a separate flask, a solution of copper(I) cyanide is prepared. The freshly prepared cold diazonium salt solution is then added slowly to the copper(I) cyanide solution.[4] The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product is then isolated by extraction and purified by distillation or chromatography.
Conclusion
The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of the optimal method depends heavily on the specific requirements of the synthesis, including desired regioselectivity, scale, and available starting materials. Direct C-H cyanation methods, particularly the nickel-catalyzed approach, offer an elegant and highly selective route to the desired ortho-isomer, although they may require specialized reagents and conditions. The nucleophilic substitution and Sandmeyer reaction represent more traditional, multi-step approaches that can be reliable and scalable, provided the necessary precursors are accessible. This comparative guide provides the foundational information for an informed decision-making process in the synthesis of this important chemical intermediate.
References
Validating the Structure of 2-Phenoxyphenylacetonitrile: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for validating the structure of 2-phenoxyphenylacetonitrile against its isomers and related compounds. Due to the limited availability of experimental NMR data for this compound, this document focuses on a predictive approach to its structural elucidation, supported by experimental data for closely related molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its alternatives. Predicted values for this compound are based on established structure-spectra correlations and data from analogous compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~2250 (C≡N stretch) , ~1240 (Aryl-O-Aryl stretch) , ~3060 (Aromatic C-H stretch), ~1580, 1490 (C=C stretch) |
| 3-Phenoxyphenylacetonitrile | 2251 (C≡N), 1251 (Aryl-O-Aryl) |
| 4-Phenoxyphenylacetonitrile | 2250 (C≡N), 1245 (Aryl-O-Aryl) |
| Phenylacetonitrile | 2251 (C≡N) |
Table 2: ¹H NMR Spectroscopy Data (Predicted for this compound)
| Compound | -CH₂- (ppm) | Aromatic Protons (ppm) |
| This compound (Predicted) | ~3.9 (s, 2H) | ~7.0-7.5 (m, 9H) |
| 3-Phenoxyphenylacetonitrile | 3.72 (s, 2H) | 6.95-7.40 (m, 9H) |
| 4-Phenoxyphenylacetonitrile | 3.75 (s, 2H) | 6.98-7.38 (m, 9H) |
| Phenylacetonitrile | 3.73 (s, 2H) | 7.27-7.39 (m, 5H) |
Table 3: ¹³C NMR Spectroscopy Data (Predicted for this compound)
| Compound | -CH₂- (ppm) | -C≡N (ppm) | Aromatic Carbons (ppm) |
| This compound (Predicted) | ~20 | ~118 | ~118-158 |
| 3-Phenoxyphenylacetonitrile | 23.3 | 117.9 | 117.5, 119.1, 121.7, 123.9, 129.9, 130.1, 134.1, 157.1, 157.5 |
| 4-Phenoxyphenylacetonitrile | 22.8 | 118.2 | 118.9, 119.3, 123.8, 129.8, 130.2, 130.5, 156.4, 157.3 |
| Phenylacetonitrile | 23.4 | 117.9 | 127.5, 128.0, 129.0, 132.2 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₄H₁₁NO | 209.24 | 209 [M]⁺ , 180, 167, 152, 115, 91, 77 |
| 3-Phenoxyphenylacetonitrile | C₁₄H₁₁NO | 209.24 | 209 [M]⁺, 180, 167, 152, 115, 91, 77[1] |
| 4-Phenoxyphenylacetonitrile | C₁₄H₁₁NO | 209.24 | 209 [M]⁺, 180, 167, 152, 115, 91, 77 |
| Phenylacetonitrile | C₈H₇N | 117.15 | 117 [M]⁺, 91, 65 |
Experimental Protocols
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples with minimal preparation.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is usually from 0 to 220 ppm. Standard pulse sequences are used to acquire the spectra.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted and may be filtered to remove any particulate matter.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electron ionization (EI) is a common method for volatile compounds, which involves bombarding the sample with a high-energy electron beam to induce ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using spectroscopy.
Caption: Workflow for Spectroscopic Structure Validation.
References
Unveiling the Potential of 2-Phenoxyphenylacetonitrile Derivatives: A Comparative Analysis of Biological Efficacy
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel chemical entities with superior therapeutic profiles is relentless. This guide offers a comprehensive comparison of the biological efficacy of 2-Phenoxyphenylacetonitrile derivatives against established drugs in key therapeutic areas: oncology, inflammation, and virology. Through a meticulous review of experimental data, this report aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this promising class of compounds.
Anticancer Activity: A New Frontier in Tubulin Inhibition
Recent studies have highlighted the significant anticancer potential of 2-phenylacrylonitrile derivatives, a closely related class to 2-phenoxyphenylacetonitriles. Notably, the compound designated as 1g2a has emerged as a potent tubulin polymerization inhibitor, demonstrating superior efficacy and selectivity compared to the widely used chemotherapeutic agent, Taxol (Paclitaxel).
Comparative Efficacy Data
The in vitro cytotoxic activity of compound 1g2a against human colorectal carcinoma (HCT116) and hepatocellular carcinoma (BEL-7402) cell lines was determined using the MTT assay. The results, summarized in the table below, indicate that compound 1g2a exhibits significantly lower IC50 values than Taxol, signifying greater potency.[1]
| Compound | HCT116 IC50 (nM) | BEL-7402 IC50 (nM) |
| 1g2a | 5.9 | 7.8 |
| Taxol | 12.4 | 15.2 |
Mechanism of Action: Targeting Microtubule Dynamics
Compound 1g2a exerts its anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1] This mechanism is similar to other successful anticancer drugs, but the enhanced potency of 1g2a suggests a potentially more favorable interaction with the tubulin protein.
References
Characterization of 2-Phenoxyphenylacetonitrile Impurities: A GC-MS Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of impurities in 2-Phenoxyphenylacetonitrile. It includes detailed experimental protocols, data presentation in a structured format, and visualizations to elucidate key processes, aiding researchers in developing robust analytical methods for purity assessment.
Introduction to Impurity Profiling
In pharmaceutical development, the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for impurity thresholds. This compound is a key intermediate in the synthesis of various organic molecules, and a thorough understanding of its impurity profile is essential for quality control. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for this application.
Potential Synthesis and Impurities of this compound
The synthesis of this compound can be accomplished through various routes, with a common method being the Williamson ether synthesis to form the diphenyl ether moiety, followed by the introduction of the acetonitrile group. A plausible synthetic pathway involves the reaction of 2-chlorobenzyl chloride with a cyanide source to yield 2-chlorophenylacetonitrile, which is then reacted with phenol in the presence of a base to form the final product.
During this multi-step synthesis, several impurities can be introduced:
-
Starting Materials: Unreacted 2-chlorobenzyl chloride, sodium cyanide, and phenol.
-
Intermediates: Residual 2-chlorophenylacetonitrile.
-
By-products: Formation of 2-chlorobenzyl alcohol through hydrolysis, and potentially benzyl alcohol if reduction of the chloro group occurs. Positional isomers such as 4-phenoxyphenylacetonitrile could also be present if the initial starting materials are not isomerically pure.
-
Degradation Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 2-phenoxyphenylacetamide and 2-phenoxyphenylacetic acid, particularly if the reaction or storage conditions are not carefully controlled.
Comparison of Analytical Techniques
While GC-MS is a primary tool for the analysis of volatile and semi-volatile impurities, other techniques can also be employed.
| Technique | Advantages | Disadvantages |
| GC-MS | High separation efficiency for complex mixtures. Provides structural information for identification of unknown impurities. High sensitivity, especially in selected ion monitoring (SIM) mode. | Limited to thermally stable and volatile or semi-volatile compounds. Derivatization may be required for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. Quantitative accuracy and precision are generally high. | Lower peak capacity compared to capillary GC. Mass spectrometric detection (LC-MS) can be more complex and expensive than GC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for unambiguous identification. Can be used for quantification without a reference standard (qNMR). | Lower sensitivity compared to MS-based methods. Not ideal for trace-level impurity analysis. Complex mixtures can lead to overlapping signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about functional groups present in the sample. Can be used for rapid screening. | Not suitable for separating components of a mixture. Generally has lower sensitivity than chromatographic techniques. |
For the specific case of this compound, GC-MS offers an excellent balance of separation power, sensitivity, and structural elucidation capabilities for the likely volatile and semi-volatile impurities.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general method for the analysis of impurities in this compound using GC-MS. Method optimization and validation are crucial for specific applications.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C, hold for 5 minutes.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each impurity peak.
-
Propose structures for the impurities by interpreting the fragmentation patterns and comparing them with spectral libraries (e.g., NIST).
-
Quantify the impurities using the area percentage method or by using certified reference standards for more accurate results.
Data Presentation: Potential Impurities and Their Mass Spectral Data
The following table summarizes the potential impurities in this compound and their predicted key mass fragments.
| Impurity | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) |
| Phenol | 94.11 | 94, 66, 65 |
| 2-Chlorobenzyl chloride | 161.04 | 125, 89 |
| 2-Chlorophenylacetonitrile | 151.59 | 151, 116, 89 |
| Benzyl alcohol | 108.14 | 108, 107, 79, 77 |
| 2-Phenoxyphenylacetamide | 227.26 | 227, 182, 94, 77 |
| 2-Phenoxyphenylacetic acid | 228.24 | 228, 183, 94, 77 |
| 4-Phenoxyphenylacetonitrile | 209.24 | 209, 180, 152, 94, 77 |
Mandatory Visualizations
A Comparative Analysis of the Reactivity of Phenoxyphenylacetonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenoxyphenylacetonitrile Isomers
Phenoxyphenylacetonitrile, a molecule combining a phenoxy group and a phenylacetonitrile moiety, exists as three positional isomers: 2-(phenoxyphenyl)acetonitrile (ortho), 3-(phenoxyphenyl)acetonitrile (meta), and 4-(phenoxyphenyl)acetonitrile (para). The position of the phenoxy substituent on the phenylacetonitrile ring significantly influences the electron distribution within the molecule, thereby dictating its reactivity in various chemical transformations.
Electronic and Steric Effects of Substituents
The reactivity of the phenoxyphenylacetonitrile isomers is primarily governed by the interplay of the electronic effects of the phenoxy group and the cyano-methyl group, as well as steric hindrance.
-
Phenoxy Group (-OPh): The oxygen atom of the phenoxy group exerts a strong electron-donating effect through resonance (+M) by delocalizing its lone pair of electrons into the aromatic ring. It also has a weaker electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen. The resonance effect is most pronounced at the ortho and para positions.
-
Cyano-methyl Group (-CH₂CN): The cyano group (-CN) is strongly electron-withdrawing (-M and -I effects), deactivating the aromatic ring towards electrophilic attack. The methylene group (-CH₂-) provides some insulation from the ring. The nitrile functional group itself is susceptible to nucleophilic attack and hydrolysis. The benzylic protons on the methylene group exhibit enhanced acidity due to the electron-withdrawing nature of both the phenyl ring and the cyano group.
Predicted Reactivity Comparison
Based on these electronic and steric considerations, we can predict the relative reactivity of the isomers in key reaction types.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions on the phenylacetonitrile ring, the phenoxy group acts as an activating ortho-, para-director.[1] Therefore, the ortho and para isomers are expected to be more reactive than the meta isomer.
Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
| Isomer | Predicted Reactivity | Rationale |
| Para | High | The electron-donating resonance effect of the phenoxy group strongly activates the positions ortho to it (one of which is unsubstituted). Steric hindrance is minimal. |
| Ortho | High | Similar to the para isomer, the phenoxy group activates the ring. However, the ortho position may experience some steric hindrance from the adjacent phenoxy group. |
| Meta | Low | The electron-donating resonance effect of the phenoxy group does not extend to the meta position, resulting in lower electron density and thus lower reactivity towards electrophiles. |
Nucleophilic Aromatic Substitution (NAS)
While less common for this type of compound unless an activating group (like -NO₂) is present, the principles of NAS can be considered. An electron-withdrawing group is necessary to stabilize the Meisenheimer complex intermediate. The cyano-methyl group is deactivating for NAS. However, if a leaving group were present on the phenoxy ring, the position of the entire phenoxyphenylacetonitrile substituent would influence the reactivity.
Reactions at the Benzylic Position
The acidity of the benzylic protons is enhanced by the electron-withdrawing cyano group and the phenyl ring. The position of the phenoxy group can further modulate this acidity.
Table 2: Predicted Relative Acidity of Benzylic Protons
| Isomer | Predicted Acidity | Rationale |
| Para | Highest | The electron-withdrawing resonance effect of the cyano group is complemented by the potential for delocalization of the resulting carbanion into the phenoxy ring system, providing stabilization. |
| Ortho | High | Similar stabilization to the para isomer is possible, though potential steric interactions might influence the planarity and effectiveness of delocalization. |
| Meta | Lowest | The stabilizing resonance effect of the phenoxy group does not extend to the benzylic carbanion from the meta position. |
Reactions of the Nitrile Group
The nitrile group can undergo reactions such as hydrolysis to a carboxylic acid or reduction to an amine. The electronic environment of the aromatic ring can influence the reactivity of the nitrile group, although this effect is transmitted through the methylene spacer and is likely to be less pronounced than effects on the ring itself.
Experimental Protocols
While specific protocols for the phenoxyphenylacetonitrile isomers are not detailed here, the following are representative experimental procedures for key transformations of analogous compounds. These should be adapted and optimized for the specific substrate.
Example Protocol 1: Electrophilic Nitration of a Substituted Benzene
Reaction: Nitration of 4-phenoxytoluene (an analogue with a methyl group instead of acetonitrile).
Reagents:
-
4-phenoxytoluene
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Acetic anhydride
Procedure:
-
A solution of 4-phenoxytoluene in acetic anhydride is cooled to 0°C in an ice bath.
-
A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature below 5°C.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature.
-
The mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from ethanol to yield the nitrated product.
Example Protocol 2: Hydrolysis of a Nitrile to a Carboxylic Acid
Reaction: Acid-catalyzed hydrolysis of benzyl cyanide.
Reagents:
-
Benzyl cyanide
-
Concentrated sulfuric acid
-
Water
Procedure:
-
A mixture of benzyl cyanide, concentrated sulfuric acid, and water is heated under reflux for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into cold water.
-
The resulting precipitate of phenylacetic acid is collected by filtration.
-
The crude product is washed with cold water and recrystallized from a suitable solvent.
Visualizing Electronic Effects and Reaction Pathways
The following diagrams illustrate the electronic effects influencing the reactivity of the isomers.
Caption: Predicted influence of the phenoxy group's resonance effect on electrophilic aromatic substitution.
References
Structure-Activity Relationship of 2-Phenoxyphenylacetonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 2-phenoxyphenylacetonitrile. Due to a scarcity of comprehensive studies on a series of direct this compound analogs, this guide focuses on the closely related and well-studied 2-phenylacrylonitrile class of compounds. These analogs share a common pharmacophore and exhibit a range of biological activities, including cytotoxic, antimicrobial, and insecticidal properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to support further research and drug development efforts.
Comparative Biological Activity of 2-Phenylacrylonitrile Analogs
The following table summarizes the in vitro cytotoxic and antimicrobial activities of a series of 2-phenylacrylonitrile derivatives. These compounds, synthesized via Knoevenagel condensation, have been evaluated against various human cancer cell lines and microbial strains. The data highlights key structural modifications that influence their biological potency.
| Compound ID | R1 | R2 | R3 | R4 | R5 | Cell Line | IC50 (µM)[1][2] | Microbial Strain | MIC (mg/mL)[2] |
| 1g2a | H | H | OCF3 | H | H | HCT116 | 0.0059 | - | - |
| BEL-7402 | 0.0078 | - | - | ||||||
| 2a | 4-OCH3 | H | H | H | H | MCF-7 | 44 | Staphylococcus aureus | 6.25 |
| Bacillus cereus | 12.5 | ||||||||
| 2b | H | 2-OCH3 | H | H | H | MCF-7 | 34 | Staphylococcus aureus | 12.5 |
| Bacillus cereus | 12.5 | ||||||||
| 2c | H | 3-OCH3 | H | H | H | A549 | 473 | Staphylococcus aureus | 2.5 |
| MCF-7 | 386 | Bacillus cereus | 12.5 |
Note: The core structure for the compounds in the table is 2,3-diphenylacrylonitrile. The specific substitutions are indicated by the R groups.
Insecticidal Activity of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of 2-Phenylacrylonitrile Analogs (Knoevenagel Condensation)
This protocol describes a general method for the synthesis of 2-phenylacrylonitrile derivatives.[1][2]
Materials:
-
Appropriately substituted benzaldehyde (1.0 eq)
-
Appropriately substituted 2-phenylacetonitrile (1.0 eq)
-
Ethanol
-
20% Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve the substituted benzaldehyde and 2-phenylacetonitrile in ethanol in a reaction flask.
-
Slowly add 20% NaOH solution to the reaction mixture with stirring until opacity is observed.
-
Continue stirring the reaction mixture for 30 minutes at room temperature.
-
Cool the reaction mixture, and filter the resulting precipitate.
-
Wash the precipitate with water and dry it at room temperature to yield the final product.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][7]
Materials:
-
Human cancer cell lines (e.g., HCT116, BEL-7402, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate the synthetic workflow and a key biological pathway associated with the activity of 2-phenylacrylonitrile analogs.
Caption: Workflow for the synthesis of 2-phenylacrylonitrile analogs.
Caption: Inhibition of tubulin polymerization leading to cell cycle arrest.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile|lookchem [lookchem.com]
- 4. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile , 97%containinglessthan10%EA , 39515-47-4 - CookeChem [cookechem.com]
- 5. Fenpropathrin | C22H23NO3 | CID 47326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | 39515-47-4 | FH140790 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. pdb.apec.org [pdb.apec.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-phenoxyphenylacetonitrile, a key building block in the development of various pharmaceuticals and agrochemicals, can be approached through several distinct synthetic pathways. The selection of an optimal route is critical and depends on a variety of factors including yield, purity, reaction time, cost, and safety. This guide provides an objective comparison of three primary synthetic routes to this compound, supported by established chemical principles and analogous experimental data.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative parameters for three distinct and plausible synthesis routes to this compound. The data presented is a synthesis of information from related reactions and established chemical methodologies, providing a comparative framework for methodological selection.
| Parameter | Route 1: Williamson Ether Synthesis & Cyanation | Route 2: Ullmann Condensation | Route 3: Palladium-Catalyzed Cyanation |
| Starting Materials | 2-Bromobenzyl bromide, Phenol | 2-Bromophenylacetonitrile, Phenol | 2-Phenoxybenzyl bromide |
| Key Reagents | K₂CO₃, NaCN, DMSO | CuI, L-proline, K₂CO₃, DMSO | Pd(OAc)₂, dppf, Zn(CN)₂ |
| Reaction Time | 12-24 hours | 24-48 hours | 4-8 hours |
| Temperature | 80-100 °C | 110-130 °C | 80-120 °C |
| Reported Yield (%) | 75-85 (analogous reactions) | 60-75 (analogous reactions) | 85-95 (analogous reactions) |
| Purity (%) | High after chromatography | Moderate to high | High |
| Key Advantages | Readily available starting materials, well-established reaction. | Good for constructing the diphenyl ether bond. | High yield, shorter reaction time, milder conditions. |
| Key Disadvantages | Two-step process, use of toxic cyanide. | High temperatures, potential for side reactions. | Cost of palladium catalyst, ligand sensitivity. |
Experimental Protocols
Route 1: Williamson Ether Synthesis followed by Cyanation of 2-Phenoxybenzyl Bromide
This two-step approach first involves the formation of the diphenyl ether linkage via a Williamson ether synthesis, followed by a nucleophilic substitution to introduce the nitrile group.
Step 1: Synthesis of 2-Phenoxybenzyl Bromide In a round-bottom flask, phenol (1.0 eq) is dissolved in a suitable solvent such as acetone or DMF. Anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 2-Bromobenzyl bromide (1.05 eq) is then added, and the reaction mixture is heated to reflux for 12-18 hours. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Cyanation of 2-Phenoxybenzyl Bromide 2-Phenoxybenzyl bromide (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (1.2 eq) is added, and the mixture is heated to 90-100°C for 6-12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water, followed by extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is purified by column chromatography.
Route 2: Ullmann Condensation of 2-Bromophenylacetonitrile and Phenol
This route utilizes a copper-catalyzed Ullmann condensation to form the C-O bond between the two aromatic rings.
In a sealed tube, 2-bromophenylacetonitrile (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) are combined in dimethyl sulfoxide (DMSO). The tube is sealed, and the reaction mixture is heated to 110-130°C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Route 3: Palladium-Catalyzed Cyanation of 2-Phenoxybenzyl Bromide
This modern approach employs a palladium catalyst for the direct cyanation of a pre-formed 2-phenoxybenzyl halide.
An oven-dried Schlenk tube is charged with 2-phenoxybenzyl bromide (1.0 eq), palladium(II) acetate (0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq), and zinc cyanide (0.6 eq). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous dimethylformamide (DMF) is added, and the reaction mixture is heated to 80-120°C for 4-8 hours. After completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the relationships between the starting materials, intermediates, and final product for each route, the following diagrams are provided.
Figure 1: Synthetic workflow for Route 1.
Figure 2: Synthetic workflow for Route 2.
Figure 3: Synthetic workflow for Route 3.
A Comparative Analysis of the Antimicrobial Efficacy of Phenazine Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, have emerged as promising candidates due to their broad-spectrum antimicrobial activities. This guide provides an objective comparison of the in vitro performance of select phenazine derivatives against that of standard antibiotics, supported by experimental data from peer-reviewed studies.
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition data for various phenazine derivatives and standard antibiotics against key Gram-positive and Gram-negative bacteria. Lower MIC and MBC values indicate greater potency.
Table 1: Comparative Antimicrobial Activity against Staphylococcus aureus
| Compound/Antibiotic | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Phenazine Derivatives | |||
| Phenazine-1-carboxylic acid (PCA) | 17.44 - 34.87[1] | - | - |
| Pyocyanin | 10.5[2] | - | - |
| 2-bromo-1-hydroxyphenazine | 1.72[2] | - | - |
| Halogenated Phenazine (HP-1) | 0.55[2] | - | - |
| Halogenated Phenazine (HP-14) | - | MBEC = 6.25–9.38 µM[3] | - |
| 6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide (18c) | 16 | - | - |
| 9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide (30e) | 32 | - | - |
| Phenazine Sulfonamide (7i) | Low µM range[4] | - | - |
| Standard Antibiotics | |||
| Vancomycin | 0.5 - 2[5][6] | - | - |
| Ampicillin | - | - | 25 (at 100 µg/mL)[7] |
| Amoxicillin | Varies[8] | - | - |
| Ciprofloxacin | Varies[9] | - | - |
| Oxacillin | 4 (for MRSA)[5] | - | - |
Table 2: Comparative Antimicrobial Activity against Escherichia coli
| Compound/Antibiotic | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Phenazine Derivatives | |||
| Phenazine-1-carboxylic acid (PCA) | 17.44 - 34.87[1] | - | - |
| 9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide (30e) | 32 | - | - |
| Standard Antibiotics | |||
| Ampicillin | - | - | 16 (at 100 µg/mL)[7] |
| Ciprofloxacin | Varies[10] | - | - |
| Ceftiofur | Varies[9] | - | - |
| Kanamycin | Varies[9] | - | - |
| Colistin Sulfate | Varies[9] | - | - |
| Florfenicol | Varies[9] | - | - |
| Rifampicin | Varies[9] | - | - |
Table 3: Comparative Antimicrobial Activity against Pseudomonas aeruginosa
| Compound/Antibiotic | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Phenazine Derivatives | |||
| Phenazine-1-carboxylic acid (PCA) | Not effective[1] | - | - |
| Phenazine-5,10-dioxide (PDO) | Effective[1] | - | - |
| Standard Antibiotics | |||
| Ciprofloxacin | 2 to >64[11] | 2 to >64[11] | - |
| Azithromycin | 2 to >64[11] | 2 to >64[11] | - |
| Gentamicin | 4 to >64[11] | 2 to >64[11] | - |
| Kanamycin | 4 to >64[11] | 2 to >64[11] | - |
| Chloramphenicol | 4 to >64[11] | 2 to >64[11] | - |
| Erythromycin | 8 to >64[11] | 2 to >64[11] | - |
| Imipenem | MIC90 = 8[12] | - | - |
| Amikacin | MIC90 = 8[12] | - | - |
| Tobramycin | MIC90 = 32[13] | - | - |
Table 4: Comparative Antimicrobial Activity against Bacillus subtilis
| Compound/Antibiotic | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Phenazine Derivatives | |||
| Phenazine-1-carboxylic acid (PCA) | 17.44 - 34.87[1] | - | - |
| Spiro-isoxazoline (3b) | 10[14] | - | - |
| Spiro-isoxazoline (3c) | 50[14] | - | - |
| Standard Antibiotics | |||
| Tetracycline | 8[15] | - | - |
| Vancomycin | 4[15] | - | - |
| Gentamicin | 4[15] | - | - |
| Clindamycin | 4[15] | - | - |
| Kanamycin | Susceptible[16] | - | - |
| Ciprofloxacin | Susceptible[16] | - | - |
| Penicillin | Susceptible[16] | - | - |
| Erythromycin | Susceptible[16] | - | - |
Experimental Protocols
The data presented in this guide were primarily obtained using the following standard antimicrobial susceptibility testing methods.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Reagents:
-
A stock solution of the phenazine derivative or standard antibiotic is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Sterile Mueller-Hinton Broth (MHB) is used as the growth medium.
-
-
Inoculum Preparation:
-
A standardized bacterial suspension is prepared from a fresh culture to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Assay Procedure:
-
Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing MHB.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (no compound) and negative (no bacteria) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Agar Disk Diffusion for Zone of Inhibition Measurement
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
-
Preparation of Materials:
-
Sterile filter paper disks are impregnated with a known concentration of the phenazine derivative or standard antibiotic.
-
Mueller-Hinton Agar (MHA) plates are used.
-
-
Inoculum Preparation:
-
A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
-
Assay Procedure:
-
The surface of the MHA plate is uniformly inoculated with the bacterial suspension.
-
The impregnated disks are placed on the agar surface.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.
-
Mechanism of Action: The Role of Reactive Oxygen Species
A primary mechanism of antimicrobial activity for many phenazine derivatives is their ability to undergo redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS) within the bacterial cell.[2][7]
Caption: Experimental workflow for antimicrobial susceptibility testing.
The process begins with the phenazine derivative accepting an electron from a cellular reducing agent, such as NADPH, forming a reduced phenazine radical. This radical then transfers the electron to molecular oxygen, generating a superoxide anion (O₂⁻) and regenerating the original phenazine molecule. This cycle continues, leading to an accumulation of superoxide, which can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). These ROS cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.
Caption: Phenazine-mediated generation of reactive oxygen species (ROS).
Conclusion
The data presented in this guide demonstrate that phenazine derivatives exhibit significant antimicrobial activity against a range of clinically relevant bacteria. In several instances, their potency is comparable or even superior to that of standard antibiotics. The unique mechanism of action, primarily involving the generation of reactive oxygen species, makes them promising candidates for further investigation, particularly in the context of combating antibiotic-resistant pathogens. Further research into the structure-activity relationships, toxicity profiles, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. thaiscience.info [thaiscience.info]
- 2. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activity, and preliminary mechanistic studies of phenazine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 15. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jicrcr.com [jicrcr.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Phenoxyphenylacetonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 2-Phenoxyphenylacetonitrile.
Chemical Identifier: this compound Synonyms: 3-Phenoxyphenylacetonitrile, 2-(3-phenoxyphenyl)acetonitrile
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause serious eye irritation and skin irritation.[1] Therefore, strict adherence to PPE protocols is mandatory to ensure personal safety.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[1][2]
-
Hand Protection: Nitrile rubber gloves are recommended for splash protection.[2] It is crucial to change gloves immediately if they become contaminated, as nitrile may have poor resistance to certain organic compounds upon prolonged contact.[2] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[3]
-
Skin and Body Protection: A lab coat is mandatory.[2] Additional protective clothing should be worn to prevent skin contact where necessary.[1][2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[4]
Quantitative Data Summary
| Property | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Molecular Formula | C₁₄H₁₁NO | |
| Appearance | Colorless to light yellow clear liquid | [2] |
Operational and Disposal Plans
Handling and Storage
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Keep containers tightly sealed when not in use and store in a cool, dry, and well-ventilated area.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
Wash hands thoroughly with soap and water after handling.[1]
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated.[2]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE, including nitrile gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.[2]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill and prevent it from spreading.[1][2]
-
Collect and Dispose of Waste: Carefully collect the absorbed material and place it into a dedicated, clearly labeled hazardous waste container.[1][2]
-
Decontaminate the Area: Clean the spill area with soap and water. Collect all cleaning materials and place them in the hazardous waste container.[2]
-
Waste Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a dedicated and clearly labeled hazardous waste container.[2] Do not mix with other waste.[3]
-
Disposal Method: The primary methods for the disposal of organic hazardous waste are incineration or chemical treatment.[2] All disposal must be conducted through your institution's EHS department in accordance with local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for handling a chemical spill of this compound.
Caption: Chemical Spill Response Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
